molecular formula C11H16O2 B1385823 [3-(2-Methylpropoxy)phenyl]methanol CAS No. 1021064-15-2

[3-(2-Methylpropoxy)phenyl]methanol

Cat. No.: B1385823
CAS No.: 1021064-15-2
M. Wt: 180.24 g/mol
InChI Key: KIDCMLHBHOYZFM-UHFFFAOYSA-N
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Description

[3-(2-Methylpropoxy)phenyl]methanol, also known as (3-isobutoxyphenyl)methanol, is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.25 g/mol . This compound serves as a valuable synthetic intermediate and building block in advanced organic synthesis, particularly in the field of medicinal chemistry . Its structure, featuring a benzyl alcohol moiety and an isobutyl ether group, allows for further chemical modifications at both the hydroxyl group and the aromatic ring, making it a versatile precursor for the development of more complex molecules . The primary research value of [3-(2-Methylpropoxy)phenyl]methanol lies in its application in pharmaceutical research. It is identified as a key intermediate in synthetic pathways . Its structural motif is of considerable interest for constructing diverse molecular architectures with potential biological activity . Researchers utilize this compound to explore new chemical entities, often employing it in reactions such as alkylations or as a precursor for heterocyclic compounds . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(2-methylpropoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,9,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDCMLHBHOYZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651499
Record name [3-(2-Methylpropoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021064-15-2
Record name [3-(2-Methylpropoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to [3-(2-Methylpropoxy)phenyl]methanol (CAS 1021064-15-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-(2-Methylpropoxy)phenyl]methanol, with the CAS number 1021064-15-2, is a substituted aromatic alcohol.[1] While specific experimental data for this compound is not extensively available in public literature, its structural motifs—a benzyl alcohol core and an isobutoxy substituent on the phenyl ring—suggest its potential utility as a building block in medicinal chemistry and organic synthesis. Substituted benzyl alcohols are a class of compounds with diverse applications, including as key intermediates in the synthesis of pharmaceuticals and as agents with biological activities themselves.[2][3][4] This guide provides a comprehensive overview of the predicted properties, a plausible synthetic route, expected spectroscopic characteristics, potential applications, and essential safety and handling protocols for [3-(2-Methylpropoxy)phenyl]methanol, based on established chemical principles and data from analogous structures.

Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties are predicted based on computational models and comparison with structurally related compounds.

PropertyPredicted ValueReference/Method
Molecular Formula C₁₁H₁₆O₂[1]
Molecular Weight 180.24 g/mol PubChem
Appearance Colorless liquid or low-melting solidAnalogy to similar benzyl alcohols
Boiling Point ~250-270 °C at 760 mmHgEstimation from similar structures
Melting Point Not available-
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate); sparingly soluble in water.General solubility of benzyl alcohols
pKa ~14-15 (for the hydroxyl proton)Analogy to benzyl alcohol
LogP ~2.5-3.0Estimation

Synthesis and Reactivity

A plausible and efficient synthetic route to [3-(2-Methylpropoxy)phenyl]methanol involves a two-step process starting from 3-hydroxybenzaldehyde. This approach leverages common and well-established organic reactions.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction of Aldehyde 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Intermediate 3-(2-Methylpropoxy)benzaldehyde 3-Hydroxybenzaldehyde->Intermediate 1 Isobutyl_bromide Isobutyl bromide Isobutyl_bromide->Intermediate 2 Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base_Solvent->Intermediate Conditions Final_Product [3-(2-Methylpropoxy)phenyl]methanol Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Solvent (e.g., Methanol) Reducing_Agent->Final_Product Conditions

Caption: Proposed two-step synthesis of [3-(2-Methylpropoxy)phenyl]methanol.

Experimental Protocol

Step 1: Synthesis of 3-(2-Methylpropoxy)benzaldehyde

  • To a solution of 3-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base, for instance, anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add isobutyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(2-Methylpropoxy)benzaldehyde.

Step 2: Synthesis of [3-(2-Methylpropoxy)phenyl]methanol

  • Dissolve 3-(2-Methylpropoxy)benzaldehyde (1 equivalent) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford [3-(2-Methylpropoxy)phenyl]methanol. Further purification can be achieved by column chromatography if necessary. A similar reduction of a substituted benzaldehyde to a benzyl alcohol is a well-documented procedure.[5]

Reactivity Profile

The reactivity of [3-(2-Methylpropoxy)phenyl]methanol is primarily dictated by the benzylic alcohol functional group.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-(2-methylpropoxy)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid with stronger oxidants such as potassium permanganate (KMnO₄) or chromic acid.

  • Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acyl chlorides and etherification with alkyl halides under appropriate conditions.

  • Substitution: The benzylic hydroxyl group can be converted into a good leaving group (e.g., by protonation in the presence of a strong acid) and subsequently be displaced by nucleophiles in an Sₙ1-type reaction, facilitated by the stability of the resulting benzylic carbocation.

Spectroscopic Analysis (Predicted)

While experimental spectra are not available, the following spectroscopic characteristics can be predicted based on the structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m1HAromatic C4-H
~6.8-7.0m3HAromatic C2-H, C5-H, C6-H
~4.6s2H-CH₂OH (benzylic)
~3.7d2H-OCH₂- (isobutoxy)
~2.0m1H-CH- (isobutoxy)
~1.0d6H-CH(CH₃)₂ (isobutoxy)
~2.0-3.0br s1H-OH (hydroxyl proton, may exchange with D₂O)

Note: Chemical shifts are predicted relative to TMS in CDCl₃. The broadness and position of the -OH signal can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~159C3 (aromatic, attached to -O)
~143C1 (aromatic, attached to -CH₂OH)
~129C5 (aromatic)
~119C6 (aromatic)
~114C4 (aromatic)
~113C2 (aromatic)
~74-OCH₂- (isobutoxy)
~65-CH₂OH (benzylic)
~28-CH- (isobutoxy)
~19-CH(CH₃)₂ (isobutoxy)

Note: Chemical shifts are predicted relative to TMS in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2960-2850Medium-StrongC-H stretch (aliphatic)
1600, 1480Medium-WeakC=C stretch (aromatic ring)
1250-1000StrongC-O stretch (ether and alcohol)

The presence of a broad O-H band is a key diagnostic feature for alcohols in IR spectroscopy.[6][7] The C-O stretching region will likely show strong absorptions characteristic of both the aryl ether and the primary alcohol.[8][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 180. Key fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (•OH) to give a peak at m/z = 163, and the loss of the entire hydroxymethyl group (•CH₂OH) to give a peak at m/z = 149. A significant fragmentation pathway would be the formation of the tropylium ion or related structures. Cleavage of the isobutoxy group could also be observed.[10][11]

Potential Applications in Drug Development

Substituted benzyl alcohols are valuable intermediates in the synthesis of a wide range of biologically active molecules.[2] The structural features of [3-(2-Methylpropoxy)phenyl]methanol make it a promising scaffold for several applications:

  • Scaffold for Novel Therapeutics: The molecule can serve as a starting point for the synthesis of more complex molecules with potential therapeutic activities. The hydroxyl group provides a convenient handle for further functionalization.

  • Analog Synthesis: In lead optimization programs, this compound could be used to synthesize analogs of existing drug candidates to explore structure-activity relationships (SAR). The meta-substituted isobutoxy group can modulate lipophilicity and metabolic stability.

  • Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical features, it could be used in fragment-based screening to identify new binding motifs for protein targets.

Safety and Handling

Hazard Identification (Presumed)
  • Acute Toxicity: Likely harmful if swallowed or inhaled.

  • Skin and Eye Irritation: May cause skin and eye irritation.

  • Respiratory Irritation: Vapors may cause respiratory tract irritation.

Recommended Personal Protective Equipment (PPE)

PPE_Diagram cluster_ppe Personal Protective Equipment lab_coat Lab Coat gloves Chemical Resistant Gloves (e.g., Nitrile) goggles Safety Goggles fume_hood Fume Hood

Caption: Recommended Personal Protective Equipment for handling [3-(2-Methylpropoxy)phenyl]methanol.

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[12] Prevent inhalation of vapors. Keep away from heat, sparks, and open flames.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from oxidizing agents.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • In all cases of exposure, seek medical attention if symptoms persist.[14]

Conclusion

[3-(2-Methylpropoxy)phenyl]methanol is a chemical compound with potential as a versatile building block in organic synthesis and medicinal chemistry. Although specific experimental data is scarce, this guide provides a robust framework of its predicted properties, a logical synthetic pathway, expected analytical signatures, and essential safety protocols based on established chemical principles and data from analogous compounds. Researchers and drug development professionals can use this information as a starting point for their work with this and related molecules, always adhering to rigorous safety standards and conducting appropriate small-scale experiments to verify properties and reactivity before scaling up.

References

  • How Does Benzyl Alcohol Produce a Peak at m/z = 79? - Chemistry Stack Exchange. (2019). Available at: [Link]

  • Ch13 - Mass Spectroscopy - University of Calgary. (n.d.). Available at: [Link]

  • Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed. (2022). Available at: [Link]

  • Examples of drug molecules with a benzyl alcohol motif - ResearchGate. (n.d.). Available at: [Link]

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Available at: [Link]

  • IR spectrum: Ethers - Química Organica.org. (n.d.). Available at: [Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (2023). Available at: [Link]

  • Infrared spectroscopic studies on hydrogen bonding between alcohols and ethers | The Journal of Physical Chemistry - ACS Publications. (n.d.). Available at: [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022). Available at: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (n.d.). Available at: [Link]

  • Benzyl alcohol - the NIST WebBook. (n.d.). Available at: [Link]

  • Preparation of 3-methoxybenzyl alcohol - PrepChem.com. (n.d.). Available at: [Link]

  • Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem. (n.d.). Available at: [Link]

  • Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols | Journal of Pharmacy and Pharmacology | Oxford Academic. (n.d.). Available at: [Link]

  • What is the mechanism of Benzyl Alcohol? - Patsnap Synapse. (2024). Available at: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - NIH. (2022). Available at: [Link]

  • Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl - Indian Academy of Sciences. (n.d.). Available at: [Link]

  • Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector. (2020). Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Available at: [Link]

  • SAFETY DATA SHEET BENZYL ALCOHOL TECH - Chemical Suppliers. (n.d.). Available at: [Link]

  • [3-(2-methylpropoxy)phenyl]methanol | CAS 1021064-15-2 | AMERICAN ELEMENTS ®. (n.d.). Available at: [Link]

  • Safety Data Sheet: Benzyl alcohol - Carl ROTH. (n.d.). Available at: [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. (n.d.). Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of [3-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These characteristics are foundational to predicting a molecule's behavior in biological systems, guiding formulation development, and ensuring regulatory compliance. This technical guide provides a detailed examination of [3-(2-Methylpropoxy)phenyl]methanol, a benzyl alcohol derivative with potential applications in medicinal chemistry.

Core Molecular Identifiers and Properties

A foundational step in the characterization of any chemical entity is the establishment of its fundamental identifiers and calculated properties.

IdentifierValueSource
IUPAC Name [3-(2-Methylpropoxy)phenyl]methanol-
CAS Number 1021064-15-2American Elements
Molecular Formula C₁₁H₁₆O₂American Elements
Molecular Weight 180.25 g/mol American Elements

Predicted Physicochemical Characteristics

The following table summarizes the predicted physicochemical properties of [3-(2-Methylpropoxy)phenyl]methanol. These values are estimations derived from the known properties of the parent compound, benzyl alcohol, and computational predictions for isomeric structures. They serve as a valuable baseline for experimental design.

PropertyPredicted ValueBasis for Estimation & Rationale
Melting Point Liquid at room temperatureBenzyl alcohol is a liquid with a melting point of -15 °C. The addition of the isobutoxy group is unlikely to raise the melting point above ambient temperature[1][2].
Boiling Point > 205 °CThe boiling point of benzyl alcohol is 205 °C[1]. The increased molecular weight due to the isobutoxy group would be expected to increase the boiling point.
Aqueous Solubility Moderately solubleBenzyl alcohol has a moderate solubility in water (4 g/100 mL)[3]. The lipophilic isobutoxy group may decrease aqueous solubility.
pKa (hydroxyl group) ~15.4The pKa of the hydroxyl group in benzyl alcohol is approximately 15.4[1][4]. The substituent on the meta position is not expected to significantly alter the acidity of the benzylic alcohol.
logP ~2.4A computationally predicted XLogP3 value of 2.4 is available for the isomeric compound [4-(2-Methylpropoxy)phenyl]methanol[5]. This serves as a reasonable estimate for the meta-substituted isomer.

Proposed Synthesis Pathway

A plausible synthetic route to [3-(2-Methylpropoxy)phenyl]methanol can be conceptualized starting from 3-hydroxybenzaldehyde. This proposed pathway involves two key steps: Williamson ether synthesis followed by reduction of the aldehyde.

Synthesis_of_3-2-Methylpropoxyphenyl-methanol cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction reactant1 3-Hydroxybenzaldehyde intermediate 3-(2-Methylpropoxy)benzaldehyde reactant1->intermediate NaH, THF reactant2 1-Bromo-2-methylpropane reactant2->intermediate reactant3 Sodium Hydride (NaH) reactant4 Sodium Borohydride (NaBH4) reactant5 Methanol (Solvent) product [3-(2-Methylpropoxy)phenyl]methanol intermediate->product NaBH4, Methanol Melting_Point_Determination start Start step1 Pack a small amount of the solid compound into a capillary tube. start->step1 step2 Place the capillary tube in a melting point apparatus. step1->step2 step3 Heat the sample slowly (1-2 °C/min). step2->step3 step4 Record the temperature range from the first appearance of liquid to complete melting. step3->step4 end_point Melting Point Range step4->end_point

Caption: Workflow for melting point determination.

Detailed Protocol:

  • Ensure the compound is a dry, homogenous solid. If it is a liquid at room temperature, this protocol is not applicable, and the boiling point determination should be prioritized.

  • Pack a small amount of the solid into a capillary tube to a height of 2-3 mm.[6][7]

  • Place the capillary tube into a calibrated melting point apparatus.[6]

  • Heat the sample at a rate of approximately 10-15 °C per minute for a preliminary determination.

  • Allow the apparatus to cool and repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the expected melting point is approached.[6]

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[7] For a pure compound, this range should be narrow (0.5-2 °C).[6]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Solubility_Determination start Start step1 Add an excess of the compound to a known volume of purified water. start->step1 step2 Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours). step1->step2 step3 Separate the solid and liquid phases by centrifugation or filtration. step2->step3 step4 Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV). step3->step4 end_solubility Equilibrium Solubility step4->end_solubility logP_Determination_HPLC start Start step1 Select a series of reference compounds with known logP values that bracket the expected logP of the test compound. start->step1 step2 Analyze the reference compounds and the test compound by reverse-phase HPLC under isocratic conditions. step1->step2 step3 Determine the retention time (tR) for each compound. step2->step3 step4 Calculate the capacity factor (k') for each compound: k' = (tR - t0) / t0, where t0 is the column dead time. step3->step4 step5 Plot log(k') of the reference compounds versus their known logP values to generate a calibration curve. step4->step5 step6 Determine the logP of the test compound by interpolating its log(k') value on the calibration curve. step5->step6 end_logP logP Value step6->end_logP

Sources

A Guide to the Structural Analysis and Confirmation of [3-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[3-(2-Methylpropoxy)phenyl]methanol, a substituted benzyl alcohol derivative, presents a unique structural elucidation challenge due to the presence of both an alcohol and an ether functional group on a meta-substituted aromatic ring. This guide provides an in-depth technical overview of the analytical methodologies required for the unambiguous structural confirmation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a robust framework for the characterization of complex small molecules. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we will construct a self-validating system of analysis that ensures the highest degree of scientific integrity.

Molecular Structure and Physicochemical Properties

The foundational step in any structural analysis is a thorough understanding of the molecule's composition and expected properties.

  • Molecular Formula: C₁₁H₁₆O₂

  • Molecular Weight: 180.24 g/mol

  • Structure:

    
    
    

This structure features a benzyl alcohol moiety where the phenyl ring is substituted at the meta-position with an isobutoxy group. This arrangement will give rise to a distinct pattern of signals in various spectroscopic analyses.

Comprehensive Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework.

Causality of Experimental Choices: ¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For [3-(2-Methylpropoxy)phenyl]methanol, this technique is crucial for confirming the substitution pattern of the aromatic ring and the structure of the isobutoxy group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25t1HAr-H (H-5)
~6.90d1HAr-H (H-6)
~6.85d1HAr-H (H-4)
~6.80s1HAr-H (H-2)
4.65s2H-CH₂OH
3.75d2H-OCH₂(isobutoxy)
2.05m1H-CH(CH₃)₂ (isobutoxy)
1.00d6H-CH(CH₃)₂ (isobutoxy)
1.60 (broad)s1H-OH

Interpretation:

  • Aromatic Region (6.80-7.25 ppm): The complex splitting pattern in this region is characteristic of a meta-substituted benzene ring. The triplet and three doublets (or a singlet and two doublets depending on resolution) confirm the 1,3-disubstitution pattern.

  • Benzylic Protons (4.65 ppm): The singlet integrating to two protons is indicative of the methylene group of the benzyl alcohol (-CH₂OH).

  • Isobutoxy Group (1.00, 2.05, 3.75 ppm): The doublet at ~1.00 ppm (6H) and the multiplet at ~2.05 ppm (1H) are characteristic of the isopropyl moiety. The doublet at ~3.75 ppm (2H) corresponds to the methylene protons adjacent to the ether oxygen, which are coupled to the methine proton.

  • Hydroxyl Proton (1.60 ppm): The broad singlet is characteristic of an alcohol proton, which can exchange with residual water in the solvent. Its chemical shift can be variable.

Causality of Experimental Choices: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. This is essential for confirming the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~159.0Ar-C (C-3, attached to -O)
~142.0Ar-C (C-1, attached to -CH₂OH)
~129.5Ar-C (C-5)
~119.0Ar-C (C-6)
~114.5Ar-C (C-4)
~113.0Ar-C (C-2)
~74.5-OCH₂ (isobutoxy)
~65.0-CH₂OH
~28.5-CH(CH₃)₂ (isobutoxy)
~19.0-CH(CH₃)₂ (isobutoxy)

Interpretation:

  • Aromatic Carbons (113.0-159.0 ppm): Six distinct signals are expected for the aromatic carbons, confirming the disubstituted pattern. The carbon attached to the electronegative oxygen of the ether (~159.0 ppm) will be the most downfield.

  • Aliphatic Carbons (19.0-74.5 ppm): The four signals in the aliphatic region correspond to the four different types of carbon atoms in the isobutoxy and hydroxymethyl groups. The chemical shifts are consistent with an ether-linked methylene, a benzylic alcohol methylene, a methine, and two equivalent methyl groups.[1]

Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Calibrate the spectra using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Causality of Experimental Choices: Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for this purpose.

Predicted Mass Spectrometry Data (EI)

m/zInterpretation
180Molecular ion [M]⁺
162[M - H₂O]⁺
123[M - C₄H₉O]⁺ or [M - isobutoxy radical]⁺
107[M - C₄H₉O - O]⁺ or [tropylium ion - O]⁺
91[C₇H₇]⁺ (tropylium ion)
77[C₆H₅]⁺ (phenyl cation)
57[C₄H₉]⁺ (isobutyl cation)

Interpretation of Fragmentation Pattern:

Aromatic ethers are known to exhibit prominent molecular ion peaks.[2] The fragmentation of [3-(2-Methylpropoxy)phenyl]methanol is expected to proceed through several key pathways:

  • Loss of Water: Dehydration of the benzyl alcohol moiety can lead to a fragment at m/z 162.

  • Alpha-Cleavage of the Ether: Cleavage of the C-O bond of the ether can result in the loss of an isobutoxy radical, leading to a fragment at m/z 123.

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the hydroxymethyl group can lead to the formation of a tropylium ion at m/z 91, a common and stable fragment for benzyl compounds.

  • Further Fragmentation: The initial fragments can undergo further decomposition, such as the loss of CO from the phenoxy-type fragments.[2] The isobutyl group can also fragment to produce an isobutyl cation at m/z 57.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. Comparison with spectral libraries can aid in identification.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality of Experimental Choices: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The characteristic vibrations of the O-H, C-O, and aromatic C-H bonds will provide key confirmatory evidence.

Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch
1600, 1480MediumC=C aromatic ring stretch
1250-1200StrongAsymmetric C-O-C stretch (aryl alkyl ether)
1050-1000StrongC-O stretch (primary alcohol)
810-750StrongC-H out-of-plane bend (meta-disubstituted)[3]
~690StrongAromatic ring bend (meta-disubstituted)[3]

Interpretation:

  • O-H Stretch: A strong, broad absorption in the 3400-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group of the alcohol, with the broadening due to hydrogen bonding.[4]

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the isobutoxy and methylene groups.

  • Aromatic Region: The peaks around 1600 and 1480 cm⁻¹ are due to the carbon-carbon stretching vibrations within the benzene ring.

  • C-O Stretches: Two strong C-O stretching bands are expected. The one at higher frequency (1250-1200 cm⁻¹) is characteristic of an aryl alkyl ether, while the one at lower frequency (1050-1000 cm⁻¹) is typical for a primary alcohol.[4][5]

  • Substitution Pattern: The strong absorptions in the 810-750 cm⁻¹ and around 690 cm⁻¹ are characteristic of a meta-substituted benzene ring.[3]

Experimental Protocol for FTIR Analysis

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Data Integration and Structural Confirmation

The true power of this analytical approach lies in the integration of data from all three techniques. Each method provides cross-validating information, leading to a highly confident structural assignment.

Logical Workflow for Structural Confirmation

Caption: Workflow for the structural confirmation of [3-(2-Methylpropoxy)phenyl]methanol.

This integrated approach ensures that the proposed structure is consistent with all observed spectroscopic data, providing a robust and scientifically sound confirmation.

Conclusion

The structural analysis of [3-(2-Methylpropoxy)phenyl]methanol requires a systematic and multi-faceted approach. By leveraging the complementary information provided by NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a complete and unambiguous structural assignment can be achieved. The detailed protocols and data interpretation guidelines presented in this document offer a comprehensive framework for the analysis of this and other similarly complex molecules, ensuring the highest standards of scientific rigor and trustworthiness in chemical research and development.

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An In-Depth Technical Guide to the Spectral Analysis of [3-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-(2-Methylpropoxy)phenyl]methanol, also known as 3-isobutoxybenzyl alcohol, is an aromatic alcohol with potential applications in medicinal chemistry and materials science. Its structure combines a benzyl alcohol moiety, an isobutoxy group, and a meta-substituted benzene ring. Spectroscopic analysis is indispensable for the unambiguous structural confirmation and purity assessment of such novel compounds. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, providing a foundational understanding for researchers working with this or similar chemical entities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following is a standard protocol for the preparation of an organic sample for NMR analysis.[1][2][3][4][5]

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H NMR Spectroscopy: Predicted Spectrum

The predicted ¹H NMR spectrum of [3-(2-Methylpropoxy)phenyl]methanol in CDCl₃ is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for [3-(2-Methylpropoxy)phenyl]methanol

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-OH~1.5 - 2.5broad singlet1H
-CH ₂OH~4.65singlet2H
Aromatic H (ortho to -CH₂OH)~7.28triplet1H
Aromatic H (para to -CH₂OH)~6.95doublet1H
Aromatic H (ortho to -OCH₂)~6.85doublet1H
Aromatic H (between substituents)~6.80singlet1H
-OCH ₂-~3.75doublet2H
-CH (CH₃)₂~2.05multiplet1H
-CH(CH ₃)₂~1.00doublet6H

Causality Behind Predictions:

  • Aromatic Protons (6.80-7.28 ppm): The aromatic protons are expected in this region. The electron-donating isobutoxy group will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing effect of the hydroxymethyl group will have a lesser impact. The exact splitting patterns can be complex due to meta-coupling, but a first-order analysis is presented. For comparison, the aromatic protons of benzyl alcohol appear as a multiplet around 7.2-7.4 ppm.[6][7]

  • Benzylic Protons (-CH₂OH, ~4.65 ppm): These protons are adjacent to an oxygen atom and an aromatic ring, placing them in the characteristic benzylic alcohol region. The signal is expected to be a singlet as there are no adjacent protons to couple with. In benzyl alcohol, this peak is observed at approximately 4.6 ppm.[8]

  • Hydroxyl Proton (-OH, ~1.5-2.5 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can exchange with D₂O, causing the peak to disappear, a useful diagnostic test.[9]

  • Isobutoxy Protons:

    • -OCH₂- (~3.75 ppm): These methylene protons are deshielded by the adjacent oxygen atom. They will appear as a doublet due to coupling with the methine proton.

    • -CH(CH₃)₂ (~2.05 ppm): This methine proton will be a multiplet due to coupling with the adjacent methylene and methyl protons.

    • -CH(CH₃)₂ (~1.00 ppm): The six equivalent methyl protons will appear as a doublet due to coupling with the methine proton.

¹³C NMR Spectroscopy: Predicted Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for [3-(2-Methylpropoxy)phenyl]methanol

CarbonPredicted Chemical Shift (ppm)
Aromatic C (ipso, attached to -OCH₂)~159
Aromatic C (ipso, attached to -CH₂OH)~142
Aromatic C (para to -CH₂OH)~129
Aromatic C (ortho to -CH₂OH)~120
Aromatic C (ortho to -OCH₂)~115
Aromatic C (between substituents)~114
-C H₂OH~65
-OC H₂-~75
-C H(CH₃)₂~28
-CH(C H₃)₂~19

Causality Behind Predictions:

  • Aromatic Carbons (114-159 ppm): The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon attached to the strongly electron-donating oxygen of the isobutoxy group will be the most downfield shifted. The other aromatic carbons will have shifts typical for a substituted benzene ring.[10]

  • Benzylic Carbon (-CH₂OH, ~65 ppm): This carbon is attached to an oxygen atom, which deshields it, causing it to appear in this region. Carbons in alcohols typically resonate between 50-80 ppm.[9]

  • Isobutoxy Carbons:

    • -OCH₂- (~75 ppm): This carbon is directly bonded to oxygen, resulting in a downfield shift.

    • -CH(CH₃)₂ (~28 ppm): A typical aliphatic methine carbon.

    • -CH(CH₃)₂ (~19 ppm): A typical aliphatic methyl carbon.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Analysis of a Liquid Sample

For a liquid sample like [3-(2-Methylpropoxy)phenyl]methanol, the Attenuated Total Reflectance (ATR) or the neat liquid on a salt plate method are commonly used.[11][12][13][14]

  • ATR Method:

    • Ensure the ATR crystal is clean.

    • Place a single drop of the liquid sample onto the crystal.

    • Acquire the spectrum.

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

  • Neat Liquid Method:

    • Place a drop of the liquid on a polished salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin film.

    • Mount the plates in the spectrometer's sample holder and acquire the spectrum.

    • Clean the plates immediately after use with a dry solvent.

Predicted IR Spectrum

The IR spectrum of [3-(2-Methylpropoxy)phenyl]methanol is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted Characteristic IR Absorptions for [3-(2-Methylpropoxy)phenyl]methanol

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3350 (broad)O-HStretching
~3030Aromatic C-HStretching
~2960, ~2870Aliphatic C-HStretching
~1600, ~1585, ~1470Aromatic C=CStretching
~1250Aryl-OAsymmetric Stretching
~1050C-O (alcohol)Stretching

Causality Behind Predictions:

  • O-H Stretch (~3350 cm⁻¹): The presence of the hydroxyl group will result in a strong, broad absorption band in this region due to hydrogen bonding.[9][15][16]

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutoxy group will appear just below 3000 cm⁻¹.[17][18]

  • Aromatic C=C Stretches (~1600-1470 cm⁻¹): The benzene ring will exhibit several characteristic absorption bands in this region due to skeletal vibrations.

  • C-O Stretches: The spectrum will contain two distinct C-O stretching bands. The aryl ether C-O stretch is expected around 1250 cm⁻¹, and the primary alcohol C-O stretch will appear around 1050 cm⁻¹.[19][20]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of a relatively volatile compound like [3-(2-Methylpropoxy)phenyl]methanol.[21][22][23][24]

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Separation: The compound is vaporized and separated from any impurities on a GC column.

  • Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

  • Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak (M⁺) for [3-(2-Methylpropoxy)phenyl]methanol (C₁₁H₁₆O₂) is expected at an m/z of 180. The fragmentation pattern will be dictated by the stability of the resulting carbocations.

Key Predicted Fragments:

  • m/z 179: Loss of a hydrogen atom.

  • m/z 165: Loss of a methyl radical (•CH₃) from the isobutoxy group.

  • m/z 149: Loss of a methoxy radical (•OCH₃) is less likely but possible.

  • m/z 123: Benzylic cleavage with loss of the isobutoxy radical (•OCH₂CH(CH₃)₂). This is expected to be a significant fragment.

  • m/z 107: Loss of the hydroxymethyl group (•CH₂OH) from the benzylic position, followed by rearrangement.

  • m/z 91: Tropylium ion, a common fragment for benzyl derivatives, formed through rearrangement after cleavage.

  • m/z 77: Phenyl cation, resulting from further fragmentation.

  • m/z 57: Isobutyl cation, [CH₂CH(CH₃)₂]⁺, from cleavage of the ether bond. This is expected to be a prominent peak.

The fragmentation process can be visualized as follows:

Fragmentation M [C₁₁H₁₆O₂]⁺˙ m/z = 180 F1 [C₁₀H₁₃O₂]⁺ m/z = 165 M->F1 - •CH₃ F2 [C₇H₇O]⁺ m/z = 107 M->F2 - •CH₂OH F3 [C₄H₉]⁺ m/z = 57 M->F3 - •C₇H₇O F4 [C₇H₇]⁺ m/z = 91 F2->F4 - CO

Caption: Predicted major fragmentation pathways for [3-(2-Methylpropoxy)phenyl]methanol.

IV. Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of [3-(2-Methylpropoxy)phenyl]methanol. The presented NMR, IR, and MS data, grounded in the established principles of organic spectroscopy and analysis of analogous structures, offer a solid framework for the identification and structural verification of this compound. Researchers can use this guide to anticipate the spectral features of their synthesized material and to aid in the interpretation of their experimental results. The provided experimental protocols also serve as a practical reference for obtaining high-quality spectral data.

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Solubility Profile of [3-(2-Methylpropoxy)phenyl]methanol in Common Organic Solvents: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2] This guide provides a comprehensive framework for determining the solubility profile of the novel organic compound, [3-(2-Methylpropoxy)phenyl]methanol. We will dissect the molecular structure to predict its solubility behavior, outline the gold-standard shake-flask method for equilibrium solubility determination, detail the UV-Vis spectroscopic quantification protocol, and present a systematic approach to data interpretation. This document is intended for researchers, formulation scientists, and drug development professionals seeking a robust, self-validating methodology for solubility characterization.

Introduction: The Critical Role of Solubility Profiling

In the landscape of drug discovery and development, the characterization of a compound's physicochemical properties is a foundational pillar. Among these, solubility stands out as a paramount parameter. Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, erratic absorption, and an underestimation of toxicity, thereby jeopardizing the progression of a promising drug candidate.[1] A thorough understanding of a compound's solubility across a range of solvents is therefore not merely a data-gathering exercise; it is a crucial step in de-risking a development program and enabling rational formulation design.

This whitepaper focuses on the systematic determination of the solubility profile for [3-(2-Methylpropoxy)phenyl]methanol, a compound featuring both polar and nonpolar moieties. The principles and protocols detailed herein are designed to provide a reliable, reproducible, and scientifically sound approach applicable to a wide range of organic molecules.

Compound Analysis: [3-(2-Methylpropoxy)phenyl]methanol

A predictive assessment of solubility begins with a structural analysis of the solute. The "like dissolves like" principle, which states that substances with similar polarity are more likely to be soluble in one another, is the guiding tenet.[3][4]

Structure:

  • Polar Moieties: The primary alcohol (-CH₂OH) group is the most significant polar feature, capable of acting as both a hydrogen bond donor and acceptor. The ether linkage (-O-) also contributes a degree of polarity.

  • Nonpolar Moieties: The phenyl ring (C₆H₄) and the isobutyl group (-CH₂CH(CH₃)₂) are nonpolar, hydrophobic components.

Predicted Solubility Behavior: The presence of both polar and nonpolar regions suggests that [3-(2-Methylpropoxy)phenyl]methanol will exhibit intermediate polarity.

  • High solubility is anticipated in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the alcohol group.

  • Moderate to high solubility is expected in polar aprotic solvents (e.g., acetone, ethyl acetate) that can participate in dipole-dipole interactions.

  • Low solubility is predicted in purely nonpolar solvents (e.g., hexane, cyclohexane), as the polar alcohol group will hinder dissolution.

Experimental Design: The Shake-Flask Method

To obtain definitive thermodynamic (or equilibrium) solubility data, the saturation shake-flask method is the universally recognized gold standard.[5][6] This method ensures that the solvent is fully saturated with the solute, representing a true equilibrium state.

Causality Behind Experimental Choices:

  • Using an Excess of Solid: Adding an excess of the compound ensures that the solution reaches its maximum saturation point.[5] The presence of undissolved solid material at the end of the experiment is a visual confirmation of saturation.

  • Extended Equilibration Time: A prolonged agitation period (typically 18-24 hours) is necessary to allow the dissolution process to reach equilibrium.[2] This timeframe accounts for compounds that may dissolve slowly.

  • Temperature Control: Solubility is temperature-dependent. Conducting the experiment at a constant, controlled ambient temperature (e.g., 25°C) is crucial for data reproducibility.

  • Filtration: After equilibration, the saturated solution must be separated from the excess solid. A syringe filter (e.g., 0.45 µm) is used to obtain a clear filtrate for analysis without transferring any undissolved particles.[1]

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_eq Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Weigh Excess Compound (e.g., 10 mg) B Add Defined Volume of Solvent (e.g., 2 mL) to Vial A->B Add solid to solvent C Seal Vials & Place in Shaker/Thermomixer B->C D Agitate at Constant Temp (e.g., 25°C, 850 rpm) for 18-24 hours C->D E Allow Solids to Settle D->E F Filter Supernatant (0.45 µm Syringe Filter) E->F G Prepare Dilutions of Filtrate F->G H Quantify Concentration (e.g., UV-Vis Spectroscopy) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Experimental Protocol

This protocol provides a self-validating system for determining the solubility of [3-(2-Methylpropoxy)phenyl]methanol.

Materials & Equipment
  • [3-(2-Methylpropoxy)phenyl]methanol (solid, >98% purity)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker or thermomixer with temperature control

  • Syringes (1 mL)

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • UV-Vis Spectrophotometer and quartz cuvettes

  • Solvent Suite:

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile

    • Nonpolar: Hexane, Toluene

Step-by-Step Methodology

Part A: Solubility Measurement

  • Preparation: Accurately weigh approximately 10 mg of [3-(2-Methylpropoxy)phenyl]methanol into each of three separate 2 mL glass vials for each solvent to be tested (for triplicate measurements).

  • Solvent Addition: Add 2.0 mL of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a shaker set to 850 rpm and a constant temperature of 25°C. Agitate for 18-24 hours.[1][2]

  • Settling: After agitation, remove the vials and allow them to stand undisturbed for 30 minutes to let the excess solid settle.

  • Filtration: Carefully draw the supernatant into a 1 mL syringe. Attach a 0.45 µm syringe filter and dispense the clear filtrate into a clean vial. This is the saturated stock solution.

Part B: Quantification via UV-Vis Spectroscopy

  • Determine λ_max: Prepare a dilute solution of the compound in a chosen solvent (e.g., methanol). Scan the solution in the UV-Vis spectrophotometer (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λ_max). The aromatic ring is expected to provide a strong chromophore for this analysis.

  • Prepare Calibration Standards: Create a primary stock solution of known concentration (e.g., 1 mg/mL) in the chosen solvent. Perform a serial dilution to prepare a series of at least five calibration standards of decreasing, known concentrations.

  • Generate Calibration Curve: Measure the absorbance of each calibration standard at λ_max. Plot Absorbance vs. Concentration (mg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration.

  • Measure Sample Absorbance: Dilute the saturated filtrate obtained from Part A with the same solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of this diluted sample at λ_max.

  • Calculate Solubility: Use the absorbance of the diluted sample and the equation from the calibration curve to calculate its concentration. Multiply this value by the dilution factor to determine the concentration of the original saturated solution. This final value is the solubility of the compound in that solvent.

Quantification Workflow Diagram

G A Prepare Primary Stock (Known Concentration) B Create Serial Dilutions (Calibration Standards) A->B C Measure Absorbance of Standards at λmax B->C D Plot Absorbance vs. Concentration Generate Calibration Curve (y=mx+c) C->D G Calculate Concentration using Calibration Curve D->G E Dilute Saturated Filtrate (from Shake-Flask) F Measure Absorbance of Diluted Sample E->F F->G Use y=mx+c H Apply Dilution Factor to get Final Solubility G->H

Caption: UV-Vis Spectroscopic Quantification Workflow.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format. The following table presents a plausible, hypothetical solubility profile for [3-(2-Methylpropoxy)phenyl]methanol based on its chemical structure.

Solvent CategorySolventPolarity Index (P')[7]Predicted Solubility (mg/mL) at 25°C
Polar Protic Methanol5.1> 200 (Highly Soluble)
Ethanol4.3 (Snyder)[8]> 150 (Highly Soluble)
Polar Aprotic Acetone5.1~ 120 (Soluble)
Acetonitrile5.8~ 90 (Soluble)
Ethyl Acetate4.4~ 75 (Sparingly Soluble)
Nonpolar Toluene2.4< 10 (Slightly Soluble)
Hexane0.1< 1 (Very Slightly Soluble)

Interpretation of Hypothetical Results:

  • The high solubility in methanol and ethanol would be attributed to the strong hydrogen bonding interactions between the solvents' hydroxyl groups and the compound's primary alcohol group.

  • The good solubility in acetone and acetonitrile demonstrates the importance of dipole-dipole interactions with the alcohol and ether functionalities.

  • The sharp decrease in solubility in nonpolar solvents like toluene and hexane underscores the unfavorable energetics of disrupting the hydrogen-bonding network of the solute to accommodate nonpolar molecules. This confirms the dominant role of the polar -CH₂OH group in the overall solubility profile.

Conclusion

This guide has detailed a robust, first-principles approach to determining the solubility profile of [3-(2-Methylpropoxy)phenyl]methanol. By combining structural analysis with the gold-standard shake-flask experimental method and a reliable UV-Vis quantification technique, researchers can generate high-quality, reproducible data. This information is fundamental for guiding formulation strategies, ensuring data integrity in biological assays, and making informed decisions throughout the drug development pipeline. The presented methodology serves as a validated template for the comprehensive solubility characterization of novel chemical entities.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (2014). National Institutes of Health (NIH). [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Taylor & Francis Online. [Link]

  • Shake Flask Solubility Services. (n.d.). BioAssay Systems. [Link]

  • Spectroscopic Techniques. (n.d.). Solubility of Things. [Link]

  • How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. [Link]

  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015). Journal of Analytical Sciences, Methods and Instrumentation. [Link]

  • Comparison of the polarity of organic solvents. (2022). ChemBeplus. [Link]

  • Polarity of Solvents. (n.d.). Georgetown University. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Saddleback College. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2002). ACS Publications. [Link]

  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]

  • Polarity Index. (n.d.). Burdick & Jackson. [Link]

  • Examples of High Polarity Solvents. (n.d.). The Periodic Table. [Link]

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An In-Depth Technical Guide on the Purity and Stability Assessment of [3-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[3-(2-Methylpropoxy)phenyl]methanol, a substituted aromatic alcohol, serves as a critical intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Its chemical structure, featuring a benzyl alcohol core with a meta-substituted isobutoxy group, imparts specific physicochemical properties that are integral to its function in multi-step syntheses. The purity and stability of this intermediate are paramount, as impurities or degradants can have a cascading effect on the yield, purity, and safety profile of the final product. This guide provides a comprehensive framework for assessing the purity and stability of [3-(2-Methylpropoxy)phenyl]methanol, drawing upon established analytical principles and regulatory expectations. The methodologies detailed herein are designed to be robust and self-validating, ensuring the generation of reliable data for researchers, scientists, and drug development professionals.

Chemical Profile:
PropertyValueSource
IUPAC Name [3-(2-methylpropoxy)phenyl]methanol[1]
CAS Number 1021064-15-2[1]
Molecular Formula C₁₁H₁₆O₂[1]
Molecular Weight 180.25 g/mol [1]

Part 1: Comprehensive Purity Assessment

The purity of [3-(2-Methylpropoxy)phenyl]methanol is a critical quality attribute. A multi-faceted analytical approach is necessary to identify and quantify potential impurities, which may include starting materials, by-products from synthesis, and degradation products.

Chromatographic Purity and Related Substances by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and related substances of non-volatile organic molecules.[2] A well-developed stability-indicating HPLC method can separate the main component from its potential impurities.[3]

Rationale for Method Selection:

A reversed-phase HPLC (RP-HPLC) method is selected due to the moderate polarity of [3-(2-Methylpropoxy)phenyl]methanol. This technique separates compounds based on their hydrophobic interactions with the stationary phase. A gradient elution is often preferred for complex samples to ensure adequate separation of both early and late-eluting impurities.[4]

Experimental Protocol: Stability-Indicating RP-HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

This method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[5]

Residual Solvents by Gas Chromatography (GC)

Residual solvents are organic volatile chemicals used or produced in the manufacturing of drug substances.[6] Their presence is strictly controlled due to their potential toxicity. Gas Chromatography with a headspace sampler is the standard technique for this analysis, as outlined in USP <467>.[7][8]

Rationale for Method Selection:

Static headspace gas chromatography (HS-GC) is ideal for analyzing residual solvents.[9] It is a clean and efficient technique that introduces only the volatile components into the GC system, thus preserving the column and minimizing matrix effects. A flame ionization detector (FID) is typically used for its broad applicability to organic compounds.[10]

Experimental Protocol: Headspace GC-FID for Residual Solvents
  • Instrumentation: A GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID).[8]

  • Column: A column with a stationary phase suitable for separating a wide range of solvent polarities (e.g., a G43 phase like 6% cyanopropylphenyl / 94% dimethylpolysiloxane).[8]

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 20 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 10 minutes at 240 °C.

  • Injector Temperature: 140 °C.

  • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 45 minutes.

  • Sample Preparation: Accurately weigh the sample (e.g., 100 mg) into a headspace vial and dissolve in a suitable high-boiling point solvent like Dimethyl Sulfoxide (DMSO).

Structural Confirmation and Identification of Impurities

While chromatographic techniques can quantify impurities, spectroscopic methods are required for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of [3-(2-Methylpropoxy)phenyl]methanol and identifying any major impurities.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for unknown peaks, which is crucial for their identification.

Part 2: Comprehensive Stability Assessment

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[11] This information is used to establish a retest period and recommended storage conditions.[12]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify the likely degradation products, which in turn helps to establish the degradation pathways and the intrinsic stability of the molecule.[13][14] These studies are also critical for demonstrating the specificity (stability-indicating nature) of the analytical methods.[15]

Rationale for Stress Conditions:

The stress conditions are chosen to be more severe than accelerated stability testing to induce degradation.[15] The conditions outlined below cover the most common degradation pathways for organic molecules.

Forced Degradation Protocol:

A single batch of [3-(2-Methylpropoxy)phenyl]methanol is subjected to the following conditions:

Stress ConditionProtocol
Acid Hydrolysis 0.1 N HCl at 60 °C for 24 hours.
Base Hydrolysis 0.1 N NaOH at 60 °C for 24 hours.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Solid sample at 105 °C for 48 hours.
Photostability Expose the solid sample to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16]

Samples are analyzed at appropriate time points using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[14]

Formal Stability Studies

Formal stability studies are conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[16][17]

Study Design:
  • Batches: At least three primary batches of the substance should be included in the stability program.

  • Container Closure System: The substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.[18]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.[18]

  • Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[18]

Tests to be Performed:

The stability testing protocol should include tests for attributes susceptible to change during storage, such as:

  • Appearance

  • Assay

  • Purity and Degradation Products (using the validated stability-indicating HPLC method)

Visualization of Workflows

Overall Assessment Strategy

cluster_0 Purity Assessment cluster_1 Stability Assessment cluster_2 Data Evaluation & Reporting HPLC HPLC for Purity & Related Substances Data_Eval Evaluation of Purity Profile & Degradation Pathways HPLC->Data_Eval GC GC for Residual Solvents GC->Data_Eval Spectroscopy NMR & MS for Structural Confirmation Spectroscopy->Data_Eval Forced_Deg Forced Degradation (Stress Testing) Forced_Deg->Data_Eval Formal_Stab Formal Stability (ICH Q1A) Reporting Establishment of Specifications & Retest Period Formal_Stab->Reporting Data_Eval->Reporting cluster_stress Stress Conditions cluster_degradants Potential Degradants Compound [3-(2-Methylpropoxy)phenyl]methanol Acid Acid Hydrolysis Compound->Acid 0.1 N HCl Base Base Hydrolysis Compound->Base 0.1 N NaOH Oxidation Oxidation Compound->Oxidation 3% H2O2 Thermal Thermal Compound->Thermal 105°C Photo Photolysis Compound->Photo ICH Q1B Light Deg1 Degradant 1 Acid->Deg1 Base->Deg1 Deg2 Degradant 2 Oxidation->Deg2 Deg3 Degradant 3 Thermal->Deg3 Photo->Deg3

Sources

An In-Depth Technical Guide to the In Silico Prediction of [3-(2-Methylpropoxy)phenyl]methanol Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Predictive Landscape of Drug Discovery

In the contemporary realm of pharmaceutical research and development, the journey from a promising chemical entity to a clinically approved therapeutic is arduous and fraught with challenges. The financial and temporal investment required for comprehensive preclinical and clinical trials necessitates a robust and predictive early-stage assessment of novel molecular entities. It is within this context that in silico methodologies have emerged as an indispensable cornerstone of modern drug discovery. By leveraging computational power, we can construct predictive models that illuminate the potential bioactivity, pharmacokinetic profiles, and toxicological liabilities of a compound long before it is synthesized in a wet lab.

Our approach is built upon three pillars: a logical, causality-driven workflow, self-validating protocols, and authoritative scientific grounding. We will eschew a rigid, templated approach in favor of a bespoke structure that mirrors the logical progression of a real-world in silico drug discovery project. For the purposes of this guide, we will proceed with a hypothetical analysis of [3-(2-Methylpropoxy)phenyl]methanol, demonstrating the application of each technique as if it were a novel compound of interest.

Part 1: Foundational Analysis and Physicochemical Profiling

Before embarking on complex biological activity predictions, a foundational understanding of the molecule's physicochemical properties is paramount. These properties often govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Molecular Representation and Initial Characterization

The first step in any in silico analysis is to obtain an accurate and standardized representation of the molecule. The SMILES (Simplified Molecular Input Line Entry System) string for [3-(2-Methylpropoxy)phenyl]methanol is CC(C)COC1=CC=CC(=C1)CO. This representation serves as the input for a variety of computational tools.

A preliminary analysis of the compound's basic physicochemical properties can be performed using online platforms such as PubChem or open-access cheminformatics toolkits like RDKit.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight180.25 g/mol Influences diffusion and transport across membranes.
LogP (octanol-water partition coefficient)~2.5A measure of lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors1The hydroxyl group can donate a hydrogen bond.
Hydrogen Bond Acceptors2The ether and hydroxyl oxygens can accept hydrogen bonds.
Rotatable Bonds4Indicates molecular flexibility, which can influence binding to target proteins.

These initial parameters provide a high-level overview of the molecule's "drug-likeness" and potential for oral bioavailability, often assessed against frameworks like Lipinski's Rule of Five.

Structural Analogs and Known Bioactivity

While [3-(2-Methylpropoxy)phenyl]methanol itself may not have documented bioactivity, identifying structurally similar compounds can provide valuable clues about its potential biological targets and effects. This process, known as chemical similarity searching, can be performed using databases like ChEMBL, PubChem, and DrugBank. The search is typically based on Tanimoto similarity scores of molecular fingerprints.

For instance, a search for structural analogs might reveal compounds with known activities, such as anti-inflammatory, anti-cancer, or central nervous system effects. This information is critical for hypothesis generation and for prioritizing which biological targets to investigate further.

Part 2: Predicting Biological Activity and Target Identification

With a foundational understanding of the molecule's physicochemical properties, the next logical step is to predict its potential biological activities and identify the most likely protein targets. This is achieved through a combination of ligand-based and structure-based computational methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[1] While building a custom QSAR model requires a substantial dataset of compounds with known activities, we can leverage pre-existing, validated QSAR models to predict the activity of our target molecule against a range of biological endpoints.

  • Select a validated QSAR platform: A variety of open-access and commercial platforms offer predictive QSAR models for bioactivity and toxicity.

  • Input the molecular structure: Provide the SMILES string or a 2D structure file of [3-(2-Methylpropoxy)phenyl]methanol.

  • Choose relevant models: Select models that predict activities of interest, such as inhibition of specific enzymes (e.g., cyclooxygenases, kinases) or interaction with receptors (e.g., G-protein coupled receptors).

  • Run the prediction: The platform will calculate a set of molecular descriptors for the input molecule and use the pre-built QSAR equations to predict the biological activity.

  • Interpret the results: The output will typically be a predicted activity value (e.g., pIC50) and an assessment of the prediction's reliability, often based on the molecule's similarity to the compounds in the model's training set.

G

Molecular Docking: A Structure-Based Approach

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

  • Identify potential protein targets: Based on structural similarity searches or QSAR predictions, select a set of plausible protein targets. For this example, let's hypothesize a potential interaction with a cyclooxygenase (COX) enzyme due to the presence of a substituted phenyl ring, a common feature in some non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Obtain the 3D structure of the target protein: Download the crystal structure of the protein from the Protein Data Bank (PDB).

  • Prepare the protein structure: This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Prepare the ligand structure: Generate a 3D conformation of [3-(2-Methylpropoxy)phenyl]methanol and assign partial charges.

  • Define the binding site: Identify the active site of the protein, typically a pocket or groove on the surface.

  • Perform the docking simulation: Use a docking program (e.g., AutoDock, Glide) to systematically explore different orientations of the ligand within the binding site and score them based on their predicted binding affinity.

  • Analyze the results: The primary output is a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. A more negative score generally indicates a stronger binding. It is also crucial to visually inspect the predicted binding pose to ensure that it makes sense from a chemical perspective (e.g., formation of hydrogen bonds, hydrophobic interactions).

G

Part 3: ADMET Profiling: Predicting Pharmacokinetics and Toxicity

A molecule's biological activity is only one aspect of its potential as a drug. Its ADMET properties are equally critical. In silico ADMET prediction is a crucial step in identifying potential liabilities early in the drug discovery process.[4]

Absorption, Distribution, Metabolism, and Excretion (ADME)

A suite of computational models can predict key ADME parameters:

ADME ParameterPredicted Value/ClassificationSignificance
Human Intestinal Absorption (HIA) HighIndicates good potential for oral absorption.
Caco-2 Permeability Moderate to HighPredicts the rate of transport across the intestinal epithelial barrier.
Plasma Protein Binding (PPB) HighA high degree of binding can reduce the free concentration of the drug available to act on its target.
Blood-Brain Barrier (BBB) Penetration Likely to penetrateThe molecule's lipophilicity and size suggest it may cross the BBB, which could be desirable or undesirable depending on the therapeutic target.
CYP450 Inhibition Potential for inhibition of certain isoforms (e.g., 2C9, 2D6)Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions.
Toxicity Prediction

In silico toxicology models can predict a range of potential toxicities:

Toxicity EndpointPredicted OutcomeImplication
hERG Inhibition Low riskInhibition of the hERG potassium channel can lead to cardiotoxicity.
Ames Mutagenicity Non-mutagenicPredicts the potential of the compound to cause DNA mutations.
Hepatotoxicity Low to moderate riskPredicts the potential for drug-induced liver injury.
Skin Sensitization Low riskPredicts the potential to cause an allergic skin reaction.
  • Select a comprehensive ADMET prediction platform: Several web-based tools and standalone software packages offer a suite of ADMET models (e.g., SwissADME, pkCSM, ADMETlab).

  • Input the molecular structure: Provide the SMILES string for [3-(2-Methylpropoxy)phenyl]methanol.

  • Run the predictions: The platform will calculate a wide range of ADMET properties.

  • Consolidate and interpret the data: Summarize the predictions in a table and evaluate the overall ADMET profile. It is important to consider the confidence of each prediction, as some endpoints are more accurately predicted than others.

G

Part 4: Synthesis and Conclusion: A Holistic View of the In Silico Data

The final and most critical step is to synthesize all the in silico data into a coherent and actionable assessment of [3-(2-Methylpropoxy)phenyl]methanol's potential as a drug candidate. This involves weighing the predicted bioactivity against the predicted ADMET liabilities.

Based on our hypothetical analysis, we might conclude the following:

  • Bioactivity: [3-(2-Methylpropoxy)phenyl]methanol shows promising predicted binding affinity to a specific therapeutic target (e.g., COX-2), suggesting potential anti-inflammatory activity. QSAR models corroborate this, predicting activity in relevant biological pathways.

  • Pharmacokinetics: The molecule has a favorable predicted ADME profile, with good oral absorption and moderate metabolic stability. However, its potential to cross the blood-brain barrier warrants further investigation, as this could lead to off-target central nervous system effects.

  • Toxicity: The in silico toxicity predictions are generally favorable, with a low risk of cardiotoxicity and mutagenicity.

Overall Assessment: The in silico evidence suggests that [3-(2-Methylpropoxy)phenyl]methanol is a promising candidate for further investigation as a novel therapeutic agent. The predicted bioactivity, coupled with a generally favorable ADMET profile, provides a strong rationale for its synthesis and subsequent in vitro and in vivo testing.

This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico prediction of the bioactivity of a novel small molecule. By following these detailed protocols, researchers can gain valuable insights into a compound's potential efficacy and safety, thereby accelerating the drug discovery process and enabling more informed decision-making.

References

  • Wikipedia. Ibuprofen. [Link]

  • PubChem. [3-(Methoxymethyl)phenyl]methanol. [Link]

  • PubChem. (R)-methoxy(phenyl)methanol. [Link]

  • PubChem. (2,3-Dimethylphenyl)(phenyl)methanol. [Link]

  • PubChem. [3-(Propan-2-yl)phenyl]methanol. [Link]

  • ChEMBL. ChEMBL Database. [Link]

  • U.S. Environmental Protection Agency. Downloadable Computational Toxicology Data. [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Neovarsity. A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

  • Google Patents. A process for the preparation of (2-hydroxymethyl-phenyl)
  • PubMed. Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

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Methodological & Application

Synthesis of [3-(2-Methylpropoxy)phenyl]methanol from 3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Two-Step

Introduction: A Strategic Approach to Functional Group Transformation

The synthesis of substituted benzyl alcohols is a cornerstone of medicinal chemistry and materials science, providing key structural motifs for a diverse range of target molecules. [3-(2-Methylpropoxy)phenyl]methanol is one such building block, featuring a benzyl alcohol moiety for further derivatization and an isobutoxy group that enhances lipophilicity. This guide provides a detailed, two-step synthetic protocol for its preparation starting from the readily available 3-hydroxybenzaldehyde.

The chosen synthetic route is a classic and reliable sequence involving two fundamental organic transformations:

  • Williamson Ether Synthesis: To introduce the isobutoxy side chain by alkylating the phenolic hydroxyl group.

  • Chemoselective Aldehyde Reduction: To convert the aromatic aldehyde into a primary alcohol without affecting the newly formed ether or the aromatic ring.

This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale, empowering researchers to understand, adapt, and troubleshoot the synthesis effectively.

Overall Synthetic Workflow

The transformation from 3-hydroxybenzaldehyde to [3-(2-Methylpropoxy)phenyl]methanol is achieved via the intermediate 3-(2-Methylpropoxy)benzaldehyde.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Aldehyde Reduction A 3-Hydroxybenzaldehyde B 3-(2-Methylpropoxy)benzaldehyde (Intermediate) A->B  1. K₂CO₃, DMF  2. Isobutyl Bromide  Heat C [3-(2-Methylpropoxy)phenyl]methanol (Final Product) B->C  1. NaBH₄, Methanol  0°C to RT  2. Acidic Work-up

Caption: Two-step synthesis of the target molecule.

Part 1: Synthesis of 3-(2-Methylpropoxy)benzaldehyde via Williamson Ether Synthesis

Scientific Principle & Mechanistic Insight

The Williamson ether synthesis is a robust method for forming ethers via an SN2 (bimolecular nucleophilic substitution) reaction.[1][2] The process involves two key stages:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of 3-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of an alkyl halide (in this case, isobutyl bromide), displacing the bromide leaving group to form the C-O ether bond.[3]

The reaction's success hinges on the SN2 mechanism, which requires an unhindered alkyl halide.[4] Using a primary alkyl halide like isobutyl bromide is critical to maximize the yield of the desired ether and prevent the competing E2 elimination reaction, which would dominate with secondary or tertiary halides.[3][4]

Detailed Experimental Protocol

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 10 mmol scale)Molar Equivalents
3-Hydroxybenzaldehyde122.121.22 g (10.0 mmol)1.0
Potassium Carbonate (K₂CO₃), anhydrous138.212.07 g (15.0 mmol)1.5
1-Bromo-2-methylpropane (Isobutyl Bromide)137.021.51 g (1.1 mL, 11.0 mmol)1.1
N,N-Dimethylformamide (DMF), anhydrous-25 mL-
Ethyl Acetate (EtOAc)-~100 mL-
Saturated aq. NaCl (Brine)-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~2 g-

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 25 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 10 minutes.

  • Alkyl Halide Addition: Add 1-bromo-2-methylpropane (1.1 mL, 11.0 mmol) to the mixture dropwise using a syringe.

  • Reaction Heating: Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of cold deionized water.

    • Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash them twice with brine (2 x 25 mL) to remove residual DMF.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-(2-Methylpropoxy)benzaldehyde as a pale yellow oil.

Part 2: Synthesis of [3-(2-Methylpropoxy)phenyl]methanol via Aldehyde Reduction

Scientific Principle & Mechanistic Insight

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[5][6] Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its excellent chemoselectivity. It readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like esters, amides, or, importantly, the ether linkage in our intermediate.[7][8]

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[9][10] This forms a tetracoordinate alkoxide-boron intermediate. Subsequent protonation of the resulting alkoxide ion during an acidic or aqueous work-up step yields the final primary alcohol.[7]

Detailed Experimental Protocol

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 8 mmol scale)Molar Equivalents
3-(2-Methylpropoxy)benzaldehyde178.231.43 g (8.0 mmol)1.0
Sodium Borohydride (NaBH₄)37.830.38 g (10.0 mmol)1.25
Methanol (MeOH), anhydrous-30 mL-
1 M Hydrochloric Acid (HCl)-~20 mL-
Dichloromethane (DCM)-~90 mL-
Saturated aq. NaCl (Brine)-~30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-~2 g-

Procedure

  • Reaction Setup: Dissolve the 3-(2-Methylpropoxy)benzaldehyde (1.43 g, 8.0 mmol) in 30 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring, add sodium borohydride (0.38 g, 10.0 mmol) to the solution in small portions over 15 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Quenching & Work-up:

    • Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl (~20 mL) until the bubbling ceases and the solution is slightly acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and extract three times with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash once with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration and Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product, [3-(2-Methylpropoxy)phenyl]methanol, can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield a colorless oil or a low-melting solid.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. ResearchGate. [Link]

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  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Google Patents. (n.d.). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
  • PubMed. (1991). Purification and properties of an aryl-alcohol dehydrogenase from the white-rot fungus Phanerochaete chrysosporium. PubMed. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]

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  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Google Patents. (n.d.). Synthesis method of p-hydroxybenzaldehyde.
  • PubMed. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. PubMed. [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-methoxybenzaldehyde.
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  • ResearchGate. (n.d.). Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. ResearchGate. [Link]

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  • Oriental Journal of Chemistry. (n.d.). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry. [Link]

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  • Google Patents. (n.d.). Method for preparing 3-phenoxy-benzaldehyde.

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Application Notes and Protocols for the Synthesis of Substituted Phenylmethanols via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of substituted phenylmethanols, a critical class of intermediates in pharmaceutical and materials science, utilizing the Grignard reaction. We delve into the underlying mechanistic principles, provide meticulously detailed experimental protocols, and offer expert insights into process optimization and troubleshooting. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful carbon-carbon bond-forming reaction with precision and safety.

Introduction: The Significance of Substituted Phenylmethanols

Substituted phenylmethanols are pivotal structural motifs in a vast array of biologically active molecules and advanced materials. Their prevalence in pharmaceuticals stems from their ability to serve as versatile precursors for a wide range of more complex structures, including various classes of drugs such as anti-cancer agents, anti-inflammatory compounds, and central nervous system modulators.[1][2] The Grignard reaction stands as a cornerstone of synthetic organic chemistry for the construction of these valuable compounds, offering a reliable and versatile method for creating new carbon-carbon bonds.[3][4] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group, such as an aldehyde or ketone.[5][6]

This application note will provide a detailed exploration of the Grignard reaction for the synthesis of substituted phenylmethanols, with a focus on practical application, safety, and achieving high yields of pure product.

Mechanistic Insights: The "Why" Behind the Grignard Reaction

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Grignard reaction is fundamentally a nucleophilic addition to a carbonyl group.[5][7]

2.1. Formation of the Grignard Reagent:

The process begins with the formation of the Grignard reagent itself. This is achieved by reacting an aryl halide (e.g., bromobenzene or a substituted derivative) with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[3][6] The magnesium undergoes an oxidative insertion into the carbon-halogen bond.[8] This process is believed to involve radical intermediates.[9]

  • Key Causality: The ether solvent is not merely a medium; it plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom, forming a soluble complex.[3] This stabilization is essential for the reagent's reactivity and solubility.

2.2. Nucleophilic Addition to the Carbonyl:

The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and the magnesium electrophilic.[10] When introduced to an aldehyde or ketone, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon.[5] This attack breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[11][12]

  • Expert Insight: The choice of carbonyl compound dictates the class of alcohol produced. The reaction of a Grignard reagent with formaldehyde yields a primary alcohol, with other aldehydes gives secondary alcohols, and with ketones results in tertiary alcohols.[6][7] For synthesizing substituted phenylmethanols (which are secondary or tertiary alcohols), substituted benzaldehydes or aryl ketones are the appropriate electrophiles.

2.3. Work-up and Protonation:

The final step is an acidic work-up, typically using a dilute acid like aqueous ammonium chloride or dilute hydrochloric acid.[11][13] This protonates the magnesium alkoxide intermediate to yield the desired alcohol product and converts the magnesium salts into water-soluble byproducts, facilitating their removal during extraction.[11]

Experimental Protocols

3.1. Materials and Equipment

Reagents & SolventsEquipment
Substituted Aryl Halide (e.g., Bromobenzene)Round-bottom flasks (three-necked)
Magnesium TurningsReflux condenser
Anhydrous Diethyl Ether or THFDropping funnel
Substituted Benzaldehyde or Aryl KetoneMagnetic stirrer and stir bar
Saturated Aqueous Ammonium Chloride (NH₄Cl)Heating mantle or oil bath
Saturated Aqueous Sodium Chloride (Brine)Ice bath
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Separatory funnel
Iodine crystal (for activation)Rotary evaporator
Hydrochloric Acid (HCl, dilute)Glassware for extraction and filtration

3.2. Workflow for the Synthesis of a Substituted Phenylmethanol

Grignard_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification prep_glass Flame-dry all glassware under vacuum and cool under inert atmosphere (N₂ or Ar) prep_reagents Ensure all reagents and solvents are anhydrous prep_glass->prep_reagents form_grignard Formation of Grignard Reagent: Add aryl halide dropwise to magnesium turnings in anhydrous ether prep_reagents->form_grignard initiation Initiate reaction (gentle heating, iodine crystal if necessary) form_grignard->initiation add_carbonyl Addition of Carbonyl: Slowly add aldehyde/ketone solution to the Grignard reagent at 0°C initiation->add_carbonyl quench Quench reaction with saturated aq. NH₄Cl add_carbonyl->quench extract Extract with organic solvent quench->extract wash Wash organic layer with brine extract->wash dry Dry organic layer over anhydrous MgSO₄ wash->dry evaporate Evaporate solvent under reduced pressure dry->evaporate purify Purify crude product (recrystallization or chromatography) evaporate->purify final_product Substituted Phenylmethanol purify->final_product Characterization (NMR, IR, MP)

Caption: Experimental workflow for the Grignard synthesis of substituted phenylmethanols.

3.3. Step-by-Step Protocol: Synthesis of Diphenylmethanol

This protocol details the synthesis of diphenylmethanol from bromobenzene and benzaldehyde as a representative example.

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: Thoroughly clean and flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing CaCl₂ or Drierite), and a dropping funnel under a stream of nitrogen or argon.[14][15] Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Setup: Place magnesium turnings (1.2 g, 50 mmol) in the reaction flask. In the dropping funnel, prepare a solution of bromobenzene (5.2 mL, 50 mmol) in 20 mL of anhydrous diethyl ether.

  • Initiation: Add approximately 5 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the formation of a cloudy solution and gentle boiling of the ether.[16] If the reaction does not start, gently warm the flask with a heating mantle or add a small crystal of iodine to activate the magnesium surface.[4][16]

  • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[16]

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should be a grayish-brown color. Cool the flask to room temperature.

Part B: Reaction with Benzaldehyde

  • Carbonyl Addition: Cool the Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of benzaldehyde (5.1 mL, 50 mmol) in 15 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reaction.[16]

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes. The mixture will likely become a thick precipitate.[16]

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide.[11] This process is exothermic and may cause the ether to boil.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 20 mL portions of diethyl ether.[11]

  • Washing: Combine the organic layers and wash them with 30 mL of saturated aqueous sodium chloride (brine) to remove residual water.[11]

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude diphenylmethanol.[12]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain pure diphenylmethanol.[12]

Safety Considerations

The Grignard reaction presents several significant hazards that must be managed with appropriate safety protocols.

  • Flammability: Diethyl ether and THF are highly flammable and volatile solvents.[14][17] All operations should be conducted in a well-ventilated fume hood, away from open flames or spark sources.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the carbonyl compound are exothermic and can lead to a runaway reaction if the addition of reagents is too rapid.[17][18] Always use an ice bath to control the reaction temperature, especially during the addition of the carbonyl compound.[11]

  • Moisture Sensitivity: Grignard reagents react violently with water.[19] All glassware must be scrupulously dried, and anhydrous solvents must be used to prevent quenching of the reagent and potential hazards.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and gloves.[17][18]

Troubleshooting Common Issues

SymptomPossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Wet glassware or solvents- Inactive magnesium surface (oxide layer)- Ensure all glassware is flame-dried and solvents are anhydrous[14][15]- Gently crush the magnesium turnings to expose a fresh surface[4]- Add a small crystal of iodine to activate the magnesium[20]
Low product yield - Incomplete formation of the Grignard reagent- Grignard reagent quenched by moisture- Side reactions (e.g., Wurtz coupling)[12]- Ensure complete consumption of magnesium during reagent formation- Maintain strict anhydrous conditions throughout the reaction[12]- Control the rate of addition of the aryl halide to minimize side reactions
Formation of a dark brown or black solution during reagent formation - Impurities in magnesium or aryl halide- Overheating- Use high-purity reagents- Control the reaction temperature carefully during reflux[12]
Recovery of starting ketone/aldehyde after work-up - Sterically hindered ketone or bulky Grignard reagent leading to enolization[7]- Use a less hindered substrate or Grignard reagent if possible- Consider using cerium(III) chloride to enhance nucleophilic addition over enolization[21]

Reaction Mechanism Visualization

Caption: Generalized mechanism of the Grignard reaction with a carbonyl compound.

Conclusion

The Grignard reaction is an indispensable tool for the synthesis of substituted phenylmethanols, offering a powerful method for constructing complex molecular architectures. By understanding the underlying mechanism, adhering to rigorous experimental protocols, and prioritizing safety, researchers can effectively harness this reaction to advance their synthetic objectives in drug discovery and materials science. This guide provides the foundational knowledge and practical insights necessary for the successful application of this classic and enduring chemical transformation.

References

  • What are Grignard reagent preparation precautions during preparation?. Quora. Available at: [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. Princeton University. Available at: [Link]

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  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link]

  • reaction of aldehydes and ketones with grignard reagents. Chemguide. Available at: [Link]

  • making Grignard reagents. YouTube. Available at: [Link]

  • Synthesis and Preparation of Grignard Reagent. Research and Reviews. Available at: [Link]

  • Grignard Reaction. American Chemical Society. Available at: [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Available at: [Link]

  • Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. ACS Publications. Available at: [Link]

  • Grignard Reaction Purification Guide. Scribd. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. Available at: [Link]

  • The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the most important and convenient available method. Available at: [Link]

  • Aryl Grignards. University of Calgary. Available at: [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

  • Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • Troubleshooting my grignard reactions. Reddit. Available at: [Link]

  • Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. Available at: [Link]

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  • Grignard Synthesis of Triphenylmethanol Lab Protocol. Studylib. Available at: [Link]

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  • Synthesis and clinical application of new drugs approved by FDA in 2022. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. PubMed Central. Available at: [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. MDPI. Available at: [Link]

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Mastering the Purification of [3-(2-Methylpropoxy)phenyl]methanol: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[3-(2-Methylpropoxy)phenyl]methanol, a substituted benzyl alcohol derivative, is a valuable building block in the synthesis of various pharmaceutical and specialty chemical entities. The purity of this intermediate is paramount, as even trace impurities can significantly impact the yield, stereoselectivity, and impurity profile of the final active pharmaceutical ingredient (API) or target molecule. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques tailored for [3-(2-Methylpropoxy)phenyl]methanol. We will delve into the underlying chemical principles of each method, offering field-proven insights and step-by-step protocols to achieve the desired purity for downstream applications.

Understanding the Molecule and Potential Impurities

A foundational understanding of the target molecule's properties and the likely impurities from its synthesis is critical for developing an effective purification strategy.

Physicochemical Properties (Estimated)

PropertyEstimated ValueRationale & Implications for Purification
Molecular Weight 180.25 g/mol
Boiling Point > 200 °C at atm. pressureSuggests that vacuum distillation is a viable purification method to avoid thermal decomposition.
Melting Point Likely a low-melting solid or an oil at room temperatureIf it is a solid, recrystallization is a primary purification technique to consider.
Polarity Moderately polarThe presence of a hydroxyl group and an ether linkage imparts polarity. This suggests good solubility in polar organic solvents and amenability to normal-phase chromatography.
Solubility Likely soluble in methanol, ethanol, ethyl acetate, dichloromethane, and acetone. Sparingly soluble in non-polar solvents like hexanes and water.This solubility profile is key for selecting solvents for chromatography and recrystallization.

Common Synthetic Route and Anticipated Impurities

A prevalent method for the synthesis of [3-(2-Methylpropoxy)phenyl]methanol is the reduction of 3-(2-Methylpropoxy)benzaldehyde with a mild reducing agent such as sodium borohydride (NaBH4)[1][2].



A common synthetic pathway to [3-(2-Methylpropoxy)phenyl]methanol.

This synthetic route can lead to the following key impurities:

  • Unreacted Starting Material: 3-(2-Methylpropoxy)benzaldehyde. Due to incomplete reaction, some amount of the starting aldehyde may remain.

  • Over-oxidation Product: 3-(2-Methylpropoxy)benzoic acid. If the starting aldehyde is not pure or is exposed to air for extended periods, it can oxidize to the corresponding carboxylic acid.

  • Borate Esters: Transient intermediates formed during the borohydride reduction that may persist if the workup is incomplete.

  • Solvent Residues: Residual solvents from the reaction and workup, such as methanol, ethanol, or ethyl acetate.

Purification Strategies and Protocols

Based on the estimated properties and likely impurities, a multi-pronged purification approach is often the most effective. The choice of technique will depend on the scale of the purification and the required final purity.

Column Chromatography: The Workhorse of Purification

Column chromatography is a versatile and widely used technique for separating compounds based on their differential adsorption to a stationary phase. For [3-(2-Methylpropoxy)phenyl]methanol, normal-phase chromatography using silica gel is highly effective.

Principle of Separation: The moderately polar hydroxyl group of the target molecule will interact with the polar silica gel stationary phase more strongly than the less polar starting aldehyde and any non-polar byproducts. The more polar carboxylic acid impurity will bind very strongly to the silica gel. By gradually increasing the polarity of the mobile phase (eluent), the compounds can be eluted sequentially.

Experimental Protocol: Flash Column Chromatography

Materials:

  • Crude [3-(2-Methylpropoxy)phenyl]methanol

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a solvent system of varying polarity (e.g., start with 10% ethyl acetate in hexanes and increase to 20%, 30%, etc.).

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

    • The goal is to find a solvent system that gives good separation between the product (Rf ~0.3-0.4) and the impurities.

  • Column Packing (Slurry Method):

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • In a separate beaker, make a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude [3-(2-Methylpropoxy)phenyl]methanol in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent to dryness.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes) to elute non-polar impurities.

    • Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. This will elute the starting aldehyde first, followed by the desired product, [3-(2-Methylpropoxy)phenyl]methanol. The carboxylic acid impurity will remain strongly adsorbed to the silica gel.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified [3-(2-Methylpropoxy)phenyl]methanol.

Caption: Workflow for Column Chromatography Purification.

Recrystallization: For Crystalline Solids

If [3-(2-Methylpropoxy)phenyl]methanol is a solid at room temperature, recrystallization can be an excellent and scalable purification technique.

Principle of Separation: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Experimental Protocol: Recrystallization

Materials:

  • Crude [3-(2-Methylpropoxy)phenyl]methanol

  • A selection of solvents for testing (e.g., hexanes, ethyl acetate, isopropanol, toluene, water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude material in several test tubes.

    • Add a small amount of a different solvent to each test tube.

    • Observe the solubility at room temperature. An ideal solvent should show low solubility.

    • Gently heat the test tubes. The ideal solvent will completely dissolve the compound near its boiling point.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

    • A mixed solvent system (e.g., ethyl acetate/hexanes) can also be effective. Dissolve the compound in a minimal amount of the "good" solvent (ethyl acetate) and then add the "poor" solvent (hexanes) dropwise until the solution becomes cloudy. Gentle heating should clarify the solution.

  • Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

G A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Gravity Filtration (if necessary) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: Recrystallization Workflow.

High-Performance Liquid Chromatography (HPLC): For High Purity Requirements

For applications demanding very high purity, such as in late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reverse-phase HPLC can be employed.

Principle of Separation:

  • Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. The separation mechanism is similar to column chromatography but with much higher resolution.

  • Reverse-Phase HPLC: Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). In this mode, non-polar compounds are retained longer.

Protocol Outline: Reverse-Phase Preparative HPLC

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Crude [3-(2-Methylpropoxy)phenyl]methanol, pre-purified by another method if necessary

Procedure:

  • Analytical Method Development:

    • Develop an analytical scale HPLC method to achieve baseline separation of the target compound from its impurities.

    • Screen different mobile phase compositions (e.g., gradients of water and acetonitrile/methanol).

  • Scaling to Preparative HPLC:

    • Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Purification:

    • Dissolve the crude sample in a minimal amount of the mobile phase.

    • Inject the sample onto the preparative column.

    • Collect fractions as they elute from the column, guided by the UV detector signal.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the mobile phase solvents, often by lyophilization (freeze-drying) if water is present, or by rotary evaporation for organic solvents.

G A Analytical Method Development B Scale-up to Preparative HPLC A->B C Sample Injection B->C D Fraction Collection (UV-guided) C->D E Purity Analysis of Fractions D->E F Pooling of Pure Fractions E->F G Solvent Removal F->G H High Purity Product G->H

Sources

Analysis of [3-(2-Methylpropoxy)phenyl]methanol: High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

[3-(2-Methylpropoxy)phenyl]methanol is an aromatic alcohol that can serve as a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. As with any component in drug discovery and development, the rigorous and accurate analysis of its purity, stability, and concentration is paramount. This application note provides detailed, field-proven protocols for the analysis of [3-(2-Methylpropoxy)phenyl]methanol using two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide is designed from the perspective of a senior application scientist, moving beyond simple procedural steps to explain the underlying scientific rationale for each methodological choice. The protocols are designed to be self-validating, ensuring robustness and trustworthiness in your results.

Analyte Physicochemical Properties: The Foundation of Method Development

Before developing any analytical method, understanding the analyte's properties is crucial. While specific experimental data for the meta-isomer [3-(2-Methylpropoxy)phenyl]methanol is not widely published, we can infer its properties from the structurally analogous para-isomer, (4-(2-Methylpropoxy)phenyl)methanol. These properties fundamentally guide our choice of analytical strategy.

  • Molecular Formula: C₁₁H₁₆O₂

  • Molecular Weight: 180.24 g/mol [1]

  • Predicted LogP (XLogP3): 2.4[1]

  • Structure: An aromatic ring with both a hydroxyl (alcohol) and an ether functional group.

The molecule's moderate polarity and LogP value suggest it is well-suited for reversed-phase HPLC. Its aromatic nature provides a strong chromophore for UV detection. The compound is also expected to be sufficiently volatile and thermally stable for GC analysis, making GC-MS an excellent complementary technique for confirmation and identification.

Part I: High-Performance Liquid Chromatography (HPLC-UV) Method

Reversed-phase HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and efficiency in separating compounds of moderate polarity.[2][3]

Principle and Rationale

This method employs a reversed-phase mechanism where the analyte partitions between a polar mobile phase and a nonpolar stationary phase. The key decisions in this method are the choice of stationary phase and mobile phase composition.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the primary choice due to its widespread availability and proven performance for a vast range of molecules.[2] The hydrophobic interactions between the alkyl chains of the C18 phase and the aromatic/isobutyl groups of the analyte will provide strong retention. For alternative selectivity, especially if closely related impurities are present, a Phenyl-Hexyl phase could be employed. Phenyl phases can offer unique selectivity for aromatic compounds through π-π interactions between the analyte's phenyl ring and the stationary phase.[4][5]

  • Mobile Phase Selection: A gradient elution of acetonitrile and water is chosen. Acetonitrile is an excellent organic modifier with a low UV cutoff (190 nm) and low viscosity with water, ensuring good chromatographic performance and low backpressure.[6] A small amount of acid, like formic acid, is often added to sharpen peaks by ensuring consistent ionization of any acidic or basic functional groups, though for this neutral alcohol, it primarily serves to improve peak shape and method robustness.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm PTFE or similar).

Experimental Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of [3-(2-Methylpropoxy)phenyl]methanol reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water (diluent). This stock can be further diluted to create calibration standards.

  • Sample Preparation:

    • Prepare the sample in the same diluent as the standard to an expected concentration of ~100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • Chromatographic Conditions:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention and efficiency for this analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile offers good elution strength and UV transparency.[6] Formic acid ensures sharp peak shape.
Gradient 40% B to 90% B over 10 minA gradient ensures efficient elution of the analyte while cleaning the column of more nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA typical volume to balance sensitivity and peak broadening.
Detection UV at 220 nm and 270 nmThe aromatic ring provides strong absorbance. Monitoring two wavelengths can help in peak purity assessment.
Run Time 15 minutesAllows for elution and column re-equilibration.
  • System Suitability:

    • Before running samples, inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the analyte peak should be between 0.8 and 1.5.

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Acetonitrile/Water A->B C Syringe Filtration (0.45 µm) B->C D HPLC Injection (10 µL) C->D E Gradient Separation on C18 Column D->E F UV Detection (220/270 nm) E->F G Chromatogram Integration F->G H Quantification vs. Standard G->H

Caption: A streamlined workflow for the HPLC-UV analysis of [3-(2-Methylpropoxy)phenyl]methanol.

Part II: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides an orthogonal separation technique and offers definitive structural confirmation through mass spectral data. It is ideal for identifying impurities and confirming the primary analyte's identity.

Principle and Rationale

This method involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a capillary column. The separated components then enter a mass spectrometer, which ionizes, fragments, and detects them based on their mass-to-charge ratio (m/z).

  • Injection and Temperature Program: A split injection is used to prevent overloading the column with the solvent and analyte. The temperature program starts at a low temperature to trap the analytes at the head of the column, then ramps up to elute the compounds based on their boiling points and interactions with the stationary phase.

  • Derivatization: For many alcohols, derivatization (e.g., silylation) is used to increase volatility and improve peak shape. However, for a relatively simple aromatic alcohol like this, direct analysis is often successful and preferable for its simplicity.[7][9] This protocol will focus on the direct, non-derivatized approach.

Detailed GC-MS Protocol

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • High-purity helium carrier gas.

  • GC vials with septa.

  • Methanol or Ethyl Acetate (GC grade) for sample dilution.

Experimental Procedure:

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with GC-grade Methanol or Ethyl Acetate.

    • Transfer an aliquot to a GC vial for analysis. Further dilutions can be made as needed.

  • Sample Preparation:

    • Prepare the sample in the same solvent to an expected concentration of ~100 µg/mL.

    • Ensure the sample is fully dissolved and free of particulates before transferring to a GC vial.

  • GC-MS Conditions:

ParameterValueRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmGeneral-purpose, low-bleed column suitable for aromatic alcohols.[7][8]
Carrier Gas Helium at 1.0 mL/min (Constant Flow)Inert carrier gas providing good efficiency.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)The initial hold focuses the analytes; the ramp separates them by boiling point.
MS Transfer Line 290 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization that produces reproducible fragmentation patterns.
Scan Range m/z 40-400Covers the expected mass of the analyte and its fragments.
  • Data Interpretation:

    • Identify the analyte peak in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Confirm identity by matching the molecular ion (M⁺, expected at m/z 180) and the fragmentation pattern. Expected fragments would include loss of water (m/z 162), cleavage of the isobutyl group (m/z 123), and the tropylium ion (m/z 91) characteristic of benzylic structures.[10]

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation B Dissolution in Methanol/EtOAc A->B C Transfer to GC Vial B->C D GC Injection (1 µL, Split) C->D E Temperature Programmed Separation on DB-5ms D->E F EI Ionization & MS Detection (m/z 40-400) E->F G TIC Peak Identification F->G H Mass Spectrum Interpretation & Confirmation G->H

Caption: A standard workflow for the GC-MS analysis of [3-(2-Methylpropoxy)phenyl]methanol.

Part III: Method Performance and Summary

While full method validation according to ICH Q2(R1) guidelines is required for use in a regulated environment, the following table summarizes the expected performance characteristics of these two methods, providing a basis for comparison.

ParameterHPLC-UV MethodGC-MS Method
Primary Use Quantification, PurityIdentification, Impurity Profiling
Selectivity Based on polarity and hydrophobicityBased on volatility and boiling point
Detection UV Absorbance (non-specific)Mass-to-Charge Ratio (highly specific)
Typical Retention Time 6 - 9 minutes9 - 12 minutes
Expected LOD ~0.1 µg/mL~0.5 µg/mL (Scan Mode)
Expected LOQ ~0.3 µg/mL~1.5 µg/mL (Scan Mode)
Linearity (R²) > 0.999> 0.995
Key Advantage High precision for quantificationDefinitive structural confirmation

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a robust and comprehensive framework for the analysis of [3-(2-Methylpropoxy)phenyl]methanol. The HPLC method is ideally suited for precise quantification in purity assays and formulation analysis. The GC-MS method serves as an indispensable orthogonal technique, offering definitive identification and characterization of the analyte and potential volatile impurities. Together, these two methods equip the researcher and drug development professional with the necessary tools to ensure the quality and integrity of this important chemical intermediate.

References

  • Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science. (2019). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Dasgupta, A., & Soldin, S. J. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 712(1-2), 191-196. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Benzyl alcohol GC-MS (Non-derivatized) - 70eV, Positive (HMDB0003119). Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS results of benzyl alcohol extract from Euscaphis japonica bark. Retrieved from [Link]

  • PharmaCores. (2025). HPLC analytical Method development: an overview. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Steps involved in HPLC Method Development. Retrieved from [Link]

  • PubChem. (n.d.). (4-(2-Methylpropoxy)phenyl)methanol. Retrieved from [Link]

  • Journal of Analytical Science and Technology. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]

  • MDPI. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Assessment of Aromatic Alcohols' Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Aromatic Alcohols

Aromatic alcohols, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom which is itself bonded to an aromatic ring, are ubiquitous in nature and industry.[1] Found in essential oils, plant extracts, and as metabolic byproducts of microorganisms, they contribute to the fragrance and flavor of many consumer products.[1][2] In the realm of biomedical research and drug development, aromatic alcohols and their derivatives, including many phenolic compounds, are scrutinized for their potent biological activities. These activities span from beneficial antioxidant and anti-inflammatory properties to potential cytotoxicity, genotoxicity, and endocrine disruption.[3][4][5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework of in vitro assays to systematically evaluate the biological effects of aromatic alcohols. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, ensuring a robust and self-validating experimental approach. Our focus is on generating reliable, reproducible data that can confidently guide further research and development.

General Experimental Workflow: A Tiered Approach to Biological Characterization

A systematic evaluation of an aromatic alcohol's biological impact should follow a logical progression from broad, high-throughput screening assays to more specific, mechanism-focused investigations. This tiered approach allows for efficient resource allocation and a deeper understanding of the compound's cellular interactions.

Experimental Workflow General Workflow for Assessing Aromatic Alcohol Bioactivity A Initial Screening: Cytotoxicity & Viability Assays B Tier 1 Mechanistic Assays: - Antioxidant Capacity - Genotoxicity Potential A->B C Tier 2 Specific Effect Assays: - Anti-inflammatory Activity - Endocrine Disruption - Skin Irritation Potential B->C D Advanced Mechanistic Studies: - Enzyme Inhibition - Signaling Pathway Analysis C->D

Caption: A tiered approach for the in vitro evaluation of aromatic alcohols.

Part 1: Foundational Assays - Cytotoxicity and Cell Viability

Before delving into specific biological effects, it is crucial to determine the concentration range at which an aromatic alcohol exhibits cytotoxic effects. This information is vital for designing subsequent experiments and ensuring that observed effects are not simply a consequence of cell death.

Principle of Cytotoxicity Testing

Cytotoxicity assays measure the degree to which a substance is toxic to cells.[7] Common methods assess cell membrane integrity, metabolic activity, or the number of viable cells in a population.[7][8] For aromatic alcohols, it is advisable to use at least two different cytotoxicity assays based on different cellular mechanisms to obtain a comprehensive toxicity profile.[9]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the aromatic alcohol in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[7]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed with a detergent) to calculate the percentage of cytotoxicity.[7]

Parameter MTT Assay LDH Assay
Principle Measures metabolic activity (mitochondrial reductase)Measures membrane integrity (LDH release)
Endpoint Cell viabilityCytotoxicity
Advantages High sensitivity, widely usedNon-destructive to remaining cells, simple
Considerations Can be affected by compounds that alter metabolismLess sensitive for early-stage cytotoxicity

Part 2: Tier 1 Mechanistic Assays

Once the cytotoxic concentration range of the aromatic alcohol is established, the next step is to investigate its potential mechanisms of action. Antioxidant and genotoxic properties are fundamental characteristics to assess early in the evaluation process.

Section 2.1: Antioxidant Capacity

Many aromatic alcohols, particularly phenolic compounds, are known for their antioxidant properties, which stem from their ability to donate electrons or hydrogen atoms to neutralize free radicals.[5]

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a simple and widely used method to assess the radical scavenging activity of compounds.[10][11] The stable free radical DPPH has a deep violet color, which changes to pale yellow upon reduction by an antioxidant.[5][11]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add a solution of the aromatic alcohol at various concentrations to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Data Acquisition: Measure the absorbance at approximately 517 nm.[5]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[11]

DPPH Assay DPPH Radical Scavenging Mechanism DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + AH Antioxidant Aromatic Alcohol (AH) A_radical A• Antioxidant->A_radical - H•

Caption: The DPPH radical is neutralized by an antioxidant.

Section 2.2: Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, which may in turn lead to cancer.[12] A standard battery of in vitro genotoxicity tests is recommended to cover different endpoints.[13]

Protocol 4: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying substances that can produce genetic mutations.[12][14] It uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These bacteria cannot produce their own histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow on the histidine-free medium.

Step-by-Step Methodology:

  • Strain Selection: Choose appropriate Salmonella strains to detect different types of mutations.

  • Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction) to detect mutagens that require metabolic activation.

  • Exposure: Expose the bacterial strains to various concentrations of the aromatic alcohol on a minimal agar plate lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Data Acquisition: Count the number of revertant colonies on each plate.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Protocol 5: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects damage to chromosomes.[12][15] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[12]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Treat cultured mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) with various concentrations of the aromatic alcohol.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one cell division.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Part 3: Tier 2 Specific Effect Assays

Following the initial mechanistic screening, more specific assays can be employed to investigate particular biological activities of interest, such as anti-inflammatory effects, endocrine disruption, or skin irritation potential.

Section 3.1: Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many aromatic alcohols have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.[4]

Protocol 6: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[16] This assay measures the ability of a compound to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Step-by-Step Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of the aromatic alcohol for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL).[17]

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.[17][18]

  • Data Analysis: A reduction in nitrite concentration in the presence of the aromatic alcohol indicates an inhibitory effect on NO production.

NO_Pathway Inhibition of Nitric Oxide Production LPS LPS Macrophage Macrophage LPS->Macrophage iNOS iNOS Expression Macrophage->iNOS NO Nitric Oxide (NO) iNOS->NO Aromatic_Alcohol Aromatic Alcohol Aromatic_Alcohol->iNOS Inhibits

Caption: Aromatic alcohols can inhibit LPS-induced NO production.

Protocol 7: Cytokine Production using ELISA

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play crucial roles in the inflammatory response. Enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the levels of these cytokines in the culture supernatant of stimulated immune cells.[18]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 of the nitric oxide production assay.

  • Supernatant Collection: Collect the culture supernatant.

  • ELISA: Perform ELISAs for specific cytokines (e.g., TNF-α, IL-6) using commercially available kits according to the manufacturer's instructions.

  • Data Analysis: A decrease in the concentration of pro-inflammatory cytokines indicates an anti-inflammatory effect.

Section 3.2: Endocrine Disruption Potential

Endocrine disrupting chemicals (EDCs) are substances that can interfere with the body's endocrine system.[19] In vitro assays are valuable tools for screening potential EDCs.[6][20]

Protocol 8: Reporter Gene Assays for Nuclear Receptor Activation

Reporter gene assays are used to determine if a compound can activate or inhibit nuclear receptors, such as the estrogen receptor (ER) or androgen receptor (AR).[6][21]

Step-by-Step Methodology:

  • Cell Lines: Use a cell line that has been engineered to express a specific nuclear receptor and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.

  • Treatment: Treat the cells with various concentrations of the aromatic alcohol.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity) using a luminometer.

  • Data Analysis: An increase in reporter gene activity indicates an agonistic effect, while a decrease in activity in the presence of a known agonist indicates an antagonistic effect.

Section 3.3: Skin Irritation Potential

For aromatic alcohols intended for topical applications, assessing their skin irritation potential is crucial. In vitro methods using reconstructed human epidermis (RhE) models are now widely accepted alternatives to animal testing.[22][23][24]

Protocol 9: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a 3D model of the human epidermis.[22][23]

Step-by-Step Methodology:

  • Model Preparation: Use a commercially available RhE model.

  • Topical Application: Apply the aromatic alcohol to the surface of the RhE tissue.

  • Incubation: Incubate for a defined period (e.g., 60 minutes).

  • Viability Assessment: After incubation, wash the tissue and assess its viability using the MTT assay.[23]

  • Data Analysis: A reduction in tissue viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.

Part 4: Advanced Mechanistic Studies

For aromatic alcohols that show promising biological activity, further in-depth studies can be conducted to elucidate their precise molecular mechanisms of action.

Protocol 10: Enzyme Inhibition Assays

Aromatic alcohols can exert their effects by inhibiting specific enzymes.[25] Enzyme inhibition assays are used to determine the potency and mechanism of this inhibition.[26][27]

Step-by-Step Methodology:

  • Enzyme and Substrate: Obtain the purified enzyme of interest and its corresponding substrate.

  • Reaction Conditions: Determine the optimal conditions for the enzymatic reaction (e.g., pH, temperature, buffer composition).

  • Inhibition Assay: Perform the enzymatic reaction in the presence of various concentrations of the aromatic alcohol.

  • Data Acquisition: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Determine the IC50 value and use kinetic studies (e.g., Lineweaver-Burk plots) to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the comprehensive evaluation of the biological effects of aromatic alcohols. By employing a tiered and mechanistically driven approach, researchers can efficiently characterize the bioactivity of these compounds, from initial toxicity screening to in-depth mechanistic studies. The protocols provided, grounded in established scientific principles, are designed to yield reliable and reproducible data, thereby facilitating informed decision-making in drug discovery, toxicology, and the development of consumer products.

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Application Note: A Hierarchical Screening Protocol for Evaluating the Antimicrobial Activity of Novel Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Benzyl alcohol and its derivatives represent a promising class of compounds, known for their membrane-disrupting antimicrobial properties.[1] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to identify and characterize the antimicrobial potential of novel benzyl alcohol derivatives. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating workflow from initial qualitative assessment to quantitative potency and preliminary safety evaluation.

Introduction: The Rationale for Screening Benzyl Alcohol Derivatives

The core challenge in antibacterial discovery is not only identifying compounds that inhibit bacterial growth but also selecting those with potent, specific activity that are non-toxic to the host.[2][3] Benzyl alcohol itself is a well-known bacteriostatic preservative, whose mechanism of action involves the disruption of microbial cell membrane integrity, leading to cell lysis and death.[1] Chemical modification of the benzyl alcohol scaffold offers the potential to enhance this antimicrobial activity, broaden the spectrum, and improve the therapeutic index.

This guide outlines a hierarchical screening approach, designed to efficiently triage a library of novel derivatives. The workflow is structured to maximize data quality while minimizing resource expenditure, beginning with broad, cost-effective methods and progressing to more complex, quantitative assays for the most promising candidates.

The Antimicrobial Screening Cascade: A Validated Workflow

A successful screening program follows a logical progression from a high-throughput primary screen to more detailed secondary and safety assays. This tiered approach ensures that only the most promising compounds advance, saving time and resources.

Screening_Workflow cluster_0 Screening Funnel A Library of Novel Benzyl Alcohol Derivatives B Part I: Primary Qualitative Screen Agar Well Diffusion Assay A->B Broad Spectrum Triage C Part II: Quantitative Potency Screen Broth Microdilution (MIC Assay) B->C Quantify Potency D Part III: Cidal vs. Static Activity Minimum Bactericidal Concentration (MBC) C->D Determine Kill Kinetics E Part IV: Preliminary Safety Screen In Vitro Cytotoxicity Assay D->E Assess Therapeutic Index F Identification of Lead Compound(s) E->F Prioritize for Further Development

Figure 2: Example 96-well plate layout for MIC determination.

Protocol: Broth Microdilution Assay
  • Plate Preparation:

    • Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate. [4] * Prepare a stock solution of the test compound at twice the highest desired concentration (e.g., 512 µg/mL for a final top concentration of 256 µg/mL).

    • Add 100 µL of this 2x compound stock to column 1 of the plate.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10. [4] * Column 11 will serve as the Growth Control (no compound), and Column 12 as the Sterility Control (no compound, no bacteria). [5]

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described previously.

    • Dilute this standardized suspension in CAMHB to achieve a final well concentration of approximately 5 x 10⁵ CFU/mL.

    • Within 15 minutes, inoculate each well (columns 1-11) with 100 µL of the final diluted inoculum. Do not add inoculum to column 12. [6]

  • Incubation & Interpretation:

    • Seal the plate (e.g., with a breathable film) and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator. [6] * The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [7][8]This can be assessed visually or by using a plate reader to measure optical density (OD₆₀₀).

    • The Growth Control (column 11) must show distinct turbidity, and the Sterility Control (column 12) must remain clear.

Data Presentation: MIC Values

Summarize the results in a clear, comparative table.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
BZ-OH-001163264
BZ-OH-0024832
BZ-OH-003>256>256>256
Gentamicin0.512

Part III: Determining Bactericidal vs. Bacteriostatic Action (MBC)

Expert Rationale: The MIC value reveals the concentration needed to inhibit growth but does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. [9]This distinction is clinically crucial. The Minimum Bactericidal Concentration (MBC) assay is a direct follow-on from the MIC test and is defined as the lowest concentration of an antimicrobial that results in a ≥99.9% reduction of the initial microbial population. [9]

Protocol: MBC Determination
  • Following the MIC reading, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Mix the contents of each well thoroughly.

  • Aseptically transfer a small aliquot (e.g., 10 µL) from each of these clear wells and spot-plate onto a fresh, antibiotic-free MHA plate.

  • Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the subculture plate, indicating a 99.9% kill rate.

Part IV: Preliminary Safety via In Vitro Cytotoxicity Screening

Expert Rationale: A potent antimicrobial agent is only viable as a therapeutic candidate if it is safe for the host. Therefore, early-stage assessment of cytotoxicity against mammalian cells is a critical step. [10]Assays like the MTT or LDH release assay measure cell viability and membrane integrity, respectively, providing an indication of the compound's potential for off-target toxicity. [10][11]

Protocol: General Cytotoxicity Assay (MTT Method)
  • Cell Culture: Seed a suitable mammalian cell line (e.g., HeLa or HEK293) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzyl alcohol derivatives in the appropriate cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include untreated cells (vehicle control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified duration (e.g., 24-48 hours) at 37 °C in a humidified, 5% CO₂ incubator.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. [12] * Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the 50% inhibitory concentration (IC₅₀).

Data Presentation: Therapeutic Index

The relationship between efficacy (MIC) and toxicity (IC₅₀) can be expressed as a Selectivity Index (SI), a crucial parameter for prioritizing compounds.

SI = IC₅₀ / MIC

A higher SI value indicates greater selectivity for the microbial target over host cells.

Compound IDS. aureus MIC (µg/mL)IC₅₀ (HeLa cells, µg/mL)Selectivity Index (SI)
BZ-OH-0011625015.6
BZ-OH-002418045.0
DoxorubicinN/A0.8N/A

Conclusion

This application note details a systematic, multi-tiered protocol for the comprehensive evaluation of novel benzyl alcohol derivatives. By progressing from broad qualitative screens to quantitative potency and safety assessments, this workflow enables the efficient and reliable identification of lead compounds with genuine therapeutic potential. Adherence to standardized methods and the inclusion of appropriate controls at every stage, as outlined by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are paramount for generating trustworthy and reproducible data. [13][14][15]This structured approach provides a solid foundation for advancing the most promising candidates into further preclinical development.

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The Versatile Building Block: A Guide to the Synthesis and Application of [3-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. [3-(2-Methylpropoxy)phenyl]methanol, a seemingly unassuming aromatic alcohol, emerges as a highly versatile and valuable intermediate for researchers, scientists, and professionals in drug development. Its unique combination of a reactive benzylic alcohol and a sterically influential isobutoxy group offers a powerful handle for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis of [3-(2-Methylpropoxy)phenyl]methanol and delineates its practical applications as a foundational scaffold in organic synthesis, supported by detailed, field-proven protocols.

Physicochemical Properties and Structural Attributes

[3-(2-Methylpropoxy)phenyl]methanol is a benzylic alcohol characterized by an isobutoxy substituent at the meta-position of the phenyl ring. This structural feature significantly influences its reactivity and physical properties. The isobutoxy group, with its branched alkyl chain, imparts increased lipophilicity to the molecule, a desirable trait in many drug candidates for enhancing membrane permeability. Furthermore, the electron-donating nature of the ether linkage can subtly modulate the reactivity of the aromatic ring and the benzylic alcohol.

PropertyValue
CAS Number 1021064-15-2
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate)

Synthesis of [3-(2-Methylpropoxy)phenyl]methanol: A Two-Step Approach

The most reliable and scalable synthesis of [3-(2-Methylpropoxy)phenyl]methanol involves a two-step sequence starting from readily available 3-hydroxybenzaldehyde. The first step is a Williamson ether synthesis to introduce the isobutoxy group, followed by the selective reduction of the aldehyde to the corresponding benzyl alcohol.

Workflow for the Synthesis of [3-(2-Methylpropoxy)phenyl]methanol

SynthesisWorkflow Start 3-Hydroxybenzaldehyde Step1 Williamson Ether Synthesis (Isobutyl bromide, K₂CO₃, DMF) Start->Step1 Intermediate 3-Isobutoxybenzaldehyde Step1->Intermediate Step2 Reduction (NaBH₄, Methanol) Intermediate->Step2 Product [3-(2-Methylpropoxy)phenyl]methanol Step2->Product

Caption: Synthetic pathway to [3-(2-Methylpropoxy)phenyl]methanol.

Protocol 1: Synthesis of 3-Isobutoxybenzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers from an alkoxide and an alkyl halide.[1][2][3] In this protocol, the phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a mild base, potassium carbonate, to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide from isobutyl bromide.

Materials:

  • 3-Hydroxybenzaldehyde

  • Isobutyl bromide (1-bromo-2-methylpropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add isobutyl bromide (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-isobutoxybenzaldehyde.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality: The choice of DMF as a polar aprotic solvent facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide. Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing side reactions with the aldehyde functionality.

Protocol 2: Reduction of 3-Isobutoxybenzaldehyde to [3-(2-Methylpropoxy)phenyl]methanol

The selective reduction of the aldehyde group in 3-isobutoxybenzaldehyde to a primary alcohol is efficiently achieved using sodium borohydride (NaBH₄).[4][5] This reagent is a mild and selective reducing agent that does not affect the ether linkage or the aromatic ring.

Materials:

  • 3-Isobutoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-isobutoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield [3-(2-Methylpropoxy)phenyl]methanol as a crude product, which can be purified by column chromatography if necessary.

Causality: The reduction is performed in methanol, which serves as both a solvent and a proton source to protonate the initially formed alkoxide intermediate. The reaction is conducted at low temperature to control the reaction rate and minimize potential side reactions.

Applications of [3-(2-Methylpropoxy)phenyl]methanol as a Building Block

The benzylic alcohol functionality of [3-(2-Methylpropoxy)phenyl]methanol is a gateway to a multitude of chemical transformations, making it a valuable precursor for more complex molecules, including potential pharmaceutical intermediates and fragrance compounds.

Transformation Pathways of [3-(2-Methylpropoxy)phenyl]methanol

Applications cluster_reactions Key Transformations Start [3-(2-Methylpropoxy)phenyl]methanol Oxidation Oxidation (PCC, DMP) Start->Oxidation Esterification Esterification (Carboxylic acid, H⁺) Start->Esterification Bromination Bromination (PBr₃, HBr) Start->Bromination Mitsunobu Mitsunobu Reaction (DEAD, PPh₃, Nu-H) Start->Mitsunobu Product_Aldehyde 3-Isobutoxybenzaldehyde Oxidation->Product_Aldehyde Product_Ester 3-Isobutoxybenzyl Ester Esterification->Product_Ester Product_Bromide 3-Isobutoxybenzyl Bromide Bromination->Product_Bromide Product_Substituted Substituted Product (e.g., Ether, Azide) Mitsunobu->Product_Substituted

Caption: Key synthetic transformations of [3-(2-Methylpropoxy)phenyl]methanol.

Protocol 3: Oxidation to 3-Isobutoxybenzaldehyde

The controlled oxidation of [3-(2-Methylpropoxy)phenyl]methanol back to the corresponding aldehyde can be achieved using various reagents. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation, offering high yields and mild reaction conditions.

Materials:

  • [3-(2-Methylpropoxy)phenyl]methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or Celite®

Procedure (using PCC):

  • To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of [3-(2-Methylpropoxy)phenyl]methanol (1.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celatom® or Celite®.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-isobutoxybenzaldehyde.

Causality: The use of a solid support like silica gel with PCC facilitates the work-up by simplifying the removal of chromium byproducts. Anhydrous conditions are crucial to prevent the over-oxidation of the aldehyde to a carboxylic acid.

Protocol 4: Fischer Esterification

The reaction of [3-(2-Methylpropoxy)phenyl]methanol with a carboxylic acid in the presence of a catalytic amount of strong acid leads to the formation of the corresponding ester.[6][7][8] This is a reversible reaction, and the equilibrium is typically driven towards the product by removing water or using an excess of one of the reactants.

Materials:

  • [3-(2-Methylpropoxy)phenyl]methanol

  • Carboxylic acid (e.g., acetic acid)

  • Sulfuric acid (H₂SO₄), concentrated

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve [3-(2-Methylpropoxy)phenyl]methanol (1.0 eq) and the carboxylic acid (1.2 eq) in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography or distillation.

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol. The Dean-Stark apparatus is essential for removing water, which is a byproduct of the reaction, thereby driving the equilibrium towards the formation of the ester according to Le Châtelier's principle.

Protocol 5: Synthesis of 3-Isobutoxybenzyl Bromide

The conversion of the benzylic alcohol to a more reactive benzyl bromide is a key step for subsequent nucleophilic substitution or coupling reactions. This can be achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Materials:

  • [3-(2-Methylpropoxy)phenyl]methanol

  • Phosphorus tribromide (PBr₃) or 48% Hydrobromic acid (HBr)

  • Diethyl ether or Dichloromethane, anhydrous

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using PBr₃):

  • Dissolve [3-(2-Methylpropoxy)phenyl]methanol (1.0 eq) in anhydrous diethyl ether or dichloromethane and cool to 0 °C.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto ice-cold water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-isobutoxybenzyl bromide. This product is often used in the next step without further purification due to its potential lability.

Causality: PBr₃ is an effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. The reaction is performed at low temperature to control its exothermicity.

Protocol 6: Mitsunobu Reaction for C-N and C-O Bond Formation

The Mitsunobu reaction provides a powerful method for the conversion of alcohols to a variety of functional groups, including esters, ethers, azides, and phthalimides, with inversion of configuration at a stereocenter.[9][10][11][12] For a primary alcohol like [3-(2-Methylpropoxy)phenyl]methanol, it offers a mild route for nucleophilic substitution.

Materials:

  • [3-(2-Methylpropoxy)phenyl]methanol

  • Nucleophile (e.g., phthalimide, a phenol, or diphenylphosphoryl azide for azide formation)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve [3-(2-Methylpropoxy)phenyl]methanol (1.0 eq), the chosen nucleophile (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate it from triphenylphosphine oxide and the reduced hydrazine byproduct.

Causality: The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate, which activates the hydroxyl group as a good leaving group. The nucleophile then displaces this leaving group in an Sₙ2 fashion. The order of addition of reagents is crucial for the success of the reaction.

Conclusion

[3-(2-Methylpropoxy)phenyl]methanol is a building block of significant synthetic utility. Its straightforward preparation and the reactivity of its benzylic alcohol functionality allow for its incorporation into a wide range of molecular frameworks. The protocols detailed in this guide provide a solid foundation for researchers to harness the potential of this versatile intermediate in their synthetic endeavors, from the development of novel pharmaceuticals to the creation of new fragrance and material science applications. The strategic application of this building block, guided by the principles of mechanistic understanding and sound experimental design, will undoubtedly continue to contribute to advancements in the chemical sciences.

References

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335–656. [Link]

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999. [Link]

  • Williamson, A. W. Theory of Aetherification. Philos. Mag.1850 , 37, 350–356. [Link]

  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press: Amsterdam, 2005. [Link]

  • Organic Syntheses. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. The Mitsunobu Reaction. [Link]

  • ResearchGate. Etherification of 3-hydroxybenzaldehyde. [Link]

  • Google Patents. Synthetic method of 3-methyl-D3-benzyl bromide.
  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. [Link]

  • Google Patents. A process for the preparation of (2-hydroxymethyl-phenyl)
  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Asian Journal of Chemistry. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • PubMed. Fragrance material review on 2-(3-methylphenyl) ethanol. [Link]

  • PubMed. Fragrance material review on 3-methyl-5-phenylpentanol. [Link]

Sources

Derivatization of [3-(2-Methylpropoxy)phenyl]methanol for further studies

Author: BenchChem Technical Support Team. Date: January 2026

Applikations- und Protokollhandbuch

Thema: Derivatisierung von [3-(2-Methylpropoxy)phenyl]methanol für weiterführende Studien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von [3-(2-Methylpropoxy)phenyl]methanol, auch bekannt als 3-Isobutoxybenzylalkohol. Die Modifikation der primären Alkoholgruppe dieser Verbindung ist ein entscheidender Schritt, um ihre physikochemischen Eigenschaften zu verändern, ihre biologische Aktivität zu modulieren oder sie für nachfolgende synthetische Transformationen vorzubereiten. Wir präsentieren bewährte Protokolle für zwei fundamentale Derivatisierungsstrategien – Veresterung und Veretherung. Diese Methoden werden im Kontext der Wirkstoffforschung und Materialwissenschaft erläutert, wobei der Schwerpunkt auf der Begründung der experimentellen Entscheidungen, der Validierung der Protokolle und der umfassenden Charakterisierung der resultierenden Produkte liegt.

Einleitung: Die strategische Bedeutung der Derivatisierung

[3-(2-Methylpropoxy)phenyl]methanol ist ein substituiertes Benzylalkohol-Derivat, das als vielseitiger Baustein in der organischen Synthese dient. Seine Struktur, die einen Benzylalkohol-Kern mit einem Isobutoxy-Substituenten in der meta-Position kombiniert, bietet ein einzigartiges Gleichgewicht zwischen Lipophilie und Reaktivität. In der medizinischen Chemie sind Benzylalkohol-Motive in zahlreichen pharmazeutischen Wirkstoffen zu finden.[1] Die Derivatisierung der Hydroxylgruppe ist oft ein entscheidender Schritt, um:

  • Pharmakokinetische Eigenschaften zu optimieren: Die Umwandlung in Ester oder Ether kann die Löslichkeit, Membranpermeabilität und metabolische Stabilität eines Moleküls erheblich beeinflussen. Ester werden häufig als Prodrugs eingesetzt, die in vivo enzymatisch in den aktiven Alkohol zurückverwandelt werden.

  • Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen: Durch die Synthese einer Bibliothek von Derivaten (z. B. verschiedene Ester oder Ether) können Forscher den Einfluss der Größe, Polarität und elektronischen Eigenschaften des Substituenten auf die biologische Aktivität systematisch untersuchen.

  • Synthetische Vielseitigkeit zu ermöglichen: Die Hydroxylgruppe kann als reaktiver Angriffspunkt für die Anbindung an andere Moleküle, Polymere oder Oberflächen dienen. Ihre Umwandlung in eine andere funktionelle Gruppe kann für mehrstufige Synthesen erforderlich sein.

Dieses Handbuch dient als Leitfaden für die rationale Auswahl und praktische Durchführung von Derivatisierungsreaktionen an [3-(2-Methylpropoxy)phenyl]methanol.

Physikalisch-chemische Eigenschaften des Ausgangsmaterials

Eine genaue Kenntnis der Eigenschaften des Ausgangsmaterials ist für die Planung und Durchführung von Synthesen unerlässlich.

EigenschaftWert (geschätzt/referenziert)Quelle/Anmerkung
Chemische Formel C₁₁H₁₆O₂-
Molekulargewicht 180.24 g/mol -
Aussehen Farblose bis leicht gelbliche FlüssigkeitAnalog zu ähnlichen Verbindungen wie 3-Methoxybenzylalkohol.[2][3]
Siedepunkt > 250 °C (bei Normaldruck)Schätzung basierend auf Analoga; Benzylalkohole haben typischerweise hohe Siedepunkte.[3][4]
Löslichkeit Gering löslich in Wasser; löslich in gängigen organischen Lösungsmitteln (Ethanol, Aceton, Dichlormethan, Ether).[4]Die Isobutoxy-Gruppe erhöht die Lipophilie im Vergleich zu Benzylalkohol.
Reaktivität Die primäre Alkoholgruppe ist nukleophil und anfällig für Oxidation, Veresterung und Veretherung.[4]Die Benzylposition ist reaktiver als die eines aliphatischen Alkohols.

Derivatisierungsstrategien und Protokolle

Die Auswahl der Derivatisierungsmethode hängt vom gewünschten Endprodukt und der Kompatibilität mit anderen funktionellen Gruppen im Molekül ab. Wir stellen hier zwei fundamentale und robuste Methoden vor.

Workflow der Derivatisierung

Der allgemeine Prozess für die Synthese und Validierung von Derivaten ist unten dargestellt.

G cluster_prep Vorbereitung cluster_reaction Derivatisierung cluster_analysis Aufarbeitung & Analyse cluster_product Endprodukt A [3-(2-Methylpropoxy)- phenyl]methanol B Strategie A: Veresterung A->B Reagenzien & Bedingungen C Strategie B: Veretherung A->C Reagenzien & Bedingungen D Reaktions- stopp & Extraktion B->D C->D E Säulen- chromatographie D->E Rohprodukt F Charakterisierung (NMR, IR, MS) E->F Isoliertes Produkt G Reines Derivat (Ester / Ether) F->G Struktur- bestätigung

Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zur Produktvalidierung.

Protokoll 1: Veresterung mittels DCC-Kupplung

Die Veresterung mit einer Carbonsäure ist eine der häufigsten Derivatisierungen. Die Verwendung von Dicyclohexylcarbodiimid (DCC) als Kupplungsreagenz, oft in Verbindung mit 4-Dimethylaminopyridin (DMAP) als Katalysator, ist eine milde und effiziente Methode zur Bildung von Esterbindungen.[5]

Kausale Begründung: DCC aktiviert die Carbonsäure durch Bildung eines hochreaktiven O-Acylisoharnstoff-Intermediats. Dieses Intermediat wird dann leicht vom nukleophilen Sauerstoff des Benzylalkohols angegriffen. DMAP wirkt als Acyltransfer-Katalysator, der die Reaktion erheblich beschleunigt, insbesondere bei sterisch gehinderten Alkoholen. Diese Methode vermeidet die Notwendigkeit, die Carbonsäure in ein reaktiveres Säurechlorid umzuwandeln, was die Toleranz gegenüber funktionellen Gruppen erhöht.

G A [3-(2-Methylpropoxy)phenyl]methanol + R-COOH B DCC, DMAP in DCM, 0°C -> RT A->B Reagenzien C Aufarbeitung (Filtration, Wäsche) B->C Reaktion D Säulenchromatographie C->D Rohprodukt E 3-Isobutoxybenzylester D->E Reines Produkt

Abbildung 2: Workflow für die DCC-vermittelte Veresterung.

Materialien und Reagenzien:

  • [3-(2-Methylpropoxy)phenyl]methanol (1.0 Äq.)

  • Gewünschte Carbonsäure (z. B. Benzoesäure, 1.1 Äq.)

  • Dicyclohexylcarbodiimid (DCC, 1.1 Äq.)

  • 4-Dimethylaminopyridin (DMAP, 0.1 Äq.)

  • Wasserfreies Dichlormethan (DCM)

  • 5%ige wässrige HCl-Lösung

  • Gesättigte wässrige NaHCO₃-Lösung

  • Gesättigte wässrige NaCl-Lösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Kieselgel für die Säulenchromatographie

Schritt-für-Schritt-Protokoll:

  • Reaktionsansatz: Lösen Sie [3-(2-Methylpropoxy)phenyl]methanol (1.0 Äq.), die Carbonsäure (1.1 Äq.) und DMAP (0.1 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben unter einer Inertgasatmosphäre (z. B. Stickstoff oder Argon).

  • Kühlung: Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • DCC-Zugabe: Lösen Sie DCC (1.1 Äq.) in einer minimalen Menge wasserfreiem DCM und geben Sie diese Lösung langsam zur gekühlten Reaktionsmischung. Ein weißer Niederschlag von Dicyclohexylharnstoff (DCU) wird sich im Laufe der Reaktion bilden.

  • Reaktion: Entfernen Sie das Eisbad und lassen Sie die Reaktion unter Rühren bei Raumtemperatur für 4-16 Stunden laufen. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Aufarbeitung: Filtrieren Sie den DCU-Niederschlag ab und waschen Sie ihn mit einer kleinen Menge DCM.

  • Extraktion: Überführen Sie das Filtrat in einen Scheidetrichter. Waschen Sie die organische Phase nacheinander mit 5%iger HCl-Lösung, gesättigter NaHCO₃-Lösung und Sole.

  • Trocknung und Konzentration: Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.

  • Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel (typische Eluentenmischung: Hexan/Ethylacetat), um den reinen Ester zu erhalten.

Protokoll 2: Veretherung über Williamson-Ethersynthese

Die Williamson-Ethersynthese ist eine klassische und zuverlässige Methode zur Herstellung von unsymmetrischen Ethern.[6] Sie beinhaltet die Reaktion eines Alkoxids mit einem primären Alkylhalogenid.

Kausale Begründung: Die Reaktion erfordert eine starke Base, wie Natriumhydrid (NaH), um den Benzylalkohol quantitativ zu seinem entsprechenden Benzylat-Anion zu deprotonieren. Dieses Anion ist ein starkes Nukleophil, das dann in einer Sɴ2-Reaktion das Halogenid aus einem Alkylhalogenid (z. B. Iodmethan, Benzylbromid) verdrängt. Die Verwendung eines aprotischen, polaren Lösungsmittels wie Tetrahydrofuran (THF) oder Dimethylformamid (DMF) ist entscheidend, da es die Ionen gut solvatisiert, ohne mit der starken Base oder dem Nukleophil zu reagieren.

G A [3-(2-Methylpropoxy)phenyl]methanol B 1. NaH in THF, 0°C 2. R-X, 0°C -> RT A->B Reagenzien C Quenchen & Extraktion B->C Reaktion D Säulenchromatographie C->D Rohprodukt E 3-Isobutoxybenzyl-ether D->E Reines Produkt

Abbildung 3: Workflow für die Williamson-Ethersynthese.

Materialien und Reagenzien:

  • [3-(2-Methylpropoxy)phenyl]methanol (1.0 Äq.)

  • Natriumhydrid (NaH, 60% Dispersion in Mineralöl, 1.2 Äq.)

  • Alkylhalogenid (z. B. Iodmethan, 1.2 Äq.)

  • Wasserfreies Tetrahydrofuran (THF)

  • Gesättigte wässrige Ammoniumchlorid-Lösung (NH₄Cl)

  • Wasser

  • Gesättigte wässrige NaCl-Lösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Kieselgel für die Säulenchromatographie

Schritt-für-Schritt-Protokoll:

  • Vorbereitung: Waschen Sie das NaH (1.2 Äq.) mit wasserfreiem Hexan, um das Mineralöl zu entfernen, und trocknen Sie es unter Inertgas. Suspendieren Sie das gewaschene NaH in wasserfreiem THF in einem trockenen Rundkolben unter Inertgasatmosphäre.

  • Deprotonierung: Kühlen Sie die NaH-Suspension auf 0 °C. Lösen Sie [3-(2-Methylpropoxy)phenyl]methanol (1.0 Äq.) in wasserfreiem THF und geben Sie es langsam zur NaH-Suspension. Rühren Sie die Mischung bei 0 °C für 30 Minuten (die Wasserstoffentwicklung sollte aufhören).

  • Alkylierung: Geben Sie das Alkylhalogenid (1.2 Äq.) langsam bei 0 °C zu. Lassen Sie die Reaktion dann langsam auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden, bis die DC-Analyse den vollständigen Umsatz anzeigt.

  • Quenchen: Kühlen Sie die Reaktion erneut auf 0 °C und löschen Sie überschüssiges NaH vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung.

  • Extraktion: Geben Sie Wasser hinzu und extrahieren Sie die wässrige Phase mehrmals mit Ethylacetat.

  • Waschen und Trocknen: Kombinieren Sie die organischen Phasen und waschen Sie sie mit Wasser und Sole. Trocknen Sie die organische Phase über MgSO₄.

  • Konzentration und Reinigung: Filtrieren und konzentrieren Sie die Lösung im Vakuum. Reinigen Sie den Rückstand mittels Säulenchromatographie, um den reinen Ether zu erhalten.

Charakterisierung der Derivate

Die Strukturaufklärung und Reinheitsbestätigung der synthetisierten Derivate ist ein unverzichtbarer Schritt zur Validierung des Protokolls. Die Kombination aus Kernspinresonanzspektroskopie (NMR), Infrarotspektroskopie (IR) und Massenspektrometrie (MS) liefert umfassende strukturelle Informationen.[7][8]

Analysetechnik[3-(2-Methylpropoxy)phenyl]methanol (Ausgangsmaterial)3-Isobutoxybenzyl-ester (z.B. Benzoat)3-Isobutoxybenzyl-ether (z.B. Methylether)
¹H-NMR Breites Singulett für -OH (austauschbar mit D₂O).[7] Singulett für Ar-CH₂ -OH bei ~4.6 ppm.Kein -OH-Signal. Ar-CH₂ -O-Signal verschiebt sich zu tieferem Feld (~5.2 ppm) aufgrund des elektronenziehenden Effekts der Carbonylgruppe. Neue Signale für den Ester-Rest (z.B. Phenylgruppe).Kein -OH-Signal. Ar-CH₂ -O-Signal bleibt bei ~4.5 ppm. Neues Singulett für -OCH₃ bei ~3.4 ppm.
¹³C-NMR Signal für Ar-C H₂-OH bei ~65 ppm.Signal für Ar-C H₂-O- verschiebt sich leicht zu tieferem Feld (~67 ppm). Neues Signal für die Carbonylgruppe (C =O) bei ~166 ppm.Signal für Ar-C H₂-O- bei ~72 ppm. Neues Signal für -OC H₃ bei ~58 ppm.
IR Breite, starke Bande für O-H-Streckschwingung bei ~3350 cm⁻¹.[9] Starke C-O-Streckschwingung bei ~1030 cm⁻¹.Kein O-H-Signal. Neue, sehr starke Bande für die C=O-Streckschwingung des Esters bei ~1720 cm⁻¹. Starke C-O-Streckschwingung bei ~1270 cm⁻¹.Kein O-H-Signal. Starke C-O-Streckschwingung des Ethers bleibt im Bereich von 1100-1050 cm⁻¹ erhalten.
MS (EI) Molekülionenpeak (M⁺). Charakteristisches Fragment bei m/z 91 (Tropylium-Ion) durch Verlust von -CH₂OH und dem Substituenten.[8]Molekülionenpeak (M⁺). Fragmentierungsmuster zeigt den Verlust des Acyl-Rests.Molekülionenpeak (M⁺). Fragmentierungsmuster zeigt den Verlust des Alkoxy-Rests.

Fazit und Ausblick

Die hier vorgestellten Protokolle zur Veresterung und Veretherung von [3-(2-Methylpropoxy)phenyl]methanol sind robuste und vielseitige Methoden zur Erzeugung einer breiten Palette von Derivaten. Die kausale Begründung hinter der Wahl der Reagenzien und Bedingungen unterstreicht die wissenschaftliche Fundierung dieser Verfahren. Durch die systematische Anwendung dieser Derivatisierungsstrategien können Forscher die Eigenschaften des Moleküls gezielt für Anwendungen in der Arzneimittelentwicklung, Agrochemie und Materialwissenschaft anpassen. Die detaillierten Charakterisierungsdaten dienen als Referenz und gewährleisten die Reproduzierbarkeit und Validität der experimentellen Ergebnisse.

Referenzen

  • Substituted Benzyl Esters. Science of Synthesis. (n.d.). Houben-Weyl Methods of Molecular Transformations Vol. E 22a, 487.

  • Spectral analysis practice problem #02 (benzyl alcohol). (2020). YouTube.

  • Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications.

  • Bakkas, S., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.

  • Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. (2012). The Royal Society of Chemistry.

  • Bäckvall, J.-E., et al. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). Scientific Research Publishing.

  • Benzyl alcohol. (n.d.). NIST WebBook.

  • Benzyl alcohol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

  • Benzyl Esters. (n.d.). Organic Chemistry Portal.

  • Benzenemethanol | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.

  • Method for etherifying a benzyl alcohol, resulting products and applications. (n.d.). Google Patents.

  • Pinto, D. C. G. A., et al. (2012). Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. Arkivoc.

  • Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.

  • 3-Methoxybenzyl alcohol. (n.d.). PubChem.

  • 3-Methoxybenzyl alcohol 98%. (n.d.). Sigma-Aldrich.

  • Structure of Benzyl Alcohol. (n.d.). BYJU'S.

  • Examples of drug molecules with a benzyl alcohol motif. (n.d.). ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Meta-Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of meta-substituted benzyl alcohols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you in your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation Leading to Ortho/Para Isomers

Question: I am attempting a Friedel-Crafts acylation on a substituted benzene to generate a meta-substituted acetophenone, which I plan to reduce to the corresponding benzyl alcohol. However, I am observing significant formation of ortho and para isomers. How can I favor the meta product?

Root Cause Analysis: The regiochemical outcome of a Friedel-Crafts acylation is dictated by the electronic nature of the substituent already present on the aromatic ring. Electron-donating groups (EDGs) such as alkyl, alkoxy, and hydroxyl groups are ortho, para-directors because they stabilize the arenium ion intermediate through resonance or induction at these positions.[1][2] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂), carbonyl (-COR), and cyano (-CN) groups are meta-directors as they destabilize the ortho and para arenium ion intermediates.[1] If your starting material contains an EDG, direct acylation will inherently favor ortho and para substitution.

Troubleshooting Protocol: Two-Step Nitration-Reduction-Acylation Sequence

If your desired final product does not contain a strongly deactivating group, you can introduce one temporarily to direct the acylation to the meta position.

Step-by-Step Methodology:

  • Nitration: Begin by nitrating your starting benzene derivative. The nitro group is a strong meta-director.

  • Friedel-Crafts Acylation: Perform the Friedel-Crafts acylation on the nitro-substituted ring. The acylation will now be directed to the meta position relative to the nitro group.

  • Reduction: Concurrently reduce the nitro group to an amine and the ketone to a methylene group using a method like the Wolff-Kishner or Clemmensen reduction.

  • Diazotization and Sandmeyer Reaction (Optional): If an amine is not desired in the final product, it can be converted to a variety of other functional groups via a diazonium salt intermediate.

  • Final Reduction to Benzyl Alcohol: Reduce the resulting meta-substituted ketone to the target benzyl alcohol using a suitable reducing agent like sodium borohydride.

Issue 2: Low Yields in Grignard Reactions with meta-Substituted Benzaldehydes

Question: My Grignard reaction with a meta-substituted benzaldehyde is resulting in low yields of the desired secondary benzyl alcohol. What are the common side reactions, and how can I mitigate them?

Root Cause Analysis: Grignard reagents are not only potent nucleophiles but also strong bases.[3][4][5] Several side reactions can compete with the desired nucleophilic addition to the carbonyl group, leading to reduced yields. These include:

  • Enolization: If the meta-substituent has acidic α-protons, the Grignard reagent can act as a base, deprotonating the substituent and consuming the reagent.

  • Reduction (Hydride Transfer): If the Grignard reagent possesses a β-hydrogen, it can transfer a hydride to the carbonyl carbon, reducing the aldehyde to the corresponding primary benzyl alcohol.[5]

  • Wurtz-type Coupling: Reaction between the Grignard reagent and any unreacted starting halide can lead to homo-coupled byproducts.[6]

Troubleshooting Workflow:

G start Low Yield in Grignard Reaction check_impurities Check for Impurities (Water, Acidic Functional Groups) start->check_impurities check_reagent Evaluate Grignard Reagent (Presence of β-Hydrogens) start->check_reagent check_conditions Optimize Reaction Conditions (Temperature, Addition Rate) start->check_conditions solution1 Use Anhydrous Solvents and Protect Acidic Groups check_impurities->solution1 solution2 Select Grignard Reagent without β-Hydrogens (e.g., MeMgBr, PhMgBr) check_reagent->solution2 solution3 Use Low Temperatures (-78 °C) and Slow Addition check_conditions->solution3

Caption: Troubleshooting workflow for low-yielding Grignard reactions.

Detailed Protocols:

  • Minimizing Water Contamination: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Protecting Groups: If your meta-substituent has an acidic proton (e.g., a phenol or another alcohol), protect it prior to the Grignard reaction. Common protecting groups for alcohols include silyl ethers or benzyl ethers.[7][8][9]

  • Reagent Selection: If reduction is a significant side reaction, consider using a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.

  • Reaction Conditions: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over side reactions. Add the Grignard reagent slowly to the aldehyde solution to maintain a low concentration of the Grignard reagent and minimize side reactions.

Issue 3: Difficulty in Reducing meta-Substituted Benzoic Acids to Benzyl Alcohols

Question: I am trying to reduce a meta-substituted benzoic acid to the corresponding benzyl alcohol, but the reaction is either incomplete or requires harsh conditions. Are there more efficient methods?

Root Cause Analysis: Carboxylic acids are generally resistant to reduction by mild reducing agents like sodium borohydride.[10] While lithium aluminum hydride (LiAlH₄) is effective, its high reactivity can lead to the reduction of other functional groups in the molecule and requires stringent anhydrous conditions.[10]

Recommended Protocols:

Reducing AgentSubstrate CompatibilityTypical ConditionsAdvantagesDisadvantages
LiAlH₄ Reduces many functional groupsAnhydrous THF or Et₂O, 0 °C to refluxHighly effective for carboxylic acidsLow functional group tolerance, requires careful handling
**Borane (BH₃·THF or BH₃·SMe₂) **Does not reduce esters, halides, or nitro groupsTHF, 0 °C to refluxHigh selectivity for carboxylic acidsBorane complexes can be air and moisture sensitive
Catalytic Hydrogenation Can reduce aromatic rings and other functional groupsHigh pressure H₂, metal catalyst (e.g., Ru-Sn/Al₂O₃)Can be highly selective with the right catalyst system[11][12]Requires specialized high-pressure equipment

Experimental Protocol for Borane Reduction:

  • Under an inert atmosphere, dissolve the meta-substituted benzoic acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of methanol, followed by an acidic workup (e.g., 1M HCl).

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for accessing meta-substituted benzyl alcohols?

A1: Several robust strategies exist, each with its own advantages:

  • Reduction of meta-substituted carbonyl compounds: This is a very common approach, starting from either a meta-substituted benzoic acid, ester, or aldehyde and reducing it to the alcohol.

  • Directed ortho-metalation (DoM): This powerful technique can be used to introduce substituents ortho to a directing metalation group (DMG). By choosing a starting material with a DMG at the appropriate position, a subsequent functionalization can lead to a meta-substituted product after removal or modification of the DMG.[13][14][15]

  • Suzuki and other cross-coupling reactions: For more complex structures, a Suzuki coupling can be employed to form a C-C bond between a meta-substituted aryl halide and a suitable boronic acid derivative, followed by transformations to introduce the benzyl alcohol moiety.[16][17][18][19][20]

G start Synthesis of meta-Substituted Benzyl Alcohols reduction Reduction of meta-Carbonyls start->reduction dom Directed ortho-Metalation start->dom coupling Cross-Coupling Reactions start->coupling

Caption: Key synthetic routes to meta-substituted benzyl alcohols.

Q2: How can I purify my meta-substituted benzyl alcohol if it is contaminated with starting material or byproducts?

A2: The purification strategy will depend on the physical properties of your product and the impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds. Silica gel is typically used as the stationary phase, with a solvent system (e.g., hexanes/ethyl acetate) of appropriate polarity to separate the components.

  • Distillation: If your product is a liquid with a boiling point significantly different from the impurities, distillation (simple, fractional, or vacuum) can be an effective purification method. Azeotropic distillation with benzyl alcohol has also been reported for separating cresol isomers.[21]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective way to obtain pure material. The melting points of benzyl alcohol and m-cresol are notably different, which could be exploited for separation.[22]

  • Acid-Base Extraction: If you have acidic or basic impurities, you can use liquid-liquid extraction with an aqueous acid or base to remove them from the organic phase containing your neutral benzyl alcohol product.

Q3: Are there any protecting groups I should consider when synthesizing complex meta-substituted benzyl alcohols?

A3: Yes, protecting groups are often essential in multi-step syntheses to mask reactive functional groups.[9] For the hydroxyl group of the benzyl alcohol itself, common protecting groups include:

  • Benzyl (Bn) ethers: Introduced using benzyl bromide or chloride with a base.[23][24] They are stable to a wide range of conditions and are typically removed by catalytic hydrogenolysis.[7]

  • Silyl ethers (e.g., TBDMS, TIPS): These are readily formed and removed under mild conditions, making them very versatile.

  • Acetals (e.g., MOM, THP): These are stable to basic and nucleophilic reagents but are cleaved under acidic conditions.[9]

The choice of protecting group will depend on the specific reaction conditions you plan to employ in subsequent steps.

References

  • Meyer, N., & Seebach, D. (1978). Lithium ortho-Lithiobenzyl Alkoxides. Angewandte Chemie International Edition in English, 17(7), 521-522.
  • Figuly, G. D. (2014). Directed Ortho-Metalations of Benzyl Alcohols, Arenesulfonic Acids, and Thiophenol: New Methodology for Electrophilic Aromatic Substitutions and the Preparation of New Sulfuranes.
  • Reich, H. J. (n.d.). Directed (ortho)
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-a-sulfonamides and related dilithiated species. Chemical Reviews, 90(6), 879-933.
  • Quora. (2017). How is benzoic acid converted into benzyl alcohol?
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • J&K Scientific LLC. (n.d.). Benzyl Protection of Alcohols.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2024).
  • Andonian, A. (n.d.).
  • Master Organic Chemistry. (2018).
  • Chen, X., et al. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2.
  • ACS Omega. (2017). Selective Synthesis of (Benzyl)
  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling).
  • Molecules. (2010).
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • RSC Advances. (2024).
  • Chemistry Stack Exchange. (2016).
  • Google Patents. (1962).

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Technical Support Center: Optimizing Reaction Conditions for the Etherification of 3-Hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the etherification of 3-hydroxybenzyl alcohol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to enable the successful and selective etherification of this versatile bifunctional molecule. Our focus is on providing not just procedures, but a foundational understanding of the reaction's principles to empower you to overcome common experimental challenges.

Fundamental Principles: The Key to Selectivity

The primary challenge in the etherification of 3-hydroxybenzyl alcohol is achieving selectivity. The molecule possesses two distinct hydroxyl groups: a phenolic hydroxyl and a primary benzylic alcohol.[1] The successful synthesis of a specific mono-ether hinges on exploiting the significant difference in their acidity.

  • Phenolic Hydroxyl: The proton on the phenolic group is substantially more acidic (pKa ≈ 9.83) due to the resonance stabilization of the resulting phenoxide anion.[2][3]

  • Benzylic Alcohol Hydroxyl: The benzylic alcohol is a typical primary alcohol with a pKa in the range of 16-18, making it far less acidic than the phenol.

This pKa difference of 6-8 orders of magnitude is the cornerstone of selective etherification via the Williamson ether synthesis.[3] By choosing a base that is strong enough to deprotonate the phenol but too weak to deprotonate the alcohol, we can generate the nucleophilic phenoxide selectively. The subsequent reaction with an electrophile (e.g., an alkyl halide) proceeds via a classic SN2 mechanism to form the desired aryl ether.[3]

Table 1: Comparison of Bases for Selective Phenolic Etherification
BaseFormulapKa of Conjugate AcidSuitability for Selective DeprotonationRationale
Potassium CarbonateK₂CO₃~10.3 (HCO₃⁻)Excellent Strong enough to deprotonate the phenol (pKa ~9.83) but not the alcohol (pKa ~16-18). Inexpensive and easy to handle.
Sodium HydroxideNaOH~15.7 (H₂O)Good, with caution Can be used, but its strength is borderline for deprotonating the alcohol, potentially leading to minor side products.
Sodium HydrideNaH~35 (H₂)Poor (Non-selective) A very strong base that will deprotonate both hydroxyl groups indiscriminately, leading to a mixture of products.[4]
Potassium tert-butoxideKOtBu~18 (tBuOH)Poor (Non-selective) A strong, hindered base that will deprotonate both hydroxyl groups and can promote elimination side reactions.

Standard Protocol: Selective O-Alkylation of the Phenolic Hydroxyl

This protocol details a standard procedure for the selective benzylation of the phenolic hydroxyl group of 3-hydroxybenzyl alcohol to yield 3-(benzyloxy)benzyl alcohol.

Materials:
  • 3-Hydroxybenzyl alcohol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.2-0.5 M. Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Electrophile Addition: Slowly add benzyl bromide (1.1 eq) to the stirring suspension dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(benzyloxy)benzyl alcohol.

Visualized Workflows & Mechanisms

Mechanism of Selective Phenolic Etherification

Caption: Selective deprotonation of the acidic phenol followed by SN2 attack.

General Experimental Workflow

Experimental Workflow A Combine 3-hydroxybenzyl alcohol and K₂CO₃ in anhydrous DMF B Add alkylating agent (e.g., Benzyl Bromide) A->B C Heat reaction mixture (e.g., 60-80 °C) B->C D Monitor by TLC C->D D->C Incomplete? E Aqueous Work-up (Water quench, EtOAc extraction) D->E Complete F Dry & Concentrate E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS, etc.) G->H

Caption: Standard workflow from reaction setup to product characterization.

Frequently Asked Questions (FAQs)

Q1: Why is an anhydrous (dry) solvent necessary? A: The Williamson ether synthesis relies on a strong nucleophile (the phenoxide). Water is protic and can solvate and deactivate the phenoxide through hydrogen bonding, slowing down the SN2 reaction. Furthermore, water can react with stronger bases like sodium hydride if they are used. Polar aprotic solvents like DMF or DMSO are ideal because they solvate the potassium cation but leave the phenoxide anion "naked" and highly reactive.

Q2: Can I use a different alkylating agent besides benzyl bromide? A: Yes. The reaction works best with primary alkyl halides (e.g., methyl iodide, ethyl bromide, butyl bromide).[3] Secondary alkyl halides will begin to introduce a competing E2 elimination side reaction, leading to alkene byproducts and lower yields of the desired ether. Tertiary alkyl halides will almost exclusively give the elimination product and are not suitable for this synthesis.[3]

Q3: My starting material is not fully dissolving in DMF. Is this a problem? A: No, this is expected. 3-hydroxybenzyl alcohol and especially potassium carbonate have limited solubility in DMF. The reaction is run as a heterogeneous suspension. Vigorous stirring is crucial to ensure adequate mixing and facilitate the reaction at the solid-liquid interface.

Q4: I see a new spot on my TLC that is not the starting material or the product. What could it be? A: A common side reaction with phenoxides is C-alkylation, where the alkylating agent reacts with the electron-rich aromatic ring (usually at the ortho or para positions) instead of the oxygen atom.[5] This side reaction can be minimized by using polar aprotic solvents like DMF or DMSO, which favor O-alkylation.

Troubleshooting Guide

Table 2: Troubleshooting Common Experimental Issues
IssuePossible Cause(s)Recommended Solution(s)Scientific Rationale
Low or No Yield 1. Ineffective Base: Base is old, hydrated, or not strong enough. 2. Poor Alkylating Agent: Using a hindered (secondary/tertiary) alkyl halide or an unreactive one (e.g., alkyl chloride). 3. Insufficient Reaction Time/Temp: Reaction has not gone to completion.1. Use freshly opened or properly stored anhydrous K₂CO₃. Ensure it is a fine powder to maximize surface area. 2. Switch to a primary alkyl bromide or iodide. Iodides are more reactive leaving groups than bromides or chlorides. 3. Increase reaction time or incrementally increase temperature (e.g., to 80-90 °C), monitoring by TLC.1. The phenoxide cannot form without efficient deprotonation. 2. The SN2 reaction is highly sensitive to steric hindrance. Better leaving groups accelerate the reaction rate. 3. SN2 reactions, while concerted, still require sufficient activation energy and time.
Formation of Alkene Byproduct 1. Using a Secondary/Tertiary Alkyl Halide: E2 elimination is competing with the SN2 pathway. 2. Reaction Temperature is Too High: Elimination reactions often have a higher activation energy and are favored at elevated temperatures.1. Redesign the synthesis to use a primary alkyl halide. 2. Lower the reaction temperature. It is better to run the reaction longer at a lower temperature (e.g., 60 °C) than quickly at a high one (e.g., 120 °C).1. The phenoxide is a strong base and can abstract a β-proton from a sterically hindered alkyl halide, leading to an alkene. 2. Lowering the temperature favors the reaction with the lower activation energy, which is typically SN2 over E2.
Recovery of Starting Material 1. Alkylating Agent Decomposed: Reagent is old or was improperly stored. 2. Insufficient Base: Not enough K₂CO₃ was used to drive the initial deprotonation.1. Use a fresh bottle of the alkylating agent. Benzyl bromide, for example, is a lachrymator and should be handled in a fume hood. 2. Increase the equivalents of K₂CO₃ to 2.0.1. If the electrophile is not present and active, the generated phenoxide has nothing to react with and will be protonated back to the starting material during work-up. 2. The deprotonation is an equilibrium; using excess base ensures a sufficient concentration of the reactive phenoxide.
Product is Contaminated with a Di-ether Non-selective Deprotonation: The base used was too strong (e.g., NaH) or the reaction conditions were too harsh, leading to some deprotonation and etherification of the benzylic alcohol.Use a milder base like K₂CO₃. Avoid strong bases like NaH, KH, or alkoxides for this selective transformation.This is a direct consequence of ignoring the pKa difference between the two hydroxyl groups. K₂CO₃ is the ideal choice for selectively targeting the more acidic phenolic proton.
Troubleshooting Logic Tree

Troubleshooting Logic Tree Start Reaction Issue Q1 Low Yield or No Reaction? Start->Q1 Q2 Alkene Byproduct Observed? Q1->Q2 No Sol_Base Check Base: - Use anhydrous K₂CO₃ - Use 1.5-2.0 eq. Q1->Sol_Base Yes Q3 Di-ether Product Observed? Q2->Q3 No Sol_Elimination Minimize Elimination: - Use primary alkyl halide - Lower reaction temperature Q2->Sol_Elimination Yes Sol_Selectivity Improve Selectivity: - Use mild base (K₂CO₃) - Avoid NaH, KOtBu Q3->Sol_Selectivity Yes Sol_AlkylHalide Check Alkyl Halide: - Use primary R-Br or R-I - Use fresh reagent Sol_Base->Sol_AlkylHalide Sol_Conditions Check Conditions: - Increase time/temp - Ensure vigorous stirring Sol_AlkylHalide->Sol_Conditions

Caption: A decision tree to diagnose and resolve common reaction problems.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for benzyl alcohol. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). The Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Reddit. (2015). Help finiding procedure for williamson ether synthesis.... r/chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Stewart, F. H. C. (1962). Selective Etherification of p-Hydroxybenzyl. Alcohol. The Journal of Organic Chemistry, 27(7), 2662-2662.
  • Pearson. (2024). Rationalize the difference in pKₐ values for the two hydroxyl groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • Zhang, X., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. MedComm, 3(2), e142.
  • Google Patents. (n.d.). Process for the preparation of 3-hydroxybenzyl alcohol.
  • European Patent Office. (1994). Process for preparing para-hydroxybenzyl alcohol. EP 0386639 B1. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxybenzyl alcohol. Retrieved from [Link]

  • Chegg. (2021). Solved: The etherification of 3-ethoxy-4-hydroxybenzyl. Retrieved from [Link]

  • University of Rochester. (n.d.). Chapter 17: Alcohols and Phenols. Retrieved from [Link]

  • Li, C., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488.
  • Brainly. (2024). Draw two potential mechanisms for the etherification of ethyl vanillyl alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols.... Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of benzyl alcohol.
  • Google Patents. (n.d.). Process for the preparation of pure 2-hydroxybenzyl alcohol....
  • Ainfo Inc. (n.d.). Understanding the Properties and Applications of 3-Hydroxybenzyl Alcohol. Retrieved from [Link]

  • Ainfo Inc. (n.d.). The Role of 3-Hydroxybenzyl Alcohol in Advanced Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Deprotection method for phenolic hydroxyl group.

Sources

Troubleshooting guide for the purification of [3-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common challenges associated with the purification of the versatile chemical intermediate, [3-(2-Methylpropoxy)phenyl]methanol.

Technical Support Center: Purification of [3-(2-Methylpropoxy)phenyl]methanol

Welcome to the technical support guide for the purification of [3-(2-Methylpropoxy)phenyl]methanol. As a key building block in various synthetic pathways, achieving high purity of this aromatic alcohol is critical for the success of subsequent reactions and the integrity of final products. This guide, structured by a Senior Application Scientist, provides field-proven insights and detailed protocols to help you troubleshoot common purification challenges.

Understanding Your Compound: Properties and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target compound's physicochemical properties and a profile of potential impurities. [3-(2-Methylpropoxy)phenyl]methanol is an aromatic alcohol with moderate polarity, conferred by its hydroxyl and ether functionalities.

Table 1: Physicochemical Properties of [3-(2-Methylpropoxy)phenyl]methanol and Related Compounds

PropertyValue / ObservationSignificance for Purification
Molecular Formula C₁₁H₁₆O₂Provides the basis for molecular weight calculation.
Molecular Weight 180.24 g/mol Relevant for characterization and reaction stoichiometry.
Appearance Likely a colorless to pale yellow oil or low-melting solidVisual indicator of purity. A strong color may suggest impurities.
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, methanol); moderately soluble in non-polar solvents (e.g., hexanes); limited solubility in water.[1]Crucial for selecting solvents for chromatography, extraction, and recrystallization.
Boiling Point High; likely >250 °C at atmospheric pressure.Standard distillation is often impractical; vacuum distillation may be an option.[2]
Polarity ModerateThe hydroxyl group makes it suitable for normal-phase silica gel chromatography.

Table 2: Common Impurities in the Synthesis of [3-(2-Methylpropoxy)phenyl]methanol

Impurity NamePotential SourceSeparation Challenge
3-(2-Methylpropoxy)benzaldehyde Incomplete reduction of the aldehyde starting material.Similar polarity to the product can lead to co-elution in column chromatography.
[3-(2-Methylpropoxy)phenyl]methane Over-reduction of the alcohol or aldehyde.Less polar than the product; generally separable by silica gel chromatography.
3-(2-Methylpropoxy)benzoic acid Oxidation of the alcohol or aldehyde starting material.More polar; can be removed with a basic wash or will have a very different Rf value.[3]
Unreacted Starting Materials (e.g., Grignard reagents, halides) Incomplete reaction.Varied polarities; often removed during aqueous workup.
Residual Solvents (e.g., Toluene, THF, Diethyl Ether) From the reaction or extraction steps.Removed under reduced pressure, but high-boiling solvents may require heating.

Purification Method Selection: A Logic-Based Workflow

The choice of purification method depends on the physical state of your crude product, the nature of the impurities, and the desired final purity. The following workflow provides a decision-making framework.

G start Crude [3-(2-Methylpropoxy)phenyl]methanol purity_check Is the primary impurity profile significantly different in polarity? start->purity_check is_solid Is the crude material a solid at room temperature? recrystallization Recrystallization is_solid->recrystallization Yes chromatography Flash Column Chromatography is_solid->chromatography No (Oily Product) is_thermally_stable Is the compound thermally stable? is_thermally_stable->chromatography No distillation Kugelrohr or Short-Path Vacuum Distillation is_thermally_stable->distillation Yes (For removing high-boiling impurities or final polishing) purity_check->is_solid No wash Aqueous Wash / Extraction (Acidic/Basic) purity_check->wash Yes (Acidic/Basic Impurities) recrystallization->is_thermally_stable chromatography->is_thermally_stable wash->is_solid

Caption: Workflow for selecting the appropriate purification method.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Column Chromatography

Q1: My compound is streaking on the TLC plate and the column. What's causing this and how do I fix it? A1: Streaking is often a sign of compound overloading or interaction with the stationary phase. The hydroxyl group in your molecule can interact strongly with the acidic silica gel.

  • Causality: The acidic nature of silica gel can cause strong binding or even decomposition of sensitive compounds. Overloading the TLC plate or column saturates the stationary phase locally.

  • Solution:

    • Reduce the Load: Apply a more dilute solution to your TLC plate. For the column, ensure you are not exceeding the recommended loading capacity (typically 1-5% of the silica gel weight for good separation).

    • Modify the Eluent: Add a small amount (0.1-1%) of a polar, basic modifier like triethylamine to your eluent system. This will occupy the acidic sites on the silica, preventing your alcohol from binding too strongly and improving the spot/band shape.

    • Consider an Alternative Stationary Phase: If streaking persists, consider using neutral alumina or a reversed-phase (C18) silica gel.

Q2: I'm getting poor separation between my product and an impurity with a very similar Rf value. What are my options? A2: This is a classic purification challenge. When polarities are very close, standard isocratic (single solvent mixture) elution may not be sufficient.

  • Causality: The structural similarity between the product and the impurity results in nearly identical interactions with the stationary and mobile phases.

  • Solution:

    • Optimize the Solvent System: Test a range of solvent systems with different selectivities. For instance, if you are using Ethyl Acetate/Hexane, try switching to Dichloromethane/Methanol or Ether/Petroleum Ether. These solvents interact differently with your compounds and can often enhance separation. A typical starting point for benzyl alcohols is 20% Ethyl Acetate in Hexane.[4]

    • Implement Gradient Elution: Start with a low-polarity eluent to first wash off any non-polar impurities. Then, gradually increase the polarity of the eluent over the course of the separation. This sharpens the elution bands and can resolve closely-eluting compounds.

    • Increase Column Length/Decrease Particle Size: A longer column or silica gel with a smaller particle size (e.g., 40-63 µm) increases the number of theoretical plates, providing better resolving power.[5]

Q3: Why is my yield so low after column chromatography? A3: Product loss during chromatography can occur for several reasons.

  • Causality & Solutions:

    • Irreversible Adsorption: Your compound may be stuck to the silica gel. This can happen if the eluent is not polar enough. Try flushing the column with a very polar solvent (like 10% Methanol in Dichloromethane) after you've collected your expected fractions to see if more product elutes.

    • Decomposition: Benzyl alcohols can sometimes undergo dehydration or other reactions on acidic stationary phases.[6] Using a deactivated (neutral) stationary phase or adding a base like triethylamine to the eluent can mitigate this.

    • Evaporation Loss: If your compound has some volatility, aggressive removal of solvent on a rotary evaporator, especially with high heat, can lead to loss of product. Use moderate temperatures and pressures.

    • Incomplete Elution: You may have stopped collecting fractions too early. Always monitor fractions by TLC until you are certain all of the product has eluted from the column.

Recrystallization

Q4: I've dissolved my crude product in a hot solvent, but upon cooling, it 'oils out' instead of forming crystals. What should I do? A4: "Oiling out" occurs when the solubility of the compound drops so rapidly upon cooling that it separates as a liquid phase (an oil) rather than forming an ordered crystal lattice. This often happens if the solution is too concentrated or cooled too quickly.[7]

  • Causality: The compound is coming out of the solution at a temperature above its melting point, or the presence of impurities is disrupting crystal formation.

  • Solution:

    • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to make the solution slightly more dilute.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath. Slow cooling is critical for the formation of pure, well-defined crystals.[7]

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for silica gel chromatography of [3-(2-Methylpropoxy)phenyl]methanol? A1: For benzyl alcohol derivatives, a mixture of a non-polar solvent and a moderately polar solvent is standard. A good starting point for TLC analysis would be 20-30% ethyl acetate in hexanes .[4] Based on the TLC results, you can adjust the ratio to achieve an Rf value for your product between 0.25 and 0.40, which is ideal for column chromatography.

Q2: Is distillation a viable primary purification method for this compound? A2: Due to the high boiling point of most aromatic alcohols, standard atmospheric distillation is generally not feasible.[2] However, if your compound is thermally stable and the impurities have significantly different boiling points, short-path vacuum distillation (e.g., using a Kugelrohr apparatus) can be an effective method, particularly for removing non-volatile or highly volatile impurities from an oily product.[5][8]

Q3: How can I effectively remove acidic or basic impurities before chromatography? A3: An aqueous workup is highly effective. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether. To remove acidic impurities (like 3-(2-Methylpropoxy)benzoic acid), wash the organic layer with a dilute basic solution, such as 5% sodium bicarbonate.[3] To remove basic impurities, wash with a dilute acidic solution, such as 5% hydrochloric acid. Always finish with a brine (saturated NaCl solution) wash to help remove residual water before drying the organic layer with an agent like anhydrous magnesium sulfate or sodium sulfate.

Q4: How do I confirm the purity of my final product? A4: A combination of techniques is recommended for robust purity confirmation:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful method. The spectrum should show clean signals corresponding to the desired structure, with no significant peaks attributable to impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can provide both purity information (from the GC trace) and mass confirmation (from the MS fragmentation pattern).

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product mass of approximately 2.0 g.

  • TLC Analysis: Determine an appropriate eluent system that gives your product an Rf of ~0.3. For this example, let's assume 25% Ethyl Acetate in Hexane is optimal.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40 mm diameter).

    • Fill the column about two-thirds full with the eluent.

    • Slowly add ~40-60 g of silica gel (40-63 µm particle size) while tapping the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the 2.0 g of crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution (dry loading): Dissolve the crude product in a few mL of a volatile solvent (e.g., dichloromethane), add 3-4 g of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[4]

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the column, maintaining a constant head of solvent.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions (e.g., 20 mL each) in test tubes or vials.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified [3-(2-Methylpropoxy)phenyl]methanol.

Protocol 2: Recrystallization

This protocol is applicable if the crude product is a solid.

  • Solvent Selection:

    • Test the solubility of your crude product in various solvents at room temperature and near their boiling points. An ideal solvent dissolves the compound when hot but not when cold.[9] A possible solvent system could be a mixture, such as Ethyl Acetate/Hexane or Toluene/Hexane.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to just cover the solid.

    • Heat the mixture gently (using a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Organic Syntheses. (n.d.). Benzyl alcohol. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Available at: [Link]

  • Valik, L., & Valik, I. (1934). U.S. Patent No. 1,944,958. U.S. Patent and Trademark Office.
  • Kruchinin, S. E., et al. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules, 29(12), 2821. Available at: [Link]

  • Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Available at: [Link]

  • Wikipedia. (2024). Distillation. Available at: [Link]

  • Study.com. (n.d.). In the recrystallization of benzil, why do you have to cool the ethanol solution of benzil slowly?. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of benzyl alcohol. Available at: [Link]

  • Mimoun, H. (1970). U.S. Patent No. 3,523,978. U.S. Patent and Trademark Office.
  • Difford's Guide. (n.d.). The science of distillation. Available at: [Link]

  • Living Libations. (n.d.). The Art and Science of Essential Oil Distillation and Herbal Preparations. Available at: [Link]

  • Base Formula. (2021). How essentials oils are extracted from aromatic plants. Available at: [Link]

  • Wikipedia. (2024). Benzyl alcohol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22034833, (3-Methylphenyl) methanol, n-propyl. Available at: [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds. Available at: [Link]

  • Reddit. (2024). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. Available at: [Link]

  • Organic Syntheses. (n.d.). (2S,3S)-(+)-(3-phenylcyclopropyl)methanol. Available at: [Link]

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Overcoming solubility problems of [3-(2-Methylpropoxy)phenyl]methanol in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Aqueous Solubility Challenges in Research & Development

Welcome to the technical support guide for [3-(2-Methylpropoxy)phenyl]methanol. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous media during their experiments. As Senior Application Scientists, we have developed this guide to provide not only solutions but also a foundational understanding of the principles behind them, ensuring robust and reproducible results.

Understanding the Challenge: The Structure of [3-(2-Methylpropoxy)phenyl]methanol

The poor aqueous solubility of [3-(2-Methylpropoxy)phenyl]methanol is a direct consequence of its molecular structure. The molecule consists of a phenyl ring substituted with a bulky, non-polar 2-methylpropoxy (isobutoxy) group and a polar methanol (-CH2OH) group. While the hydroxyl group can form hydrogen bonds with water, its contribution is overshadowed by the large, hydrophobic surface area of the isobutoxy-phenyl moiety. This amphipathic nature drives the molecule to self-associate or partition out of aqueous solutions to minimize unfavorable interactions between its hydrophobic regions and water molecules. An estimated octanol-water partition coefficient (XLogP3) for a structurally similar isomer is 2.4, indicating a significant preference for non-polar environments.[1]

Frequently Asked Questions (FAQs)

Q1: My compound crashed out of solution when I diluted my DMSO stock into an aqueous buffer. Why did this happen and how can I fix it? A1: This is a common issue known as precipitation upon dilution. [3-(2-Methylpropoxy)phenyl]methanol is likely highly soluble in your 100% DMSO stock. However, when this stock is introduced into an aqueous buffer, the overall solvent polarity dramatically increases. The DMSO concentration is no longer high enough to maintain the solubility of the hydrophobic compound, causing it to precipitate. To fix this, you can either decrease the final compound concentration or, more effectively, employ a solubility-enhancing strategy such as using co-solvents, cyclodextrins, or surfactants in your final aqueous medium.

Q2: What are the primary strategies I should consider for solubilizing this compound for an in vitro cell-based assay? A2: For in vitro assays, the goal is to maximize compound solubility while minimizing excipient-related toxicity. The three main approaches are:

  • Co-solvency: Using a water-miscible organic solvent (e.g., ethanol) at a low, cell-tolerated concentration (typically <1%).[2]

  • Complexation with Cyclodextrins: Encapsulating the compound within a cyclodextrin molecule to form a water-soluble inclusion complex. This is often a highly effective and low-toxicity option.[3][4]

  • Micellar Solubilization with Surfactants: Using a non-ionic surfactant at a concentration above its critical micelle concentration (CMC) to form micelles that encapsulate the compound.[5]

Q3: Can I use pH adjustment to improve the solubility of [3-(2-Methylpropoxy)phenyl]methanol? A3: No, pH adjustment is unlikely to be an effective strategy for this specific molecule. Solubility enhancement via pH modification is primarily effective for compounds with ionizable functional groups (weak acids or bases).[6][7] [3-(2-Methylpropoxy)phenyl]methanol lacks any readily ionizable groups like carboxylic acids or amines. The hydroxyl group is technically a very weak acid, but its pKa is far too high to be deprotonated under physiologically relevant pH conditions.

Troubleshooting & Experimental Workflow

Encountering solubility issues can be frustrating. The following workflow provides a systematic approach to diagnosing and solving these problems.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Compound Precipitation or Poor Solubility Observed check_stock Step 1: Verify Stock - Is stock solution clear? - Is concentration correct? start->check_stock reprepare_stock Reprepare Stock Solution (e.g., with gentle warming) check_stock->reprepare_stock No check_dilution Step 2: Assess Dilution - Is final concentration too high? - Is final DMSO/organic solvent % too low? check_stock->check_dilution Yes lower_conc Lower Final Concentration check_dilution->lower_conc Yes choose_strategy Step 3: Implement Solubilization Strategy (If precipitation persists at desired concentration) check_dilution->choose_strategy No cosolvent Option A: Co-solvents choose_strategy->cosolvent cyclodextrin Option B: Cyclodextrins choose_strategy->cyclodextrin surfactant Option C: Surfactants choose_strategy->surfactant validate Step 4: Validate Formulation - Test vehicle/blank in assay - Confirm solubility visually and/or by HPLC cosolvent->validate cyclodextrin->validate surfactant->validate

Caption: Troubleshooting workflow for solubility issues.

Detailed Solubilization Protocols & Mechanisms
Method 1: Co-solvency

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[2][8] This reduction in polarity decreases the interfacial tension between the hydrophobic solute and the aqueous environment, making solvation more favorable.[9]

Common Co-solvents for Preclinical Formulations

Co-solvent Typical Starting Concentration (v/v) Notes
Ethanol 1-10% Generally well-tolerated at low concentrations.[2]
Propylene Glycol (PG) 5-20% Can increase viscosity.
Polyethylene Glycol 400 (PEG 400) 5-30% Good safety profile; often used in formulations.[2]

| Glycerol | 5-20% | Biocompatible but can be viscous. |

Step-by-Step Protocol (Example with Ethanol):

  • Prepare Stock: Dissolve [3-(2-Methylpropoxy)phenyl]methanol in 100% ethanol to create a concentrated stock solution (e.g., 10-50 mM).

  • Prepare Co-solvent Buffer: Prepare your final aqueous buffer (e.g., PBS) containing the desired final concentration of ethanol (e.g., 5% v/v).

  • Dilute: Add the ethanolic stock solution dropwise to the co-solvent buffer while vortexing to ensure rapid mixing and prevent localized precipitation.

  • Control: Always prepare a "vehicle control" buffer (e.g., PBS with 5% ethanol but without the compound) to test for any effects of the co-solvent alone in your assay.

Method 2: Cyclodextrin Complexation

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3][10] They act as "host" molecules, encapsulating the poorly soluble "guest" molecule ([3-(2-Methylpropoxy)phenyl]methanol) within their non-polar cavity. This forms a stable, water-soluble inclusion complex, effectively hiding the hydrophobic part of the drug from the aqueous environment.[4][11]

Caption: Cyclodextrin inclusion complex formation.

Step-by-Step Protocol (Example with HP-β-CD):

  • Prepare CD Solution: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your desired aqueous buffer to make a 10-20% (w/v) solution. Gentle warming (40-50°C) may aid dissolution.

  • Add Compound: Weigh out the solid [3-(2-Methylpropoxy)phenyl]methanol and add it directly to the CD solution. Alternatively, add a concentrated DMSO stock of the compound to the CD solution (final DMSO should be <5%).

  • Equilibrate: Agitate the mixture (e.g., on a rotator or sonicator) at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex.

  • Clarify: Centrifuge or filter the solution (using a 0.22 µm syringe filter compatible with your excipients) to remove any remaining undissolved compound.

  • Quantify & Control: Determine the final concentration of the solubilized compound using a validated analytical method (e.g., HPLC-UV). Remember to use the CD-containing buffer as your vehicle control.

Method 3: Surfactant (Micellar Solubilization)

Mechanism: Surfactants are amphipathic molecules that, above a specific concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[5] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like [3-(2-Methylpropoxy)phenyl]methanol spontaneously partition into the hydrophobic core, resulting in a thermodynamically stable aqueous dispersion.[12][13]

Caption: Micellar solubilization by surfactants.

Common Non-ionic Surfactants

Surfactant Typical Starting Concentration (w/v) Notes
Polysorbate 20 (Tween® 20) 0.1 - 2% Common in biological assays.
Polysorbate 80 (Tween® 80) 0.1 - 2% Widely used in pharmaceutical formulations.

| Poloxamer 188 (Kolliphor® P188) | 0.5 - 5% | Can also have stabilizing properties. |

Step-by-Step Protocol (Example with Tween® 80):

  • Prepare Surfactant Solution: Prepare a solution of Tween® 80 in your aqueous buffer at a concentration well above its CMC (CMC ≈ 0.0013% w/v). A starting concentration of 0.5-1% is common.

  • Prepare Compound Stock: Dissolve [3-(2-Methylpropoxy)phenyl]methanol in a small amount of a water-miscible organic solvent like ethanol or DMSO.

  • Mix: Slowly add the compound stock solution to the vigorously stirring surfactant solution.

  • Equilibrate: Allow the solution to stir for 1-2 hours to ensure complete partitioning of the compound into the micelles.

  • Validate: As with other methods, filter any undissolved precipitate, quantify the final concentration, and always test a vehicle control (buffer + surfactant) in your experiments.

Summary and Comparison of Techniques
TechniqueMechanismAdvantagesDisadvantagesBest For...
Co-solvency Reduces solvent polaritySimple, fast, inexpensivePotential for solvent toxicity in assays; risk of precipitation on further dilutionQuick screening experiments; when low levels of organic solvent are tolerated.
Cyclodextrins Host-guest inclusion complexHigh solubilizing capacity; excellent safety profile (especially HP-β-CD); stabilizes compoundHigher cost; requires equilibration time; potential for drug displacementIn vitro and in vivo studies; formulations requiring low toxicity and high stability.[3][10]
Surfactants Micellar encapsulationHigh solubilizing capacity; relatively inexpensiveCan interfere with some biological assays; potential for cell lysis at high concentrationsFormulations where potential assay interference has been ruled out; topical or oral formulations.[14]

By understanding the underlying physicochemical principles and following these structured protocols, researchers can effectively overcome the solubility challenges posed by [3-(2-Methylpropoxy)phenyl]methanol, leading to more reliable and accurate experimental outcomes.

References
  • Popescu, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Todkar, S., et al. (2024). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences Pvt Ltd. Available at: [Link]

  • Wieser, A., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]

  • Gudipati, M., & Kumar, P. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Tran, P. (2019). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • World Pharma Today. (Date unavailable). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Patel, K., et al. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org. Available at: [Link]

  • Cosolvent. (Date unavailable). ScienceDirect. Available at: [Link]

  • Wikipedia. (Date unavailable). Cosolvent. Available at: [Link]

  • Edwards, D.A., et al. (1991). Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions. IWA Publishing. Available at: [Link]

  • Popescu, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Lee, C., et al. (2006). Solubilization of Selected Polycyclic Aromatic Compounds by Nonionic Surfactants. Journal of Surfactants and Detergents. Available at: [Link]

  • Savjani, K.T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Koutsopoulos, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (2023). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Available at: [Link]

  • wildvineyard. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • US Patent CA2815321C. (Date unavailable). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
  • Rao, P.S.C., et al. (2001). Selective Solubilization of Polycyclic Aromatic Hydrocarbons from Multicomponent Nonaqueous-Phase Liquids into Nonionic Surfactant Micelles. ACS Publications. Available at: [Link]

  • Kumar, S., & S, S. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Available at: [Link]

  • Slideshare. (Date unavailable). solubility enhancement -by pH change & complexation. Available at: [Link]

  • Ingredients To Die For. (Date unavailable). Surfactants & Solubilizers. Available at: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (Date unavailable). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (Date unavailable). Techniques for Improving Solubility. Available at: [Link]

  • Formula Botanica. (2024). Guide to 4 Natural Solubilisers for Cosmetic Formulating. Available at: [Link]

  • PubChem. (Date unavailable). (4-(2-Methylpropoxy)phenyl)methanol. Available at: [Link]

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Technical Support Center: Preventing Degradation of [3-(2-Methylpropoxy)phenyl]methanol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [3-(2-Methylpropoxy)phenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we address common challenges and questions regarding the stability and storage of [3-(2-Methylpropoxy)phenyl]methanol to ensure the integrity of your research materials and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for [3-(2-Methylpropoxy)phenyl]methanol?

A1: The primary degradation pathway for [3-(2-Methylpropoxy)phenyl]methanol, a substituted benzyl alcohol, is oxidation. The benzylic alcohol functional group is susceptible to oxidation, which can convert the methanol group into an aldehyde and subsequently into a carboxylic acid.[1][2] This process can be initiated or accelerated by several factors, including:

  • Exposure to atmospheric oxygen: This is a common initiator for the oxidation of benzyl alcohols.[1][3]

  • Presence of metal impurities: Transition metals can catalyze oxidation reactions.

  • Elevated temperatures: Higher temperatures increase the rate of chemical reactions, including degradation.[4]

  • Exposure to light: Particularly UV light, can provide the energy to initiate photochemical oxidation.[3]

Q2: What are the ideal storage conditions for neat [3-(2-Methylpropoxy)phenyl]methanol?

A2: To minimize degradation, neat [3-(2-Methylpropoxy)phenyl]methanol should be stored with the following considerations:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential oxidative and thermal degradation.[5][6]
Atmosphere Under an inert gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the primary degradation pathway.[4]
Light In an amber or opaque containerProtects the compound from light-induced degradation.[6][7]
Container Tightly sealed glass bottle with a PTFE-lined capPrevents exposure to air and moisture, and glass is generally inert.[7]
Q3: I've observed a yellowing of my [3-(2-Methylpropoxy)phenyl]methanol sample over time. What does this indicate?

A3: A change in color, such as yellowing, is a common visual indicator of degradation. This is often due to the formation of oxidized byproducts, such as the corresponding aldehyde or other chromophoric impurities. If you observe a color change, it is highly recommended to re-analyze the purity of the material before use.

Q4: How should I prepare and store stock solutions of [3-(2-Methylpropoxy)phenyl]methanol?

A4: The stability of [3-(2-Methylpropoxy)phenyl]methanol in solution depends on the solvent and storage conditions.

  • Solvent Selection: Use high-purity, dry solvents. Protic solvents like methanol or ethanol are common, but ensure they are free of peroxides.

  • Preparation: Prepare solutions under an inert atmosphere if possible to minimize exposure to oxygen.

  • Storage:

    • Store solutions at low temperatures (-20°C or -80°C) to slow down degradation.[4]

    • Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and minimize contamination and exposure to air and moisture each time the stock is used.[4]

    • Protect solutions from light by using amber vials or by wrapping the vials in foil.

Section 2: Troubleshooting Guide

Issue 1: Inconsistent results in my experiments using a previously opened bottle of [3-(2-Methylpropoxy)phenyl]methanol.
  • Potential Cause: Degradation of the compound due to repeated exposure to air and moisture.

  • Troubleshooting Steps:

    • Purity Assessment: Analyze the purity of the stored material using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8][9] Compare the results to the certificate of analysis of a new, unopened lot.

    • Use a Fresh Sample: If degradation is confirmed or suspected, use a fresh, unopened sample of [3-(2-Methylpropoxy)phenyl]methanol for your experiments.

    • Implement Proper Aliquoting: For future use, aliquot the new material into smaller, single-use containers under an inert atmosphere to prevent contamination and degradation of the entire stock.

Issue 2: My analytical data (e.g., NMR or Mass Spectrometry) shows unexpected peaks.
  • Potential Cause: Presence of degradation products. The most likely degradation products are the corresponding aldehyde, [3-(2-Methylpropoxy)benzaldehyde], and the carboxylic acid, [3-(2-Methylpropoxy)benzoic acid].

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for identifying degradation products.

Issue 3: I need to ship [3-(2-Methylpropoxy)phenyl]methanol to a collaborator. What precautions should I take?
  • Potential Cause: Degradation during transit due to temperature fluctuations and exposure to air.

  • Recommended Shipping Protocol:

    • Container: Use a tightly sealed, amber glass vial with a secure, chemically resistant cap.

    • Inert Atmosphere: Before sealing, flush the headspace of the vial with an inert gas like argon or nitrogen.

    • Secondary Containment: Place the primary vial in a durable, sealed secondary container to prevent breakage and leakage.[10]

    • Temperature Control: Ship the package in an insulated container with cold packs to maintain a cool temperature during transit.

    • Labeling: Clearly label the package according to all relevant shipping regulations for chemical substances.

Section 3: Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of [3-(2-Methylpropoxy)phenyl]methanol and detecting potential degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of [3-(2-Methylpropoxy)phenyl]methanol.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak corresponding to [3-(2-Methylpropoxy)phenyl]methanol.

    • The presence of earlier eluting peaks may indicate more polar degradation products like the carboxylic acid, while peaks eluting around the main peak could be the aldehyde.

Protocol 2: Recommended Aliquoting Procedure for Long-Term Storage

To ensure the long-term stability of your [3-(2-Methylpropoxy)phenyl]methanol stock.

  • Preparation:

    • Work in a chemical fume hood or a glove box with an inert atmosphere.

    • Prepare a set of clean, dry amber glass vials with PTFE-lined screw caps.

    • Label each vial with the compound name, concentration (if in solution), date, and your initials.

  • Aliquoting:

    • Carefully dispense the desired amount of [3-(2-Methylpropoxy)phenyl]methanol into each vial.

    • If working in a fume hood, gently flush the headspace of each vial with a stream of nitrogen or argon before capping.

    • Tightly seal each vial immediately after flushing.

  • Storage:

    • Store the aliquoted vials at the recommended temperature (2-8°C for neat material, -20°C or -80°C for solutions).[4][5]

    • Place the vials in a labeled secondary container for organization and added protection.

    Aliquoting_Workflow A Prepare Vials and Workspace B Dispense Compound A->B C Flush with Inert Gas B->C D Seal Vials Tightly C->D E Store at Recommended Temperature D->E

    Caption: Recommended aliquoting workflow for long-term storage.

References

  • National Center for Biotechnology Information. (n.d.). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. PubMed Central.
  • ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Publications.
  • ACS Publications. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry.
  • BenchChem. (2025). Strategies to prevent the degradation of Benzyl-PEG36-alcohol during storage. BenchChem.
  • Cammack, J. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
  • Reddit. (2024). PA and aroma chemical storage?. r/DIYfragrance.
  • OMGCHEERS. (n.d.). How to Store Alcohol: The Crucial Role of Temperature, Humidity, and Light. OMGCHEERS.
  • University of Washington. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography.
  • ResearchGate. (2018). Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. ResearchGate.

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Interpreting complex NMR spectra of substituted phenylmethanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, chemists, and drug development professionals who are tackling the often-challenging task of interpreting NMR spectra for substituted phenylmethanols. The inherent complexity arising from overlapping aromatic signals, substituent effects, and second-order coupling requires a systematic and informed approach.

This document moves beyond a simple checklist, providing in-depth, field-proven insights into the causality behind experimental choices and analytical strategies. Our goal is to empower you to not only solve your immediate spectral challenges but also to build a robust framework for future structural elucidations.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial hurdles encountered when analyzing the NMR spectra of substituted phenylmethanols.

Q1: My aromatic signals are a complex, overlapping multiplet. Where do I even begin the analysis?

A: This is the most frequent challenge with this class of compounds. The aromatic protons (typically in the 6.5-8.5 ppm range) often have very similar chemical environments, causing their signals to coalesce into a single, poorly resolved multiplet.[1]

Causality & Strategy:

  • Don't Assume a Simple Pattern: The five protons on a monosubstituted phenyl ring are not magnetically equivalent. You should expect three distinct signals (ortho, meta, para), but their proximity often leads to overlap and complex splitting.[2]

  • Increase Spectrometer Field Strength: The first and most effective step is to re-acquire the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz or higher). Chemical shifts (in Hz) scale with the magnetic field strength, while coupling constants (J-values, in Hz) do not.[3] This increased separation can often resolve the multiplet into decipherable patterns.

  • Change the Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce differential shifts in your aromatic protons due to solvent-solute interactions, sometimes revealing hidden multiplicities.[4] Acetone-d₆ is another excellent alternative if the chloroform residual peak is obscuring signals.[4]

Q2: I can't find the signal for my alcohol (-OH) proton. Is my experiment faulty?

A: Not necessarily. The hydroxyl proton is "labile," meaning it can exchange with other acidic protons or trace amounts of water in the deuterated solvent. This leads to several possible observations:

  • A Broad Singlet: The most common appearance. Rapid exchange averages the coupling to the adjacent benzylic proton, causing the signal to collapse into a broad singlet. Its chemical shift is highly variable (1-6 ppm) and depends on concentration, temperature, and solvent.[5][6]

  • Disappearance: If you are using a protic deuterated solvent like methanol-d₄ (CD₃OD) or D₂O, the -OH proton will exchange with deuterium and the signal will disappear entirely from the ¹H NMR spectrum.[4][6]

  • A Sharp, Coupled Signal: In very dry, non-protic solvents (like DMSO-d₆), the exchange rate can be slow enough to observe coupling between the -OH proton and the benzylic proton.

Troubleshooting Protocol: The D₂O Shake

To definitively identify the -OH peak, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. The labile -OH proton will exchange with deuterium, causing its corresponding peak to vanish.[4]

Q3: How can I confidently assign the benzylic proton (-CH-OH)?

A: The benzylic proton is a key landmark. Its chemical shift and multiplicity provide crucial information.

  • Chemical Shift: It is deshielded by both the aromatic ring and the adjacent oxygen atom, typically appearing between 4.5 and 5.0 ppm for secondary phenylmethanols.[7][8]

  • Multiplicity: In an unsubstituted phenylmethanol, it will be coupled to the -OH proton (if exchange is slow) and any protons on the alpha-carbon. For a terminal phenylmethanol like 1-phenylethanol, it appears as a quartet due to coupling with the adjacent methyl group.[7]

  • Confirmation with 2D NMR: The most robust method for assignment is a Heteronuclear Single Quantum Coherence (HSQC) experiment. This will show a direct correlation between the benzylic proton and its attached carbon, confirming its identity.[9]

Part 2: Decoding the Aromatic Region - A Deeper Dive

The aromatic region holds the key to determining the substitution pattern. Understanding coupling constants is non-negotiable.

Q4: What are the typical J-coupling constants in a substituted benzene ring, and how do I use them?

A: The magnitude of the coupling constant (J) is related to the number of bonds separating the coupled protons. In aromatic systems, these values are highly diagnostic.

Coupling Type Bonds Separating Protons Typical J-Value (Hz) Notes
Ortho (³J) 36.0 - 10.0 HzStrongest coupling; indicates adjacent protons.[10][11]
Meta (⁴J) 41.0 - 4.0 HzWeaker coupling; often visible as fine splitting.[10][12]
Para (⁵J) 50 - 1.0 HzVery weak; often not resolved and appears as peak broadening.[3]

Expert Insight: Use these J-values as a roadmap. If you see a signal that is a doublet with a J-value of ~8 Hz, you can confidently deduce it has only one ortho neighbor. A doublet of doublets with J-values of ~8 Hz and ~2 Hz indicates a proton with one ortho and one meta neighbor.

Q5: My splitting patterns don't follow the simple n+1 rule. What is happening?

A: You are observing second-order effects (or complex coupling). This occurs when the chemical shift difference (Δν in Hz) between two coupled protons is of a similar magnitude to their coupling constant (J).

Causality: The simple n+1 rule only applies to "first-order" systems where Δν/J > 10. In many substituted phenylmethanols, the aromatic protons are chemically very similar, making Δν/J small. This results in:

  • Distorted Intensities: Inner peaks of a multiplet become taller, and outer peaks become shorter. This is known as "roofing" or "tenting," and the multiplet "points" towards its coupling partner.

  • Complex Multiplets: Instead of a simple doublet of doublets, you may see a more complex pattern that cannot be easily interpreted by eye.

Solution: When faced with severe second-order effects, manual interpretation is unreliable. The best approach is to move to advanced 2D techniques or use spectral simulation software.

Logical Workflow for Aromatic Signal Assignment

The following diagram outlines a systematic workflow for approaching a complex aromatic region.

G cluster_1d 1D NMR Analysis cluster_2d Advanced 2D NMR (If Needed) A Acquire ¹H NMR (High Field Recommended) B Identify Aromatic Region (~6.5-8.5 ppm) A->B C Attempt to Measure J-values (³J, ⁴J) B->C D Propose Substitution Pattern (Ortho, Meta, Para) C->D E Run ¹H-¹H COSY C->E Complex Overlap or Second-Order Effects H Final Structure Elucidation D->H Clear First-Order Patterns F Run ¹H-¹³C HSQC E->F Confirm H-H Connectivity G Run ¹H-¹³C HMBC F->G Assign Protonated Carbons G->H Connect Molecular Fragments

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Technical Support Center: Method Development for Scaling Up the Synthesis of [3-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of [3-(2-Methylpropoxy)phenyl]methanol. The information herein is designed to help you navigate common experimental challenges, optimize reaction conditions, and transition from bench-scale discovery to larger-scale production.

Section 1: Synthesis Overview and Workflow

The most reliable and scalable synthesis of [3-(2-Methylpropoxy)phenyl]methanol is a two-step process. This route offers high yields, utilizes readily available starting materials, and involves well-understood, robust reactions.

  • Step 1: Williamson Ether Synthesis. 3-Hydroxybenzaldehyde is reacted with an isobutyl halide (e.g., 1-bromo-2-methylpropane) under basic conditions to form the ether intermediate, 3-(2-methylpropoxy)benzaldehyde. This is a classic SN2 reaction where the phenoxide ion acts as the nucleophile.[1][2][3]

  • Step 2: Selective Aldehyde Reduction. The intermediate aldehyde is then reduced to the corresponding primary alcohol using a mild and selective reducing agent, such as sodium borohydride (NaBH₄), to yield the final product.[4][5]

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Aldehyde Reduction A 3-Hydroxybenzaldehyde D 3-(2-Methylpropoxy)benzaldehyde A->D Sₙ2 Reaction B 1-Bromo-2-methylpropane B->D Sₙ2 Reaction C Base (e.g., K₂CO₃) C->D Sₙ2 Reaction F [3-(2-Methylpropoxy)phenyl]methanol D->F Reduction E Sodium Borohydride (NaBH₄) Scale_Up_Workflow cluster_safety Safety & Engineering cluster_implementation Implementation A Lab-Scale Process (g scale) B Process Hazard Analysis (PHA) A->B Identify Risks (Exotherms, Off-gassing) C Heat Flow Calorimetry B->C Quantify Heat Output (ΔH, MTSR) D Kilo-Lab / Pilot Plant Run (kg scale) C->D Define Safe Operating Parameters E Process Optimization D->E Improve Yield, Purity, Cycle Time F Full-Scale Production (tonne scale) E->F Technology Transfer

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the journey from a promising novel chemical entity (NCE) to a viable therapeutic candidate is both arduous and exciting. A critical milestone in this journey is the rigorous validation of the NCE's biological activity. This guide provides an in-depth, technically-focused comparison of essential methodologies, moving beyond a simple listing of protocols to explain the causal reasoning behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute a robust validation strategy, ensuring scientific integrity and building a comprehensive data package for their NCE.

The Foundational Trinity of Validation: Potency, Selectivity, and Mechanism of Action

Before delving into specific assays, it is paramount to understand the three pillars upon which the biological validation of an NCE rests:

  • Potency: How much of the compound is required to produce a desired biological effect? This is typically quantified by metrics such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

  • Selectivity: Does the compound interact with its intended target specifically, or does it exhibit off-target effects that could lead to undesirable side effects? A highly selective compound is crucial for a favorable therapeutic window.

  • Mechanism of Action (MoA): How does the compound exert its biological effect at a molecular level? Elucidating the MoA is fundamental to understanding the therapeutic potential and potential liabilities of an NCE.

A successful validation strategy will systematically address these three aspects through a tiered approach, beginning with in vitro assays and progressing to more complex cellular and in vivo models.

Part 1: In Vitro Validation - Characterizing the Molecular Interaction

The initial phase of validation focuses on characterizing the direct interaction between the NCE and its purified target protein. These biochemical and biophysical assays are essential for confirming target engagement and determining intrinsic affinity and kinetics.[1][2][3]

Target Engagement and Affinity Determination

Confirming that a compound physically binds to its intended target is the first and most critical step.[4][5] Several powerful techniques can be employed, each with its own strengths and considerations.

Comparison of Primary Target Engagement Assays

Assay Technique Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[6][7][8]Kon, Koff, KDReal-time, label-free, provides kinetic and affinity data.[7][9][10]Requires immobilization of one binding partner, which may affect its activity; can be sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a target protein.[11][12]KD, ΔH, ΔS, Stoichiometry (n)Label-free, solution-based, provides a complete thermodynamic profile of the interaction.[11][13][14]Requires relatively large amounts of protein and compound; lower throughput than SPR.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[15][16][17]Target engagement in a cellular context.Measures target engagement in intact cells and tissues, providing more physiologically relevant data.[15][17][18][19]Can be lower throughput; requires specific antibodies for detection in Western blot-based formats.

The following diagram illustrates a typical SPR workflow for determining binding kinetics.

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize Ligand (Target Protein) Association Association Phase (Analyte Flow) Immobilize->Association Sensor Chip Prepare Prepare Analyte (NCE) Prepare->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Real-time RU monitoring Regeneration Regeneration Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Next Cycle Fit Fit Data to Binding Model Sensorgram->Fit Kinetics Determine kon, koff, KD Fit->Kinetics Reporter_Gene_Assay cluster_cell Cell NCE Novel Chemical Entity (NCE) Receptor Receptor NCE->Receptor Signaling Signaling Cascade Receptor->Signaling Activation TF Transcription Factor Signaling->TF Promoter Promoter TF->Promoter Binding Reporter Reporter Gene (e.g., Luciferase) Promoter->Reporter Transcription Product Reporter Protein Reporter->Product Translation Light Light Signal Product->Light Reaction with Substrate

Caption: Mechanism of a luciferase-based reporter gene assay.

  • Cell Seeding:

    • Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the NCE.

    • Treat the cells with the NCE at various concentrations and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product. [20]4. Solubilization:

    • Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the absorbance values against the NCE concentrations and fit the data to a dose-response curve to determine the IC50 value.

Part 3: In Vivo Validation - Assessing Efficacy and Safety in a Living System

The final and most complex stage of validation involves assessing the NCE's biological activity in a whole organism. In vivo studies are essential for evaluating the compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile. [21][22][23][24]

Animal Models and Efficacy Studies

The choice of animal model is critical and should be based on its ability to recapitulate the human disease state. [25][26][27][28]Efficacy studies aim to demonstrate that the NCE can produce the desired therapeutic effect in a living organism.

Considerations for In Vivo Model Selection

Model Type Description Advantages Limitations
Syngeneic Models Tumor models in which the tumor tissue and the host animal are from the same genetic background.Intact immune system, allowing for the evaluation of immunomodulatory agents.Limited availability of tumor cell lines for certain cancer types.
Xenograft Models Human tumor cells are implanted into immunodeficient mice.Widely available and well-characterized.Lack of a functional immune system, limiting their use for studying immuno-oncology drugs.
Genetically Engineered Mouse Models (GEMMs) Mice that have been genetically modified to develop a specific disease.More accurately mimic the genetic and pathological features of human diseases. [29]Can be time-consuming and expensive to develop.

The following diagram outlines the key steps in a typical in vivo efficacy study.

InVivo_Efficacy_Workflow Model Select Animal Model Implant Implant Tumor Cells (if applicable) Model->Implant Randomize Randomize Animals into Treatment Groups Implant->Randomize Treat Administer NCE and Vehicle Control Randomize->Treat Monitor Monitor Tumor Growth and Animal Health Treat->Monitor Endpoint Reach Study Endpoint Monitor->Endpoint Analyze Analyze Data (e.g., Tumor Volume, Survival) Endpoint->Analyze

Caption: A streamlined workflow for an in vivo efficacy study.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK/PD studies are crucial for understanding the relationship between the drug's concentration in the body and its biological effect over time.

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).

  • Pharmacodynamics (PD): Describes what the drug does to the body (the relationship between drug concentration and the pharmacological response).

A robust PK/PD relationship is essential for selecting an appropriate dosing regimen for clinical trials.

Conclusion: An Integrated Approach to Validation

Validating the biological activity of a novel chemical entity is a multi-faceted process that requires a carefully planned and executed series of experiments. By employing an integrated approach that combines in vitro, cellular, and in vivo assays, researchers can build a comprehensive data package that provides a clear understanding of the NCE's potency, selectivity, and mechanism of action. This rigorous validation process is fundamental to de-risking the drug development process and increasing the likelihood of clinical success.

References

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  • Zanella, F., et al. (2010). High content screening as a screening tool in drug discovery. PubMed, 20(3), 379-391. Retrieved from [Link]

  • Greek, R., & Menache, A. (2019). The (misleading) role of animal models in drug development. Frontiers in Pharmacology, 10, 1-8. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. Retrieved from [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed, 16(1-2), 135-149. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

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  • Alithea Genomics. (2025). High-content screening in drug discovery: A brief guide. Retrieved from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]

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  • An, F., & Li, Z. (2018). The Development of High-Content Screening (HCS) Technology and Its Importance to Drug Discovery. PubMed, 23(12), 1209-1221. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

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  • MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • Greek, R. (2013). Animal Models in Drug Development. SciSpace. Retrieved from [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central, 12(9), 5596-5605. Retrieved from [Link]

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  • Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery? Retrieved from [Link]

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  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved from [Link]

  • Biobide. (n.d.). In Vivo vs In Vitro: Differences in Early Drug Discovery. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. Retrieved from [Link]

  • Aminabee, et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC, 13(2), 198-209. Retrieved from [Link]

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  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Nomura, D. K., et al. (2017). Determining target engagement in living systems. PubMed Central, 24(5), 495-504. Retrieved from [Link]

  • Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 477. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of substituted benzyl alcohols, offering researchers, scientists, and drug development professionals a comprehensive understanding of their structure-activity relationships (SAR). By synthesizing experimental data and field-proven insights, this document elucidates how chemical modifications to the benzyl alcohol scaffold influence its biological activity, with a focus on antimicrobial, local anesthetic, and anticancer applications.

Introduction: The Versatile Benzyl Alcohol Scaffold

Benzyl alcohol, the simplest aromatic alcohol, and its derivatives are a cornerstone in medicinal chemistry and materials science.[1] The inherent properties of the benzyl group, combined with the reactivity of the hydroxyl moiety, make it a versatile scaffold for developing a wide array of bioactive compounds.[2] The fundamental mechanism of action for many benzyl alcohol derivatives involves the disruption of cellular membranes, leading to cell lysis and death, which underpins their use as antimicrobial preservatives.[3] However, strategic substitutions on the aromatic ring or modification of the alcohol group can dramatically alter the compound's potency, selectivity, and mode of action, leading to applications ranging from local anesthesia to cancer therapy.[4][5] This guide will dissect these structure-activity relationships, providing a comparative analysis supported by experimental evidence.

Antimicrobial Activity: A Balancing Act of Lipophilicity and Electronics

The antimicrobial efficacy of substituted benzyl alcohols is a well-documented phenomenon, with applications as preservatives and disinfectants.[2][6] The core principle governing their activity is the ability to disrupt microbial cell membranes.[3] The SAR in this context is a delicate interplay between the compound's overall lipophilicity, which governs its ability to partition into the lipid bilayer, and electronic effects that can influence interactions with membrane components.

Influence of Ring Substituents

Systematic studies have demonstrated that the nature, position, and number of substituents on the benzene ring significantly impact the antimicrobial potency of benzyl alcohols.

  • Halogenation: The introduction of halogen atoms (F, Cl, Br, I) to the benzyl ring generally enhances antimicrobial activity. This is attributed to an increase in lipophilicity, facilitating membrane permeation. For example, a study on a series of benzyl alcohol derivatives demonstrated that halogen-substituted compounds exhibited notable antibacterial activity.[7] Specifically, bromo-substituted benzyl derivatives have shown strong antibacterial and antifungal properties.[6]

  • Alkyl and Alkoxy Groups: The presence of alkyl and alkoxy groups can also modulate antimicrobial activity. These groups generally increase lipophilicity, which can lead to enhanced potency up to a certain point. However, excessively bulky groups may hinder interaction with the target site or reduce aqueous solubility.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituent also plays a role. While lipophilicity is a primary driver, electron-withdrawing groups can sometimes enhance activity by altering the acidity of the hydroxyl proton or influencing interactions with microbial enzymes. Conversely, electron-donating groups can also contribute to activity, suggesting a complex interplay of factors.[8]

Comparative Antimicrobial Data

The following table summarizes the antibacterial activity of a series of substituted benzyl alcohol derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as determined by the disc diffusion method.

CompoundSubstituentS. aureus Zone of Inhibition (mm)P. aeruginosa Zone of Inhibition (mm)Reference
2a4-methoxy811[2][7]
2b4-chloro1014[2][7]
2c4-bromo810[2][7]
2d3,4-dimethoxy1216[2][7]
2e4-nitro09[2][7]
Amoxicillin (Control)-2523[2][7]

Data presented as diameter of the zone of inhibition at a concentration of 10⁻¹ mg/mL.

As the data indicates, the 3,4-dimethoxy substituted benzyl alcohol (2d) exhibited the most promising broad-spectrum activity among the tested derivatives, even though it was less potent than the standard antibiotic, amoxicillin.[2][7] This highlights the potential for optimizing the antimicrobial efficacy of the benzyl alcohol scaffold through targeted substitutions.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of substituted benzyl alcohols is commonly evaluated using the Kirby-Bauer disc diffusion method or broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

This method provides a qualitative assessment of antimicrobial susceptibility.[9][10]

Caption: Workflow for the broth microdilution MIC determination.

Local Anesthetic Activity: Modulating Nerve Blockade

Benzyl alcohol itself possesses local anesthetic properties, and its derivatives have been explored as alternatives to traditional agents like lidocaine. [4]The mechanism of action involves the reversible blockade of voltage-gated sodium channels in nerve membranes, preventing the propagation of action potentials. [11]The SAR for local anesthetic activity is heavily influenced by the molecule's physicochemical properties, which determine its ability to reach and interact with the sodium channel.

Key Physicochemical Determinants

The efficacy of a local anesthetic is a function of its potency, onset of action, and duration of action. These properties are governed by:

  • Lipophilicity: A higher lipid solubility enhances the ability of the molecule to cross the nerve membrane and reach the intracellular binding site on the sodium channel. This generally leads to increased potency. [12]* pKa: The pKa of the molecule determines the proportion of the ionized and un-ionized forms at physiological pH. The un-ionized form is more lipid-soluble and readily crosses the nerve membrane, while the ionized form is active at the receptor site. A pKa closer to physiological pH generally results in a faster onset of action.

  • Protein Binding: The degree of binding to plasma and tissue proteins influences the duration of action. Higher protein binding leads to a longer duration of anesthesia as the drug is released more slowly from its binding sites. [12]

Comparative Local Anesthetic Performance

Clinical and preclinical studies have compared the anesthetic efficacy of benzyl alcohol with established local anesthetics.

Anesthetic AgentPain of Injection (Visual Analog Scale)Duration of Anesthesia (minutes)Reference
0.9% Benzyl Alcohol with EpinephrineLess painful than lidocaineShorter than lidocaine[4]
1% Lidocaine with EpinephrineMore painful than benzyl alcoholLonger than benzyl alcohol[4]

While benzyl alcohol is generally less potent and has a shorter duration of action than lidocaine, it is notably less painful upon injection. [4]This suggests a trade-off between efficacy and patient comfort, positioning substituted benzyl alcohols as potential alternatives in specific clinical scenarios or as leads for the development of less irritating local anesthetics.

Experimental Protocol: In Vivo Evaluation of Local Anesthesia

The in vivo evaluation of local anesthetics in animal models is crucial for determining their efficacy and duration of action. A common method involves assessing the response to a noxious stimulus after administration of the anesthetic agent.

G cluster_prep Animal Preparation & Baseline cluster_admin Anesthetic Administration cluster_testing Efficacy Assessment A Acclimatize animal model (e.g., rat or mouse). B Determine baseline response to a noxious stimulus (e.g., heat, pressure). A->B C Administer the test compound (substituted benzyl alcohol) via subcutaneous or perineural injection. B->C D Apply the noxious stimulus at pre-determined time intervals. C->D E Record the animal's response (e.g., tail flick, paw withdrawal). D->E F Determine the onset and duration of the anesthetic block. E->F

Caption: Workflow for in vivo evaluation of local anesthetic activity.

Anticancer Activity: Targeting Cellular Proliferation and Signaling

Emerging research has identified a promising role for substituted benzyl alcohols as anticancer agents. Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in tumorigenesis. The SAR in this context is complex, with subtle structural modifications leading to significant differences in cytotoxicity and target selectivity.

Influence of Substituents on Anticancer Activity

The antiproliferative effects of benzyl alcohol derivatives are highly dependent on the nature and position of substituents on the aromatic ring.

  • Hydroxy and Methoxy Groups: The presence of hydroxyl and methoxy groups can significantly enhance anticancer activity. For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to suppress the proliferation of human glioblastoma cells by modulating multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.

  • Halogens and Other Electron-Withdrawing Groups: Halogenated benzyl alcohol derivatives have also demonstrated potent anticancer effects. The introduction of electron-withdrawing groups can influence the molecule's electronic properties and its ability to interact with specific biological targets.

Comparative Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of substituted benzyl alcohol derivatives against various human cancer cell lines.

| Compound | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | o-Vanillin | 2-hydroxy-3-methoxy | MDA-MB-231 (Breast) | 35.40 ± 4.2 | [9]| | | | PC-3 (Prostate) | 47.10 ± 3.8 | [9]| | | | HT-29 (Colon) | 85.10 ± 6.5 | [9]| | 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | 3,5-dihydroxy-4-methoxy | Glioblastoma | Proliferation suppression at 0.1-250 µM | |

The data indicates that the substitution pattern on the benzyl ring dictates the potency and selectivity of the anticancer activity. o-Vanillin, a substituted benzyl alcohol, shows notable cytotoxicity against breast cancer cells. [9]DHMBA demonstrates a broad concentration-dependent inhibition of glioblastoma cell proliferation.

Signaling Pathways in Anticancer Activity

The anticancer effects of substituted benzyl alcohols are often mediated through the modulation of critical cellular signaling pathways.

G cluster_pathway Signaling Pathways Modulated by Anticancer Benzyl Alcohols Benzyl_Alcohol Substituted Benzyl Alcohol EGFR EGFR Benzyl_Alcohol->EGFR inhibits p53 p53 Benzyl_Alcohol->p53 activates Caspase3 Caspase-3 Benzyl_Alcohol->Caspase3 activates PI3K PI3K EGFR->PI3K activates MAPK MAPK EGFR->MAPK activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation promotes MAPK->Proliferation promotes Apoptosis Apoptosis p53->Apoptosis induces Caspase3->Apoptosis induces

Caption: Simplified diagram of signaling pathways affected by some anticancer benzyl alcohol derivatives.

As illustrated, compounds like DHMBA can inhibit receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), leading to the downregulation of pro-survival pathways like PI3K/Akt/mTOR and MAPK. Concurrently, they can activate tumor suppressor proteins like p53 and executioner caspases, ultimately promoting apoptosis.

Conclusion and Future Perspectives

The structure-activity relationship of substituted benzyl alcohols is a rich and multifaceted field of study. This guide has provided a comparative analysis of their antimicrobial, local anesthetic, and anticancer activities, highlighting the profound impact of chemical modifications on their biological profiles. The data presented underscores the importance of a rational design approach, considering factors such as lipophilicity, electronic effects, and steric hindrance, to optimize the desired therapeutic effect.

Future research should focus on the systematic exploration of a wider range of substituents and their combinations to develop novel benzyl alcohol derivatives with enhanced potency and selectivity. Advanced computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can further aid in predicting the biological activity of new compounds and elucidating the key structural features driving their efficacy. The continued investigation of this versatile chemical scaffold holds significant promise for the development of new and improved therapeutic agents.

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A Comparative Guide to the Cross-Validation of Analytical Methods for [3-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the unwavering accuracy and precision of its analytical methods. For a compound such as [3-(2-Methylpropoxy)phenyl]methanol, an intermediate with potential applications in drug synthesis, robust analytical procedures are not merely a regulatory formality but a scientific necessity. This guide provides an in-depth, experience-driven comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the analysis of this aromatic alcohol. We will delve into the causality behind experimental choices and present a framework for their cross-validation, ensuring the integrity of analytical data.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] When multiple analytical methods are employed, cross-validation becomes essential to ensure the comparability and consistency of results.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a practical blueprint for establishing and verifying the performance of analytical methods in a regulated environment.

The Importance of Method Validation in Pharmaceuticals

Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended use.[6][7] This process is a critical component of Good Manufacturing Practice (GMP) and is mandated by regulatory agencies such as the FDA and EMA.[7] The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically ICH Q2(R2), which outlines the validation characteristics required for various analytical procedures.[8][9] A properly validated method ensures the identity, strength, quality, purity, and potency of drug substances and products.[7]

Section 1: High-Performance Liquid Chromatography (HPLC) - A Workhorse for Purity and Assay

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and applicability to a wide range of compounds. For an aromatic alcohol like [3-(2-Methylpropoxy)phenyl]methanol, a reversed-phase HPLC method is the logical starting point due to the molecule's moderate polarity.

Rationale for HPLC Method Design

The selection of HPLC parameters is a systematic process aimed at achieving optimal separation and detection. A C18 column is a robust first choice for aromatic compounds, offering excellent hydrophobic retention.[10] The mobile phase, a mixture of acetonitrile and water, is chosen for its UV transparency and miscibility. A gradient elution is employed to ensure adequate retention of the analyte while eluting any potential impurities with different polarities in a reasonable timeframe. UV detection is selected based on the presence of the aromatic ring, which provides a strong chromophore.

Detailed Experimental Protocol: HPLC-UV

Objective: To determine the purity of [3-(2-Methylpropoxy)phenyl]methanol and quantify it against a reference standard.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Materials:

  • [3-(2-Methylpropoxy)phenyl]methanol reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized and degassed)

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 60% B to 100% B (linear)

    • 20-25 min: Hold at 100% B

    • 25.1-30 min: Return to 60% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the [3-(2-Methylpropoxy)phenyl]methanol sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

Section 2: Quantitative NMR (qNMR) - A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method.[11][12] Its key advantage lies in the direct proportionality between the NMR signal integral and the number of nuclei, allowing for quantification without the need for a structurally identical reference standard.[11][12] This makes qNMR an excellent orthogonal technique to chromatography.

Rationale for qNMR Method Design

For ¹H qNMR, the selection of a suitable internal standard is paramount. The internal standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals, be chemically inert, and soluble in the chosen deuterated solvent.[13] Dimethyl sulfone is a suitable choice here. A deuterated solvent that fully dissolves both the analyte and the internal standard is required; DMSO-d₆ is a good candidate. To ensure accurate quantification, a sufficient relaxation delay (D1) is crucial to allow for complete magnetization recovery of all relevant protons.

Detailed Experimental Protocol: ¹H qNMR

Objective: To determine the absolute purity of [3-(2-Methylpropoxy)phenyl]methanol using an internal standard.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

Materials:

  • [3-(2-Methylpropoxy)phenyl]methanol sample

  • Dimethyl sulfone (internal standard, purity ≥ 99.9%)

  • DMSO-d₆ (deuterated solvent)

  • High-precision analytical balance

  • NMR tubes

Sample Preparation:

  • Accurately weigh approximately 20 mg of the [3-(2-Methylpropoxy)phenyl]methanol sample into a vial.

  • Accurately weigh approximately 10 mg of dimethyl sulfone into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment

  • Number of Scans: 16

  • Relaxation Delay (D1): 30 s (should be at least 5 times the longest T₁ of the analyte and internal standard)

  • Acquisition Time: ≥ 3 s

  • Spectral Width: ~16 ppm

Data Processing:

  • Apply an exponential multiplication with a line broadening of 0.3 Hz.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the non-overlapping signals of the analyte (e.g., the benzylic CH₂ protons) and the internal standard (singlet from the two methyl groups).

Purity Calculation: The purity of the analyte (Purity_analyte) can be calculated using the following formula[11]:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • IS = Internal Standard

Section 3: Cross-Validation Study Design

The purpose of cross-validation is to demonstrate that two different analytical procedures can be used for the same intended purpose by showing that they produce comparable results. The validation of analytical procedures should be documented in a protocol.[2]

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of the HPLC and qNMR methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_params Performance Characteristics cluster_comparison Comparison & Conclusion Batch Single Batch of [3-(2-Methylpropoxy)phenyl]methanol Prep_HPLC Prepare HPLC Samples (n=6) Batch->Prep_HPLC Prep_qNMR Prepare qNMR Samples (n=6) Batch->Prep_qNMR Analyze_HPLC HPLC Analysis Prep_HPLC->Analyze_HPLC Analyze_qNMR qNMR Analysis Prep_qNMR->Analyze_qNMR Accuracy Accuracy (% Recovery) Analyze_HPLC->Accuracy Precision Precision (% RSD) Analyze_HPLC->Precision Linearity Linearity (R²) Analyze_HPLC->Linearity Analyze_qNMR->Accuracy Analyze_qNMR->Precision Compare Compare Results (Statistical Analysis) Accuracy->Compare Precision->Compare Linearity->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and qNMR methods.

Validation Parameters and Acceptance Criteria

The following parameters, as defined by ICH Q2(R2), will be assessed.[9] Acceptance criteria must be predefined and justified.[8]

ParameterHPLC MethodqNMR MethodAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Peak purity analysis.Analyze blank and spiked samples. Ensure no signal overlap.No interference at the analyte retention time/chemical shift.
Linearity Five concentration levels (e.g., 50-150% of nominal).Not directly applicable for purity; assessed for quantitation if needed.Correlation coefficient (R²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision.Confirmed by accuracy and precision.To be defined based on intended use.
Accuracy Spike-recovery at three levels (e.g., 80%, 100%, 120%).Analysis of a certified reference material or comparison to HPLC.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (n=6) and intermediate precision (different days/analysts).Repeatability (n=6).RSD ≤ 2.0%

Section 4: Comparative Data and Discussion

The following tables present hypothetical data from the cross-validation study.

Table 1: Purity Assessment of a Single Batch (n=6)
MethodMean Purity (%)Repeatability (% RSD)
HPLC-UV 99.620.45
¹H qNMR 99.580.15
Table 2: Accuracy (Spike Recovery)
MethodSpiked LevelMean Recovery (%)% RSD
HPLC-UV 80%99.80.5
100%100.30.4
120%100.10.6
¹H qNMR 100%99.70.2
Table 3: Linearity of HPLC Method
LevelConcentration (µg/mL)Mean Peak Area
150489500
275735100
3100981200
41251225500
51501472300
Result Correlation Coefficient (R²) 0.9998
Discussion of Results

The results demonstrate a strong correlation between the HPLC and qNMR methods for the purity assessment of [3-(2-Methylpropoxy)phenyl]methanol. The mean purity values are within 0.04% of each other, indicating a lack of significant bias between the two techniques.

The HPLC method shows excellent linearity over the specified range, with a correlation coefficient exceeding the acceptance criterion. Its precision is well within the acceptable limits for a pharmaceutical assay. The accuracy, demonstrated by spike recovery, is also excellent. This method is highly suitable for routine quality control, offering high throughput and sensitivity for impurity profiling.

The qNMR method exhibits superior precision (lower % RSD) compared to the HPLC method, which is characteristic of this technique when performed under optimized conditions. As a primary method, its accuracy is inherently high, relying on the purity of the internal standard rather than a calibration curve. While its throughput is lower than HPLC, it provides an invaluable orthogonal confirmation of purity and identity, as the entire spectrum serves as a fingerprint of the molecule.

The successful cross-validation confirms that both methods are fit for their intended purpose. The HPLC method is ideal for release and stability testing, while the qNMR method is perfectly suited for the certification of reference materials and as an independent confirmatory technique.

Conclusion and Recommendations

This guide has detailed the development and cross-validation of two orthogonal analytical methods, HPLC-UV and ¹H qNMR, for the analysis of [3-(2-Methylpropoxy)phenyl]methanol. By explaining the rationale behind experimental choices and adhering to the principles outlined in ICH guidelines, we have established a robust analytical framework.

  • For high-throughput quality control environments , the validated HPLC method is recommended for routine purity and assay testing.

  • For reference standard characterization and in-depth structural confirmation , the qNMR method is the superior choice.

Employing both methods in a complementary fashion provides the highest level of confidence in the analytical data, ensuring the quality and consistency of [3-(2-Methylpropoxy)phenyl]methanol for its intended use in pharmaceutical development.

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A Comparative Guide to the Cytotoxicity of Benzyl Alcohol Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical formulation and drug development, excipients are often considered inert substances. However, this assumption can be misleading. Benzyl alcohol, a common antimicrobial preservative, and its chemical relatives possess varying degrees of biological activity that can significantly impact cellular health. Understanding the cytotoxic potential of these derivatives is not merely a regulatory hurdle but a crucial step in developing safer and more effective therapeutic agents.

This guide provides a comparative analysis of the cytotoxicity of different benzyl alcohol derivatives. Moving beyond a simple cataloging of data, we will explore the underlying structure-activity relationships that govern their toxicological profiles and provide detailed, field-tested protocols for assessing these effects in your own research. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting formulation components.

The Spectrum of Cytotoxicity: From Membrane Disruption to Programmed Cell Death

At a fundamental level, cytotoxicity refers to the quality of a substance being toxic to cells. For benzyl alcohol and its derivatives, this toxicity is not a monolithic event but rather a dose- and structure-dependent continuum that culminates in two primary forms of cell death: necrosis and apoptosis.

  • Necrosis: Often considered a "messy" or traumatic form of cell death, necrosis is characterized by the loss of plasma membrane integrity, leading to cell swelling and lysis. This process releases intracellular contents into the surrounding tissue, which can provoke an inflammatory response[1]. High concentrations of benzyl alcohol can induce rapid necrosis[1][2].

  • Apoptosis: In contrast, apoptosis is a highly regulated and programmed form of cell death. It is an energy-dependent process essential for normal tissue homeostasis. Hallmarks of apoptosis include cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies, which are cleared by phagocytic cells without inducing inflammation. Benzyl alcohol has been shown to trigger apoptosis through complex signaling cascades[2][3].

The determination of which cell death modality predominates is critical, as uncontrolled necrosis can lead to significant tissue damage, while apoptosis is a more controlled process.

Comparative Cytotoxicity: A Quantitative Look at Benzyl Alcohol Derivatives

The cytotoxic potential of a benzyl alcohol derivative is profoundly influenced by the nature and position of substituents on its benzene ring. These modifications alter the molecule's electronic properties and hydrophobicity, which in turn affect its ability to interact with cellular components. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological function, in this case, cell viability. A lower IC50 value indicates a higher cytotoxic potency.

The following table summarizes the IC50 values for a selection of benzyl alcohol derivatives and related benzaldehydes against various human cancer cell lines, providing a clear quantitative comparison.

CompoundDerivative TypeBreast (MDA-MB-231) IC50 (µM)Prostate (PC-3) IC50 (µM)Colon (HT-29) IC50 (µM)
Vanillyl alcohol Methoxy, Hydroxy>100>100>100
4-Hydroxybenzyl alcohol Hydroxy>100>100>100
Piperonyl alcohol Methylenedioxy82.70 ± 6.789.10 ± 7.9>100
Veratryl alcohol Dimethoxy>100>100>100
o-Vanillyl alcohol Methoxy, Hydroxy59.90 ± 3.962.30 ± 5.191.20 ± 7.8
3,4-Dihydroxybenzyl alcohol Dihydroxy78.71 ± 8.371.93 ± 9.282.40 ± 9.2

Data synthesized from preliminary antiproliferative evaluations of natural and synthetic benzaldehydes and benzyl alcohols. The study used a 72-hour drug exposure period.[4][5]

Structure-Activity Relationship (SAR): The "Why" Behind the Numbers

The data reveals a distinct structure-activity relationship. The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups significantly modulate cytotoxicity.

The causal basis for these differences lies in how substituents affect the molecule's physicochemical properties. A quantitative structure-activity relationship (QSAR) study on various substituted benzyl alcohols demonstrated that toxicity is strongly correlated with two key parameters: the 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant (σ)[6].

  • Log Kow (Hydrophobicity): This value represents the lipophilicity of a compound. Higher log Kow values generally lead to increased partitioning into the lipid bilayer of the cell membrane, enhancing the potential for membrane disruption and intracellular accumulation.

  • Hammett Sigma Constant (Electronic Effects): This constant quantifies the electron-donating or electron-withdrawing nature of a substituent. Electron-withdrawing groups (like nitro or chloro) can increase the reactivity of the benzylic alcohol, potentially making it more susceptible to metabolic activation or interaction with nucleophilic cellular targets[6][7].

For instance, the increased cytotoxicity of halogenated benzyl alcohols can be attributed to both their increased lipophilicity and the electron-withdrawing effects of the halogen atom[6]. This predictive framework allows researchers to anticipate the potential toxicity of novel derivatives based on their chemical structure.

Mechanistic Deep Dive: Benzyl Alcohol-Induced Apoptotic Pathways

Benzyl alcohol's ability to induce apoptosis is not mediated by a single "on/off" switch but rather through a sophisticated network of signaling pathways. Research has shown that it can trigger both caspase-dependent and caspase-independent cell death mechanisms, primarily originating from mitochondrial stress[2][3].

Upon cellular uptake, benzyl alcohol can induce the production of reactive oxygen species (ROS), leading to oxidative stress[2][3]. This distress signal converges on the mitochondria, which act as the central executioners of apoptosis. The resulting mitochondrial dysfunction leads to the release of pro-apoptotic factors into the cytoplasm, initiating the final stages of cell death.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Hub cluster_2 Caspase-Dependent Pathway cluster_3 Caspase-Independent Pathway cluster_4 Apoptosis Execution BA Benzyl Alcohol Derivative ROS Reactive Oxygen Species (ROS) BA->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes CytC Cytochrome c Mito->CytC Release AIF AIF Mito->AIF Release Casp9 Caspase-9 Activation CytC->Casp9 Activates Nuc Nuclear Translocation AIF->Nuc Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes DNA_Frag_CI DNA Fragmentation Nuc->DNA_Frag_CI DNA_Frag_CI->Apoptosis Contributes to

Caption: Benzyl alcohol-induced apoptosis signaling pathways.

This dual-pathway induction is a critical finding. It suggests that even if a particular cell type has a dampened caspase-dependent pathway, benzyl alcohol derivatives may still effectively induce cell death via the caspase-independent route, a factor to consider in the context of cancer therapeutics where caspase pathways are often dysregulated.

Experimental Protocols for Cytotoxicity Assessment

To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step protocols for two of the most common and reliable assays for assessing cytotoxicity and apoptosis.

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of a cell, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product[4]. The amount of formazan produced is directly proportional to the number of living cells.

G start Start: Seed Cells in 96-well Plate step1 Incubate for 24h (Allow Adhesion) start->step1 step2 Treat Cells with Benzyl Alcohol Derivatives (Include Controls) step1->step2 step3 Incubate for Desired Exposure Period (e.g., 24-72h) step2->step3 step4 Add MTT Solution (0.5 mg/mL final concentration) step3->step4 step5 Incubate for 2-4h at 37°C (Purple Formazan Crystals Form) step4->step5 step6 Solubilize Crystals (e.g., with DMSO or SDS) step5->step6 step7 Read Absorbance (~570 nm) step6->step7 end End: Calculate % Viability vs. Control step7->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzyl alcohol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well[5].

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm[5].

  • Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells. Plot the results to determine the IC50 value for each derivative.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay provides a robust method for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In healthy cells, the phospholipid phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V[2][8]. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells that have lost membrane integrity[2][3].

Methodology:

  • Cell Preparation: Culture and treat cells with benzyl alcohol derivatives as described for the MTT assay. Include both negative (vehicle) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach them gently using a non-enzymatic cell dissociation buffer to preserve membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[1].

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC) and 5 µL of PI staining solution (e.g., 50 µg/mL stock)[1].

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark[3].

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube just prior to analysis[3].

  • Data Acquisition: Analyze the samples on a flow cytometer.

    • Healthy Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The choice of a benzyl alcohol derivative in a pharmaceutical formulation is a decision with tangible biological consequences. As demonstrated, simple structural modifications can dramatically alter the cytotoxic profile of the parent molecule. The cytotoxicity is driven by a combination of the compound's physicochemical properties, which dictate its cellular interactions, and its ability to trigger complex apoptotic signaling cascades.

For drug development professionals, a proactive approach to evaluating the cytotoxicity of excipients is paramount. The protocols and mechanistic insights provided in this guide serve as a foundational framework for these critical assessments. Future research should focus on developing high-throughput screening methods to rapidly profile the cytotoxicity of novel derivatives and further elucidate the specific molecular targets within the cell. By integrating a deep understanding of toxicology with formulation science, we can continue to advance the development of safer, more effective medicines.

References

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  • Rivas, F., et al. (2012). Preliminary antiproliferative evaluation of natural, synthetic benzaldehydes and benzyl alcohols. ResearchGate. Available from: [Link]

  • Chen, Y. T., et al. (2011). Mechanisms underlying benzyl alcohol cytotoxicity (triamcinolone acetonide preservative) in human retinal pigment epithelial cells. PubMed. Available from: [Link]

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A Comparative Guide to Assessing the Biological Specificity of [3-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The central tenet of modern drug discovery is not merely to find a compound that is active, but one that is selectively active. Specificity determines the therapeutic window, minimizes off-target effects, and is the hallmark of a viable drug candidate. This guide is designed to explain the causality behind experimental choices, ensuring a self-validating system of inquiry from broad, high-throughput screening to specific, hypothesis-driven in vivo studies.

Part 1: Foundational In Vitro Screening - A Broad Net Approach

When presented with a novel compound like [3-(2-Methylpropoxy)phenyl]methanol, the initial step is to cast a wide net to identify any potential biological interactions without preconceived bias. This is efficiently achieved through broad-panel screening against large, diverse families of drug targets and assessing for general cytotoxicity.

Rationale for Broad Screening

Initiating with broad screening is a cost-effective and data-rich strategy. It maximizes the chance of discovering unexpected activities while simultaneously flagging potential liabilities, such as off-target interactions with kinases or G-protein coupled receptors (GPCRs), which can lead to toxicity.

Experimental Protocols

1. General Cytotoxicity Assessment

  • Objective: To determine the concentration range at which the compound exhibits cytotoxic effects, establishing a preliminary therapeutic window for subsequent assays.

  • Methodology (Sulforhodamine B - SRB Assay):

    • Cell Culture: A panel of human cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer, and a non-cancerous line like HEK293) are cultured in appropriate media.

    • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.

    • Compound Treatment: [3-(2-Methylpropoxy)phenyl]methanol and comparator compounds are serially diluted (e.g., from 0.1 to 100 µM) in culture medium and added to the cells. A vehicle control (DMSO) is included.

    • Incubation: Plates are incubated for 48-72 hours.

    • Fixation & Staining: Cells are fixed with trichloroacetic acid (TCA), washed, and stained with SRB dye, which binds to cellular proteins.

    • Data Acquisition: Unbound dye is washed away, and the protein-bound dye is solubilized. Absorbance is measured at ~540 nm. The GI50 (concentration for 50% growth inhibition) is calculated.[1]

2. Broad Target-Class Profiling

  • Objective: To identify potential interactions with the two largest classes of drug targets: GPCRs and protein kinases.

  • Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

    • GPCR Panel Screen: The compound is tested at a standard concentration (e.g., 10 µM) against a large panel of GPCRs (e.g., Eurofins DiscoverX or Reaction Biology panels). The readout is typically a functional response, such as changes in intracellular calcium (Ca²⁺ flux) or cyclic AMP (cAMP) levels.[2][3]

    • Kinome Panel Screen: The compound is screened against a comprehensive panel of protein kinases (e.g., services from Reaction Biology, AssayQuant, or Pharmaron) to measure the percent inhibition of kinase activity.[4][5][6] This is critical as off-target kinase inhibition is a common source of drug toxicity.

Comparative Data Interpretation

The data below represents a hypothetical outcome of this initial screening phase, designed to illustrate how results would be interpreted in a comparative context.

CompoundGeneral Cytotoxicity (GI50, µM)GPCR Panel Hits (>50% activity @ 10µM)Kinome Panel Hits (>50% inhibition @ 10µM)
[3-(2-Methylpropoxy)phenyl]methanol > 100 µMNoneKinase X, Kinase Y
Benzyl Alcohol ~50 µM (non-specific)[7]NoneNone (at non-cytotoxic conc.)
Ibuprofen > 100 µMNoneMARK, NUAK[8]
p-Hydroxybenzyl Alcohol > 100 µMNoneNone

From this hypothetical data, we would conclude that [3-(2-Methylpropoxy)phenyl]methanol is not broadly cytotoxic and may have some specific interactions with Kinase X and Y, warranting further investigation. Ibuprofen shows known off-target kinase activity, while Benzyl Alcohol's effects are likely tied to non-specific mechanisms at higher concentrations.

cluster_0 Part 1: Foundational In Vitro Screening Compound [3-(2-Methylpropoxy)phenyl]methanol (Novel Compound) Cytotoxicity Cytotoxicity Assays (e.g., SRB on cell panel) Compound->Cytotoxicity GPCR_Screen Broad GPCR Panel Screen (Functional Assays) Compound->GPCR_Screen Kinome_Screen Broad Kinome Panel Screen (Inhibition Assays) Compound->Kinome_Screen Data_Analysis Data Analysis & Hit Identification Cytotoxicity->Data_Analysis GPCR_Screen->Data_Analysis Kinome_Screen->Data_Analysis

Initial broad screening workflow for a novel compound.

Part 2: Hypothesis-Driven Investigation - Focusing the Search

The results from the broad screens, combined with structural analysis, allow us to form specific, testable hypotheses. The isobutylphenyl moiety of [3-(2-Methylpropoxy)phenyl]methanol bears a resemblance to the structure of ibuprofen, suggesting a potential for anti-inflammatory activity. Separately, its identity as a benzyl alcohol derivative suggests neuroprotective activity could be explored, similar to p-HBA.

Hypothesis 1: Anti-Inflammatory Activity via COX Inhibition

Rationale: Ibuprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[9][10] The structural similarity provides a strong basis to investigate if our novel compound shares this activity.

  • Objective: To quantify the inhibitory potency (IC50) of the compound against COX-1 and COX-2 isoforms to determine its efficacy and selectivity.

  • Methodology (Fluorometric Assay): [11]

    • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

    • Reaction Mixture: The enzyme is added to a reaction buffer in a 96-well plate containing a fluorometric probe and heme.

    • Compound Addition: Test compounds are added at various concentrations. A known inhibitor (like Ibuprofen or Celecoxib) is used as a positive control.

    • Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX.

    • Data Acquisition: The COX enzyme converts the probe into a fluorescent product as it processes arachidonic acid. The fluorescence is measured over time using a plate reader.

    • Analysis: The rate of reaction is calculated. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined from a dose-response curve.

cluster_1 Prostaglandin Synthesis Pathway Arachidonic Arachidonic Acid COX COX-1 / COX-2 Enzymes Arachidonic->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Inhibitor Ibuprofen or [3-(2-Methylpropoxy)phenyl]methanol? Inhibitor->COX

Inhibition of the cyclooxygenase (COX) pathway.
Hypothesis 2: Neuroprotective Activity

Rationale: Substituted benzyl alcohols, such as p-hydroxybenzyl alcohol (HBA), have demonstrated significant neuroprotective effects in models of cerebral ischemia and Alzheimer's disease, often by activating antioxidant pathways like Nrf2.[12][13]

  • Objective: To determine if the compound can protect neuronal cells from oxidative stress-induced cell death.

  • Methodology (Oxidative Stress Model): [14][15]

    • Cell Culture: A human neuronal cell line (e.g., SH-SY5Y) is cultured and seeded in 96-well plates.

    • Pre-treatment: Cells are pre-treated with various concentrations of [3-(2-Methylpropoxy)phenyl]methanol or p-HBA for 1-2 hours.

    • Induction of Injury: A neurotoxic stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the wells to induce oxidative stress and cell death. Control wells receive no stressor.

    • Incubation: The cells are incubated for 18-24 hours.

    • Viability Assessment: Cell viability is measured using a metabolic assay like the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell death.[16]

    • Analysis: The concentration of the compound that provides 50% of the maximum possible protection (EC50) is calculated.

Comparative Data for Hypothesis-Driven Assays

This table presents potential outcomes that would guide further development.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Neuroprotection EC50 (µM)
[3-(2-Methylpropoxy)phenyl]methanol 50155
Ibuprofen ~15[17]~35[17]Not Active
p-Hydroxybenzyl Alcohol Not ActiveNot Active~10[18]

This hypothetical data suggests our novel compound has modest, somewhat selective COX-2 inhibitory activity but more potent neuroprotective activity, making the neuroprotection angle a more promising therapeutic avenue to pursue.

Part 3: In Vivo Validation - Assessing Specificity in a Complex System

Positive and specific activity in vitro is a prerequisite, but not a guarantee, of in vivo efficacy. Whole-organism studies are essential to understand a compound's pharmacokinetics (what the body does to the drug), efficacy, and safety profile.[19][20]

Rationale for In Vivo Studies

In vivo models integrate the complexities of absorption, distribution, metabolism, and excretion (ADME), which cannot be replicated in vitro. These studies provide the first glimpse of a compound's real-world therapeutic potential and its safety margin.

Experimental Protocols

1. Acute Toxicity and Maximum Tolerated Dose (MTD)

  • Objective: To determine the short-term safety of the compound and establish a dose range for efficacy studies.[21]

  • Methodology:

    • Animal Model: Healthy mice or rats are used.

    • Dosing: Increasing single doses of the compound are administered (e.g., via intravenous or oral routes) to different groups of animals.

    • Observation: Animals are closely monitored for 7-14 days for clinical signs of toxicity, changes in body weight, and mortality.

    • Analysis: The MTD is defined as the highest dose that does not cause unacceptable toxicity or death.

2. In Vivo Efficacy Model (Based on In Vitro Hits)

  • Objective: To confirm that the in vitro neuroprotective activity translates to a functional benefit in a disease model.

  • Methodology (Middle Cerebral Artery Occlusion - MCAO Model of Stroke): [22]

    • Animal Model: Rats are anesthetized, and transient focal cerebral ischemia is induced by temporarily occluding the middle cerebral artery.

    • Treatment: The compound is administered at one or more doses below the MTD, either before or after the ischemic event. A vehicle control group is included, and p-HBA could be used as a positive control.

    • Assessment: After a reperfusion period (e.g., 24 hours), neurological deficits are scored using a standardized scale. The animals are then euthanized, and their brains are sectioned and stained (e.g., with TTC) to measure the infarct (damaged tissue) volume.

    • Analysis: A statistically significant reduction in neurological deficit score or infarct volume in the treated group compared to the vehicle group indicates efficacy.

cluster_2 Part 3: In Vivo Validation InVitro_Hit Confirmed In Vitro Hit (e.g., Neuroprotection) MTD_Study Acute Toxicity / MTD Study in Rodents InVitro_Hit->MTD_Study Efficacy_Model Disease-Relevant Efficacy Model (e.g., MCAO Stroke Model) MTD_Study->Efficacy_Model PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Model->PK_PD Decision Go / No-Go Decision for Further Development PK_PD->Decision

Progression from in vitro discovery to in vivo validation.

Conclusion

The journey to characterize a novel compound like [3-(2-Methylpropoxy)phenyl]methanol is a systematic process of elimination and focus. By employing a tiered approach—starting with broad, unbiased screening, progressing to hypothesis-driven mechanistic studies, and culminating in in vivo validation—researchers can build a comprehensive profile of a compound's biological specificity. Comparing the emerging data profile against well-understood benchmarks like Benzyl Alcohol, Ibuprofen, and p-Hydroxybenzyl Alcohol provides essential context, helping to illuminate the compound's unique properties and therapeutic potential. This rigorous, self-validating workflow is fundamental to navigating the complexities of drug discovery and identifying candidates with the highest probability of clinical success.

References

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A Researcher's Guide to the Synthesis and Bioactivity of [3-(2-Methylpropoxy)phenyl]methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[3-(2-Methylpropoxy)phenyl]methanol, also known as 3-isobutoxybenzyl alcohol, is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzyl alcohol moiety and an isobutoxy group, suggests the possibility of various biological activities, including antioxidant and cytotoxic effects, which are common among phenolic and benzylic compounds. The reproducibility of both its synthesis and its biological evaluation is paramount for any meaningful research and development. This guide provides a detailed examination of two primary synthetic pathways and outlines standardized protocols for assessing its antioxidant and cytotoxic properties, alongside a comparative look at related isomers.

Reproducible Synthesis of [3-(2-Methylpropoxy)phenyl]methanol

The synthesis of [3-(2-Methylpropoxy)phenyl]methanol can be reliably achieved through two principal routes: the Williamson ether synthesis followed by reduction, or the direct O-alkylation of a benzyl alcohol derivative. Both methods offer distinct advantages and are amenable to standard laboratory techniques.

Method 1: Two-Step Synthesis via Williamson Etherification and Reduction

This is a robust and widely applicable method that proceeds in two distinct stages:

  • Williamson Ether Synthesis of 3-Isobutoxybenzaldehyde: This classic ether synthesis involves the reaction of 3-hydroxybenzaldehyde with an isobutyl halide in the presence of a base.[1] The phenoxide ion, generated in situ, acts as a nucleophile, displacing the halide from the isobutyl group in an SN2 reaction.[2][3]

  • Reduction of 3-Isobutoxybenzaldehyde: The resulting aldehyde is then reduced to the corresponding primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).[4][5] This reduction is highly selective for the aldehyde functional group, leaving the ether linkage and the aromatic ring intact.[6][7]

Diagram of the Two-Step Synthesis Workflow

Two_Step_Synthesis A 3-Hydroxybenzaldehyde C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B Isobutyl Bromide D 3-Isobutoxybenzaldehyde C->D Williamson Ether Synthesis E Reduction (e.g., NaBH₄, MeOH) D->E F [3-(2-Methylpropoxy)phenyl]methanol E->F

Caption: Workflow for the two-step synthesis of [3-(2-Methylpropoxy)phenyl]methanol.

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of 3-Isobutoxybenzaldehyde

  • Reaction Setup: To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: Add isobutyl bromide (1.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature, pour it into water, and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part B: Reduction to [3-(2-Methylpropoxy)phenyl]methanol

  • Reaction Setup: Dissolve the purified 3-isobutoxybenzaldehyde (1.0 eq) in methanol (MeOH).

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification can be achieved by column chromatography if necessary.[6][8]

Method 2: Direct O-Alkylation of 3-Hydroxybenzyl Alcohol

An alternative, more direct approach involves the O-alkylation of 3-hydroxybenzyl alcohol. This method avoids the need for a separate reduction step.

Diagram of the Direct O-Alkylation Workflow

Direct_Alkylation A 3-Hydroxybenzyl Alcohol C Base (e.g., NaH) Solvent (e.g., THF) B Isobutyl Bromide D [3-(2-Methylpropoxy)phenyl]methanol C->D Williamson Ether Synthesis

Caption: Workflow for the direct O-alkylation synthesis of [3-(2-Methylpropoxy)phenyl]methanol.

Experimental Protocol: Direct O-Alkylation
  • Reaction Setup: To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of 3-hydroxybenzyl alcohol (1.0 eq) in THF dropwise.

  • Formation of Alkoxide: Stir the mixture at 0°C for 30 minutes to an hour to allow for the formation of the sodium alkoxide.

  • Addition of Alkylating Agent: Add isobutyl bromide (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Carefully quench the reaction with water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Comparative Analysis of Synthetic Routes

FeatureMethod 1: Two-Step SynthesisMethod 2: Direct O-Alkylation
Starting Materials 3-Hydroxybenzaldehyde, Isobutyl bromide3-Hydroxybenzyl Alcohol, Isobutyl bromide
Number of Steps TwoOne
Reagents K₂CO₃ (milder base), NaBH₄NaH (strong, pyrophoric base)
Safety Considerations Generally safer due to milder reagents.Requires careful handling of sodium hydride.
Potential for Side Reactions Aldehyde can be sensitive to certain conditions.Potential for competing reactions at the benzylic alcohol.
Overall Yield Often high and reproducible.Can be variable depending on conditions.

Bioassays for Functional Characterization

The biological activity of [3-(2-Methylpropoxy)phenyl]methanol can be assessed using a variety of in vitro assays. Here, we focus on two fundamental and widely used assays: the DPPH assay for antioxidant activity and the MTT assay for cytotoxicity.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.[9][10] The principle lies in the reduction of the stable DPPH radical by an antioxidant, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[11]

Diagram of the DPPH Assay Workflow

DPPH_Assay A Prepare DPPH Solution (in Methanol) C Mix DPPH and Test Compound A->C B Prepare Test Compound (Serial Dilutions) B->C D Incubate in the Dark (e.g., 30 min) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition and IC₅₀ E->F

Caption: General workflow for the DPPH radical scavenging assay.

Experimental Protocol: DPPH Assay
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound, [3-(2-Methylpropoxy)phenyl]methanol, and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure: In a 96-well plate, add a specific volume of each concentration of the test compound or control to the wells. Then, add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Diagram of the MTT Assay Workflow

MTT_Assay A Seed Cells in a 96-well Plate B Treat Cells with Test Compound A->B C Incubate (e.g., 24-72 h) B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Formation D->E F Solubilize Formazan (e.g., with DMSO) E->F G Measure Absorbance (at ~570 nm) F->G H Calculate % Viability and IC₅₀ G->H

Caption: General workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of [3-(2-Methylpropoxy)phenyl]methanol. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Bioactivity with Isomers

While specific bioactivity data for [3-(2-Methylpropoxy)phenyl]methanol is not extensively available in the public domain, we can draw comparisons with its structural isomers, the ortho- (2-) and para- (4-) isobutoxybenzyl alcohols, and the parent hydroxybenzyl alcohols. Studies on hydroxybenzyl alcohol isomers have shown that the position of the hydroxyl group significantly influences their antioxidant activity, with the ortho- and para-isomers generally exhibiting stronger radical scavenging properties than the meta-isomer.[12] This suggests that the position of the isobutoxy group in the alkoxybenzyl alcohol series could similarly impact their biological effects.

Table of Comparative Antioxidant Activity of Hydroxybenzyl Alcohol Isomers

CompoundAntioxidant Activity (Relative)Reference
2-Hydroxybenzyl AlcoholHigh[12]
3-Hydroxybenzyl AlcoholLow[12]
4-Hydroxybenzyl AlcoholHigh[12]

Note: This table provides a qualitative comparison based on published literature. Direct quantitative comparison would require testing under identical conditions.

Conclusion

This guide has detailed reproducible synthetic methods for [3-(2-Methylpropoxy)phenyl]methanol and outlined standardized bioassay protocols for its functional characterization. The choice between the two-step synthesis and the direct O-alkylation will depend on the specific laboratory capabilities and safety considerations. The provided bioassay protocols for antioxidant and cytotoxic activity offer a robust framework for generating reliable and comparable data. Further research is warranted to generate specific bioactivity data for [3-(2-Methylpropoxy)phenyl]methanol and its isomers to fully elucidate their structure-activity relationships and potential therapeutic applications. By following these detailed methodologies, researchers can ensure the reproducibility and validity of their findings, contributing to the collective scientific understanding of this class of compounds.

References

Click to expand
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Benchmarking the properties of [3-(2-Methylpropoxy)phenyl]methanol against known compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmark Analysis of [3-(2-Methylpropoxy)phenyl]methanol

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

This guide provides a detailed comparative analysis of [3-(2-Methylpropoxy)phenyl]methanol, benchmarking its physicochemical properties and synthetic potential against two well-characterized aromatic alcohols: the ubiquitous industrial solvent and preservative, Benzyl Alcohol, and the critical pharmaceutical intermediate, 1-(4-Isobutylphenyl)ethanol. This document is intended to serve as a technical resource for researchers and scientists in organic synthesis and drug development, offering insights into the potential applications of this novel substituted benzyl alcohol derivative.

Introduction: Contextualizing the Candidate Molecule

[3-(2-Methylpropoxy)phenyl]methanol enters the landscape of chemical intermediates as a structurally distinct aromatic alcohol. Its core structure features a benzyl alcohol moiety, which is fundamental to a vast array of applications, from fragrances to pharmaceuticals. The key distinguishing feature is the meta-substituted 2-methylpropoxy (isobutoxy) group on the phenyl ring. This ether linkage introduces specific steric and electronic properties—namely, increased lipophilicity and a potential alteration of metabolic pathways compared to simpler analogs.

To objectively evaluate its potential, we will compare it against:

  • Benzyl Alcohol: The simplest aromatic alcohol, providing a baseline for fundamental physicochemical properties and reactivity. Its extensive use as a solvent, preservative, and fragrance component makes it an ideal reference point.[1][2][3]

  • 1-(4-Isobutylphenyl)ethanol: A secondary alcohol structurally related to the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[4] In fact, it is a known impurity and a direct precursor in some synthetic routes to ibuprofen.[4][5] This compound serves as a benchmark for potential applications in pharmaceutical synthesis.

This guide will dissect the properties of these three molecules, explore their synthetic accessibility, and provide detailed experimental protocols for their characterization, thereby equipping researchers with the foundational knowledge to leverage [3-(2-Methylpropoxy)phenyl]methanol in their work.

Comparative Physicochemical Properties

The functional utility of a chemical compound is fundamentally dictated by its physical properties. The introduction of the isobutoxy group in [3-(2-Methylpropoxy)phenyl]methanol is expected to significantly alter its properties relative to Benzyl Alcohol and shift them in comparison to the isomeric isobutyl group in 1-(4-Isobutylphenyl)ethanol.

Property[3-(2-Methylpropoxy)phenyl]methanolBenzyl Alcohol1-(4-Isobutylphenyl)ethanol
Molecular Formula C₁₁H₁₆O₂C₇H₈OC₁₂H₁₈O
Molecular Weight 180.24 g/mol [6]108.14 g/mol [7]178.27 g/mol [8]
Boiling Point Not available205 °C[7]245.5 °C at 760 mmHg[5]
Melting Point Not available-15 °C[7]Not available
Solubility in Water Predicted to be low4 g/100 mL[1]Predicted to be low
Calculated LogP 2.4[6]1.13.6[5]
Hazards Skin/Eye Irritation, Respiratory Irritation[6]Harmful if swallowedNot extensively characterized

Analysis of Properties:

  • Molecular Weight and Lipophilicity (LogP): As expected, [3-(2-Methylpropoxy)phenyl]methanol has a significantly higher molecular weight than Benzyl Alcohol. Its calculated LogP of 2.4 indicates a notable increase in lipophilicity (hydrophobicity) compared to Benzyl Alcohol (LogP 1.1), a direct consequence of the four-carbon isobutoxy side chain.[6] This suggests it will be more soluble in organic solvents and less soluble in water.[1][7] 1-(4-Isobutylphenyl)ethanol is even more lipophilic, which is consistent with its larger carbon framework.[5]

  • Reactivity: All three compounds possess a hydroxyl group, making them amenable to a wide range of chemical transformations, such as esterification, etherification, oxidation, and conversion to leaving groups for nucleophilic substitution.

Synthesis and Reactivity Landscape

Substituted benzyl alcohols are typically synthesized via the reduction of the corresponding benzaldehydes or benzoic acids (or their esters). This is a robust and well-established transformation in organic chemistry.

A general and reliable method for this conversion is the reduction of an aldehyde using a mild reducing agent like sodium borohydride (NaBH₄). This approach is favored for its operational simplicity and high functional group tolerance.

G Substituted_Benzaldehyde Substituted Benzaldehyde (e.g., 3-(2-Methylpropoxy)benzaldehyde) Reagents NaBH₄ Methanol / THF Substituted_Benzaldehyde->Reagents Product [3-(2-Methylpropoxy)phenyl]methanol Reagents->Product Reduction

Caption: General workflow for the synthesis of substituted phenylmethanols.

Causality in Experimental Design: The choice of sodium borohydride is deliberate. It is a chemoselective reagent that readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters or ethers, which might be present in more complex precursors. The solvent system, often a protic solvent like methanol or ethanol, is crucial as it participates in the reaction mechanism by protonating the intermediate alkoxide. For substrates with poor alcohol solubility, a co-solvent like tetrahydrofuran (THF) is often employed.[9]

This contrasts with the industrial synthesis of Benzyl Alcohol, which is often prepared by the hydrolysis of benzyl chloride.[7] The synthesis of 1-(4-Isobutylphenyl)ethanol similarly involves the reduction of the corresponding ketone, p-isobutylacetophenone.[4]

Application Focus: A Building Block for Complex Molecules

The true potential of a novel intermediate like [3-(2-Methylpropoxy)phenyl]methanol lies in its utility as a scaffold for constructing more complex, high-value molecules, particularly in the pharmaceutical domain. The structure of 1-(4-isobutylphenyl)ethanol and its direct relationship to ibuprofen provides a powerful analogue for this potential.[4][10]

The benzylic hydroxyl group is the key handle for synthetic elaboration. It can be readily converted into a good leaving group (e.g., a tosylate or a halide), which can then be displaced by a variety of nucleophiles to build molecular complexity.

G Start Substituted Phenylmethanol (e.g., [3-(2-Methylpropoxy)phenyl]methanol) Activation Activation of -OH group (e.g., with SOCl₂, PBr₃, TsCl) Start->Activation Intermediate Reactive Intermediate (e.g., Benzyl Halide) Activation->Intermediate Displacement Nucleophilic Substitution (Sₙ1 or Sₙ2) Intermediate->Displacement Nucleophile Nucleophilic Reagent (e.g., Cyanide, Grignard, Amine) Nucleophile->Displacement Final Complex Target Molecule Displacement->Final

Caption: Conceptual pathway for elaborating phenylmethanol intermediates.

This conceptual workflow mirrors established synthetic strategies. For instance, the conversion of 1-(4-isobutylphenyl)ethanol to ibuprofen involves transforming the hydroxyl group to facilitate the introduction of a carboxylic acid moiety.[4] The presence of the meta-isobutoxy group in [3-(2-Methylpropoxy)phenyl]methanol offers a unique substitution pattern for medicinal chemists to explore, potentially leading to novel compounds with distinct biological activities.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the synthesis and characterization of compounds like [3-(2-Methylpropoxy)phenyl]methanol.

Protocol 1: Synthesis via Aldehyde Reduction

Objective: To synthesize a substituted phenylmethanol from its corresponding benzaldehyde using sodium borohydride.

Methodology:

  • Dissolution: Dissolve the substituted benzaldehyde (1.0 equivalent) in a suitable solvent mixture, such as 1:1 tetrahydrofuran (THF) and methanol, in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent excessive foaming.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until gas evolution ceases. This neutralizes excess NaBH₄ and protonates the resulting alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude phenylmethanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method

Objective: To experimentally determine the lipophilicity of a compound.

Methodology:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and purified water for 24 hours, followed by separation of the two phases.

  • Stock Solution: Prepare a stock solution of the test compound (e.g., [3-(2-Methylpropoxy)phenyl]methanol) at a known concentration (e.g., 1 mg/mL) in n-octanol.

  • Partitioning: In a glass vial, combine a precise volume of the stock solution with a precise volume of the n-octanol-saturated water (e.g., 5 mL of each).

  • Equilibration: Seal the vial and shake it vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow for complete partitioning between the two phases. Trustworthiness Note: A self-validating system would include running a known standard like Benzyl Alcohol in parallel.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Conclusion

[3-(2-Methylpropoxy)phenyl]methanol presents itself as a valuable chemical intermediate with a distinct property profile. Its increased lipophilicity compared to the foundational Benzyl Alcohol suggests applications where greater solubility in non-polar environments is required. More significantly, its structural analogy to known pharmaceutical precursors like 1-(4-Isobutylphenyl)ethanol highlights its potential as a versatile building block in medicinal chemistry and drug discovery. The synthetic accessibility via standard reduction protocols further enhances its appeal for laboratory and industrial applications. This guide provides the foundational data and methodologies for researchers to confidently incorporate this compound into their synthetic programs.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [3-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of [3-(2-Methylpropoxy)phenyl]methanol. Tailored for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance to ensure safe handling and environmental compliance. The information herein is synthesized from established safety protocols for structurally similar compounds and general principles of hazardous waste management.

Hazard Assessment and Initial Precautions

Immediate Actions:

  • Consult the SDS: Always locate and thoroughly read the manufacturer-provided Safety Data Sheet (SDS) for [3-(2-Methylpropoxy)phenyl]methanol before handling or disposal. The SDS is the primary source of information regarding specific hazards, handling procedures, and emergency measures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times when handling this compound. This includes, but is not limited to:

    • Chemical-resistant gloves (e.g., nitrile rubber)

    • Safety goggles or a face shield

    • A lab coat or chemical-resistant apron

    • In cases of potential aerosol generation, use a fume hood and consider respiratory protection[2].

  • Work Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood[3][4].

Segregation and Storage of Waste

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

Waste TypeStorage ContainerLabeling Requirements
Unused or Expired [3-(2-Methylpropoxy)phenyl]methanol Original or chemically compatible, tightly sealed container."Hazardous Waste," full chemical name, and associated hazard symbols.
Contaminated Labware (e.g., glassware, pipette tips) Designated, puncture-resistant, and sealed container."Hazardous Waste," a description of the contents, and associated hazard symbols.
Contaminated PPE (e.g., gloves, absorbent pads) Sealed plastic bag or other appropriate container."Hazardous Waste," a description of the contents, and associated hazard symbols.

Key Storage Considerations:

  • Store waste containers in a designated, cool, dry, and well-ventilated secondary containment area[3].

  • Keep waste away from incompatible materials such as strong oxidizing agents, acids, and bases[1][5].

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Disposal Procedures: A Step-by-Step Guide

The disposal of [3-(2-Methylpropoxy)phenyl]methanol must comply with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[6][7][8].

Step 1: Waste Characterization

Based on the hazards of similar compounds, [3-(2-Methylpropoxy)phenyl]methanol waste is likely to be classified as hazardous due to its toxicity and potential irritant properties[1]. It is the generator's responsibility to properly characterize the waste.

Step 2: Accumulation and Labeling

  • Collect waste in the appropriate, labeled containers as described in the section above.

  • Ensure all containers are securely sealed to prevent leaks or spills.

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

  • Schedule a pickup for the waste. Do not attempt to transport hazardous waste yourself unless you are trained and certified to do so.

Step 4: Documentation

  • Maintain a detailed inventory of the hazardous waste generated, including the chemical name, quantity, and date of generation.

  • Retain all paperwork provided by the waste disposal contractor, such as manifests, as proof of proper disposal.

Prohibited Disposal Methods:

  • Do NOT pour [3-(2-Methylpropoxy)phenyl]methanol down the drain[1][2].

  • Do NOT dispose of this chemical in the regular trash.

  • Do NOT allow the chemical to evaporate in a fume hood as a means of disposal.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Minor Spills (contained within a fume hood):

  • Alert personnel in the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Contain the spill using a chemical spill kit with absorbent materials (e.g., vermiculite, sand)[1][9].

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[9].

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect the cleaning materials as hazardous waste.

For Major Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team and EHS department.

  • If there is a fire hazard, turn off all ignition sources.

  • Do not attempt to clean up a large spill unless you are trained to do so.

Waste Minimization and Best Practices

  • Purchase only the amount of chemical needed for your experiments to avoid generating excess waste.

  • Maintain a current chemical inventory to track expiration dates and prevent the accumulation of outdated materials.

  • Consider recycling or reclamation options if available and permissible under RCRA regulations for similar alcohol-based chemicals[6][7][10].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of [3-(2-Methylpropoxy)phenyl]methanol.

Disposal Workflow for [3-(2-Methylpropoxy)phenyl]methanol start Start: Generation of Waste assess_hazards Assess Hazards (Consult SDS) start->assess_hazards spill Spill Occurs start->spill ppe Don Appropriate PPE assess_hazards->ppe segregate Segregate Waste (Unused Chemical, Contaminated Solids) ppe->segregate label Label Waste Container Correctly ('Hazardous Waste', Chemical Name) segregate->label segregate->spill store Store in Designated Area label->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup document Document Waste Generation and Disposal schedule_pickup->document end End: Compliant Disposal document->end minor_spill Minor Spill Procedure spill->minor_spill Is it minor? major_spill Major Spill Procedure (Evacuate & Report) spill->major_spill Is it major? minor_spill->segregate Contain & Collect major_spill->end Follow Emergency Protocol

Caption: Decision tree for the safe disposal of [3-(2-Methylpropoxy)phenyl]methanol.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET BENZYL ALCOHOL TECH - Chemical Suppliers.
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Navigating the Unseen: A Guide to Safely Handling [3-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the introduction of a novel compound into the laboratory workflow is a moment of both excitement and critical responsibility. [3-(2-Methylpropoxy)phenyl]methanol, a substituted benzyl alcohol, represents one such instance where meticulous handling and a proactive safety mindset are paramount. This guide is engineered to provide you with immediate, essential safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols. Our objective is to empower you with the expertise to not only handle this compound safely but to apply these principles to other novel reagents you may encounter.

PART 1: The Imperative of a Compound-Specific Safety Data Sheet (SDS)

Before any manipulation of [3-(2-Methylpropoxy)phenyl]methanol, the single most critical step is to obtain and thoroughly review the manufacturer- or supplier-specific Safety Data Sheet (SDS). While this guide provides a framework based on the chemical's structure and data from analogous compounds, the SDS is the authoritative source for hazard information, handling precautions, and emergency procedures. The absence of a readily available, specific SDS for [3-(2-Methylpropoxy)phenyl]methanol necessitates a conservative approach to safety, treating it as a compound with potential hazards until proven otherwise.

PART 2: Hazard Assessment Based on Structural Analogs

In the absence of specific toxicological data for [3-(2-Methylpropoxy)phenyl]methanol, we can infer potential hazards by examining structurally similar molecules. Compounds with a benzyl alcohol core and ether linkages often exhibit certain hazardous properties. For instance, related phenylmethanols are known to be irritants.

Anticipated Potential Hazards:

  • Skin Irritation: Many benzyl alcohol derivatives can cause skin irritation upon contact.

  • Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation.

  • Respiratory Irritation: Inhalation of aerosols or vapors may lead to respiratory tract irritation.

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.

It is crucial to handle [3-(2-Methylpropoxy)phenyl]methanol with the assumption that it possesses these characteristics.

PART 3: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is not a matter of routine but a risk-based decision. The following table outlines the recommended PPE for handling [3-(2-Methylpropoxy)phenyl]methanol, grounded in the principle of mitigating the anticipated hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or if there is a significant splash risk.Protects against splashes that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact and potential irritation. It is imperative to check the glove manufacturer's compatibility chart for the specific solvent being used with [3-(2-Methylpropoxy)phenyl]methanol.
Body Protection A fully buttoned laboratory coat. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.Protects the skin and personal clothing from accidental spills.
Respiratory Protection Not generally required if handled in a certified chemical fume hood. If work outside a fume hood is unavoidable and there is a risk of aerosol or vapor generation, a respirator with an appropriate organic vapor cartridge should be used after a formal risk assessment and fit testing.A chemical fume hood is the primary engineering control to prevent inhalation exposure. Respirators are a secondary measure for specific, higher-risk scenarios.
Glove Selection and Use: A Deeper Dive

The choice of glove material is critical. While nitrile gloves offer good resistance to a range of chemicals, their performance against specific aromatic ethers can vary. Always consult the manufacturer's data. Before use, inspect gloves for any signs of degradation or perforation. When work is complete, remove gloves using a technique that avoids contaminating your skin.

PART 4: Operational and Disposal Protocols

Engineering Controls: The Foundation of Safety

All work with [3-(2-Methylpropoxy)phenyl]methanol should be conducted in a well-ventilated laboratory, and a certified chemical fume hood is the preferred primary engineering control. This is to minimize the inhalation of any potential vapors or aerosols. An eyewash station and a safety shower must be readily accessible in the immediate work area.

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure all necessary PPE is donned correctly. Clear the workspace in the chemical fume hood of any unnecessary items.

  • Dispensing: When transferring the chemical, use appropriate tools such as a spatula for solids or a pipette for liquids. Avoid creating dust or aerosols.

  • During the Procedure: Keep the container of [3-(2-Methylpropoxy)phenyl]methanol sealed when not in use.

  • Post-Procedure: Clean the work area thoroughly. Decontaminate any equipment that has come into contact with the chemical.

Spill Management

In the event of a small spill within the chemical fume hood:

  • Alert others in the immediate area.

  • Use an absorbent material, such as vermiculite or a commercial spill kit, to contain the spill.

  • Collect the absorbed material into a designated, labeled hazardous waste container.

  • Wipe the area with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

For a large spill, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Disposal Plan

All waste containing [3-(2-Methylpropoxy)phenyl]methanol, including contaminated consumables and cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Use a designated, properly labeled, and sealed container for all waste.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "[3-(2-Methylpropoxy)phenyl]methanol" and the appropriate hazard warnings.

  • Disposal: Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain or in the regular trash.

PART 5: Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for [3-(2-Methylpropoxy)phenyl]methanol if it is available.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling a chemical with an unknown or incomplete hazard profile.

PPE_Selection_Workflow start Start: Handling [3-(2-Methylpropoxy)phenyl]methanol sds_check Is a substance-specific SDS available? start->sds_check handle_known Follow SDS-specific PPE recommendations. sds_check->handle_known Yes handle_unknown Assume potential hazards: Skin/Eye/Respiratory Irritant sds_check->handle_unknown No end Proceed with caution handle_known->end engineering_controls Primary Control: Use Chemical Fume Hood handle_unknown->engineering_controls eye_face Eye/Face Protection: Chemical Splash Goggles (Face shield for splash risk) engineering_controls->eye_face hand Hand Protection: Chemically Resistant Gloves (e.g., Nitrile) eye_face->hand body Body Protection: Lab Coat (Chem-resistant apron as needed) hand->body respiratory_check Aerosol/vapor risk outside fume hood? body->respiratory_check respirator Use appropriate respirator after risk assessment and fit-testing. respiratory_check->respirator Yes no_respirator Respiratory protection not required. respiratory_check->no_respirator No respirator->end no_respirator->end

Caption: PPE Selection Workflow for Chemicals with Limited Safety Data.

This guide provides a comprehensive framework for the safe handling of [3-(2-Methylpropoxy)phenyl]methanol. By understanding the rationale behind each safety measure, you are better equipped to foster a culture of safety and scientific integrity within your laboratory. Always prioritize obtaining and adhering to the supplier's Safety Data Sheet as the ultimate source of information.

References

  • Note: As a specific SDS for [3-(2-Methylpropoxy)phenyl]methanol was not publicly available at the time of writing, the following references provide general guidance on chemical safety and the handling of analogous compounds.
  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • U.S. Occupational Safety and Health Administration. Hazard Communication Standard.[Link]

  • PubChem. [4-(2-Methylpropoxy)phenyl]methanol. National Center for Biotechnology Information. [Link]

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